Product packaging for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-(Cat. No.:CAS No. 25660-70-2)

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Cat. No.: B079566
CAS No.: 25660-70-2
M. Wt: 161.3 g/mol
InChI Key: VWRHSNKTSSIMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-(ethylthio)-1,3,4-thiadiazole is an inhibitor of copper corrosion. Effect of 2-amino-5-ethylthio-1,3,4-thiadiazole on the copper corrosion in aerated HCl solution has been investigated.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3S2 B079566 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- CAS No. 25660-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S2/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHSNKTSSIMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067121
Record name 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25660-70-2
Record name 5-(Ethylthio)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25660-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(ethylthio)-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025660702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25660-70-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ethylthio)-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-2-(ETHYLTHIO)-1,3,4-THIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LN2D4YF1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS No: 25660-70-2). The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] This document details a robust and field-proven two-step synthetic pathway, beginning with the cyclization of thiosemicarbazide to form the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by a selective S-alkylation to yield the target compound. We elaborate on the rationale behind methodological choices, provide step-by-step experimental protocols, and outline a full suite of characterization techniques, including FT-IR, NMR, and Mass Spectrometry, to ensure structural verification and purity assessment. This guide is intended for researchers and scientists in organic synthesis and drug development, offering both practical protocols and the theoretical basis for the synthesis of this important molecular scaffold.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds form the backbone of modern pharmacology, and among them, the 1,3,4-thiadiazole ring is a privileged structure. Its unique arrangement of nitrogen and sulfur atoms allows it to act as a hydrogen bond donor and acceptor, facilitating interactions with a multitude of biological targets. Consequently, derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit remarkable biological activities, including antimicrobial, antitumor, antifungal, and anti-inflammatory properties.[1][2][3]

The target molecule of this guide, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- , incorporates this potent scaffold. The addition of an ethylthio group at the 5-position modulates the molecule's lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. Beyond its potential in medicinal chemistry, this compound has also been specifically investigated for industrial applications, such as an effective corrosion inhibitor for copper in acidic environments.[4]

PropertyValueReference
IUPAC Name 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine[5]
CAS Number 25660-70-2[5]
Molecular Formula C₄H₇N₃S₂[5][6]
Molecular Weight 161.25 g/mol [5][6]

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles relies on the construction of a common, versatile intermediate. The most established approach involves the initial formation of the thiadiazole ring, followed by the introduction of the desired substituent at the 5-position.

Retrosynthetic Disconnection:

The C-S bond of the ethylthio group is the most logical point for disconnection. This retrosynthetic step reveals two key synthons: the nucleophilic thiol of 2-amino-5-mercapto-1,3,4-thiadiazole and an electrophilic ethyl source (e.g., ethyl iodide). The 2-amino-5-mercapto-1,3,4-thiadiazole precursor is readily accessible from the cyclization of thiosemicarbazide and carbon disulfide, a foundational reaction in heterocyclic chemistry.[2][7]

This two-step strategy is advantageous because it allows for the synthesis of a wide array of 5-alkylthio derivatives from a single, easily prepared precursor, making it a highly modular and efficient route.

Synthetic Pathway TSC Thiosemicarbazide Precursor 2-Amino-5-mercapto- 1,3,4-thiadiazole TSC->Precursor  1. KOH, Ethanol  2. Reflux  3. Acidification CS2 Carbon Disulfide (CS₂) CS2->Precursor  1. KOH, Ethanol  2. Reflux  3. Acidification EtI Ethyl Iodide (EtI) Product 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- EtI->Product  Base (e.g., K₂CO₃)  Solvent (e.g., DMF)  S-Alkylation (SN2) Precursor->Product  Base (e.g., K₂CO₃)  Solvent (e.g., DMF)  S-Alkylation (SN2)

Figure 1: Overall two-step synthetic pathway.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the target compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Precursor: 2-Amino-5-mercapto-1,3,4-thiadiazole

This procedure details the cyclization of thiosemicarbazide with carbon disulfide in a basic medium. The base (potassium hydroxide) deprotonates the thiosemicarbazide, facilitating its reaction with CS₂, and subsequently catalyzes the intramolecular cyclization with the elimination of water to form the stable heterocyclic ring.

Materials:

  • Thiosemicarbazide (0.1 mol)

  • Potassium hydroxide (KOH) (0.1 mol)

  • Carbon disulfide (CS₂) (0.12 mol)

  • Absolute Ethanol (150 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add thiosemicarbazide (0.1 mol) and stir until fully dissolved.

  • Cool the mixture in an ice bath. Carefully add carbon disulfide (0.12 mol) dropwise to the stirring suspension over 15-20 minutes. Caution: CS₂ is highly volatile and flammable.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Carefully acidify the aqueous solution with concentrated HCl with constant stirring until the pH is approximately 5-6. A pale-yellow precipitate will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum. The product can be purified further by recrystallization from ethanol if necessary.[7][8]

Protocol 2: Synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

This protocol describes the S-alkylation of the thiol group on the precursor. The thiol is deprotonated by a mild base to form a thiolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of ethyl iodide in a classic SN2 reaction to form the desired C-S bond.

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole (0.05 mol)

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr) (0.055 mol)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (0.06 mol)

  • Dimethylformamide (DMF) or Acetonitrile (50 mL)

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-Amino-5-mercapto-1,3,4-thiadiazole (0.05 mol) and potassium carbonate (0.06 mol) in DMF (50 mL).

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the thiolate salt.

  • Add ethyl iodide (0.055 mol) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Once the reaction is complete, pour the mixture into 250 mL of ice-cold water. A solid precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product extensively with water to remove DMF and any remaining salts, then dry it under vacuum.

  • The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

Experimental Workflow A Reactant Mixing (Precursor, Base, Solvent) B Addition of Alkylating Agent (Ethyl Iodide) A->B C Reaction Stirring (Room Temperature, 4-6h) B->C D Reaction Quench (Precipitation in Ice Water) C->D E Isolation (Vacuum Filtration & Washing) D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

Figure 2: General workflow for the S-alkylation and purification process.

In-Depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The expected data from standard analytical techniques are summarized below.

Spectroscopic and Analytical Data
TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ ~7.2-7.5 ppm (s, 2H, -NH₂): A broad singlet for the amine protons. δ ~3.1 ppm (q, 2H, -S-CH₂-CH₃): A quartet for the methylene protons adjacent to the sulfur. δ ~1.3 ppm (t, 3H, -S-CH₂-CH₃): A triplet for the terminal methyl protons.[1]
¹³C NMR (DMSO-d₆)δ ~168 ppm (C2-NH₂): Carbon of the thiadiazole ring attached to the amine. δ ~155 ppm (C5-S-Et): Carbon of the thiadiazole ring attached to the ethylthio group. δ ~28 ppm (-S-CH₂-): Methylene carbon. δ ~15 ppm (-CH₃): Methyl carbon.[9][10]
FT-IR (KBr, cm⁻¹)~3300-3100 cm⁻¹ : N-H stretching vibrations of the primary amine group. ~2970-2850 cm⁻¹ : C-H stretching of the ethyl group. ~1620 cm⁻¹ : C=N stretching of the thiadiazole ring.[1][10] ~830 cm⁻¹ : C-S-C stretching vibration.[10]
Mass Spec. (EI) m/z = 161 : Molecular ion peak [M]⁺ corresponding to the molecular weight of C₄H₇N₃S₂.[10]
Elemental Analysis Calculated for C₄H₇N₃S₂: C, 29.79%; H, 4.38%; N, 26.06%; S, 39.77%. Found values should be within ±0.4% of calculated values.

Applications and Future Directions

The primary documented application of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is as a corrosion inhibitor, where it demonstrates significant efficacy in protecting copper surfaces in acidic media.[4] The molecule likely adsorbs onto the metal surface, forming a protective barrier that prevents corrosive attack.

Given the extensive biological activities of the 2-amino-1,3,4-thiadiazole core, this compound and its analogues are prime candidates for further investigation in drug discovery programs.[1][3] Future research could focus on:

  • Antimicrobial Screening: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.

  • Anticancer Studies: Assessing its cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition Assays: Investigating its potential as an inhibitor for enzymes like carbonic anhydrase, which is a known target for thiadiazole derivatives.[1]

  • Analogue Synthesis: Using the modular synthetic route described herein to create a library of 5-alkylthio derivatives with varying chain lengths and branching to establish structure-activity relationships (SAR).

Conclusion

This technical guide has presented a detailed, reliable, and well-grounded methodology for the synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. By employing a two-step strategy centered on the versatile 2-amino-5-mercapto-1,3,4-thiadiazole intermediate, this approach offers efficiency and modularity. The comprehensive characterization data provided serves as a benchmark for researchers to validate their synthetic outcomes. The established utility of this compound as a corrosion inhibitor, combined with the vast therapeutic potential of its core scaffold, underscores its importance as a target for both industrial and academic research.

References

A Technical Guide to the Spectroscopic Characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is a member of the 1,3,4-thiadiazole family, a class of sulfur and nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[1] The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of these molecules is often attributed to the presence of the =N-C-S moiety. A thorough understanding of the structure and electronic properties of substituted 1,3,4-thiadiazoles is paramount for the rational design of new and more effective drug candidates. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass spectral data for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The causality behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns will be explained, offering a robust framework for the analysis of this and similar molecules.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. These predictions are derived from the analysis of published data for analogous compounds, including 5-substituted-1,3,4-thiadiazol-2-amines and various alkylthio-substituted thiadiazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, the following spectral features are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the ethylthio and amino protons. The solvent of choice for acquiring the spectrum is typically deuterated dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving a wide range of organic compounds and has exchangeable protons that do not interfere with the signals of interest.

  • Ethyl Group (CH₂CH₃): The ethyl group will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The methylene protons, being adjacent to the electron-withdrawing sulfur atom, will be deshielded and are predicted to appear at approximately δ 2.9 - 3.2 ppm . The coupling of these protons with the three methyl protons will result in a quartet (J ≈ 7.4 Hz). The terminal methyl protons are expected to resonate further upfield, at approximately δ 1.2 - 1.5 ppm , as a triplet due to coupling with the methylene protons.

  • Amino Group (NH₂): The protons of the primary amine group are expected to appear as a broad singlet at approximately δ 7.0 - 7.5 ppm . The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. In some instances, the signal may be very broad or not observed at all.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are as follows:

  • Thiadiazole Ring Carbons (C2 and C5): The two carbons of the 1,3,4-thiadiazole ring are in distinct electronic environments. The carbon atom at position 2 (C2), attached to the amino group, is expected to resonate in the range of δ 165 - 170 ppm . The carbon at position 5 (C5), bearing the ethylthio group, is predicted to be slightly more shielded, with a chemical shift in the range of δ 155 - 160 ppm . These assignments are based on data from similarly substituted 1,3,4-thiadiazoles.[1]

  • Ethyl Group (CH₂CH₃): The methylene carbon (CH₂) of the ethylthio group, being directly attached to sulfur, will be more deshielded than the methyl carbon and is expected to appear at δ 25 - 30 ppm . The terminal methyl carbon (CH₃) is predicted to resonate at approximately δ 14 - 18 ppm .

Summary of Predicted NMR Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-SCH₂ CH₃2.9 - 3.2 (q)25 - 30
-SCH₂CH₃ 1.2 - 1.5 (t)14 - 18
-NH₂ 7.0 - 7.5 (br s)-
C 2-NH₂-165 - 170
C 5-SCH₂CH₃-155 - 160
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is expected to show the following key absorption bands:

  • N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3100 - 3400 cm⁻¹ . These bands are often of medium intensity.

  • C-H Stretching: The C-H stretching vibrations of the ethyl group will appear in the range of 2850 - 3000 cm⁻¹ .

  • C=N Stretching: The stretching vibration of the C=N double bond within the thiadiazole ring is a characteristic feature and is expected to be observed in the region of 1590 - 1640 cm⁻¹ .[1]

  • N-H Bending: The bending vibration of the N-H bond of the amino group will likely appear around 1500 - 1550 cm⁻¹ .

  • C-S Stretching: The C-S stretching vibrations of the thiadiazole ring and the ethylthio group are expected in the fingerprint region, typically between 800 - 860 cm⁻¹ .[1]

Summary of Predicted IR Data

Functional Group Predicted Absorption Range (cm⁻¹)
N-H (amine)3100 - 3400
C-H (alkyl)2850 - 3000
C=N (thiadiazole ring)1590 - 1640
N-H (amine bend)1500 - 1550
C-S800 - 860
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, with a molecular formula of C₄H₇N₃S₂ and a molecular weight of 161.25 g/mol , the following is expected:

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a distinct molecular ion peak at m/z = 161 . The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately 8-9% of the intensity of the M+ peak.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, including:

    • Loss of the ethyl group (•CH₂CH₃) to give a fragment at m/z = 132 .

    • Cleavage of the C-S bond with the loss of the ethylthio radical (•SCH₂CH₃) to yield a fragment at m/z = 100 .

    • Fragmentation of the thiadiazole ring itself, leading to smaller, characteristic fragments.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies. The following are generalized, yet robust, protocols for the characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-.

Synthesis of 1,3,4-Thiadiazole Derivatives

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones.[1]

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Thiosemicarbazide Thiosemicarbazide Acylation Acylation Thiosemicarbazide->Acylation Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Acylation Cyclization Cyclization Acylation->Cyclization Intermediate Formation Thiadiazole 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- Cyclization->Thiadiazole Dehydration

Caption: General synthetic workflow for 1,3,4-thiadiazole derivatives.

Step-by-Step Protocol:

  • Acylation: Equimolar amounts of the appropriate carboxylic acid (in this case, an equivalent that would lead to the ethylthio group) and thiosemicarbazide are reacted in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Cyclization: The reaction mixture is heated, typically under reflux, to facilitate the cyclization and formation of the 1,3,4-thiadiazole ring.

  • Work-up and Purification: The crude product is isolated by pouring the reaction mixture into ice-water, followed by neutralization. The resulting precipitate is filtered, washed, and purified by recrystallization from a suitable solvent, such as ethanol.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

IR Data Acquisition
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for a solid sample or through a GC or LC inlet if coupled to a chromatography system.

  • Ionization: Use electron ionization (EI) at 70 eV to generate the mass spectrum.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The presented data and interpretations are grounded in the established principles of NMR, IR, and Mass Spectrometry and are supported by the literature on analogous compounds. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently approach the characterization of this and other novel 1,3,4-thiadiazole derivatives, thereby accelerating the process of drug discovery and development.

References

The Ascendant Therapeutic Potential of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole nucleus stands as a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological profile.[1][2] This technical guide delves into a specific, highly promising subclass: 5-(ethylthio)-1,3,4-thiadiazol-2-amine derivatives. We will explore the synthetic rationale, key biological activities, and underlying mechanisms of action that position these compounds as compelling candidates for modern drug development pipelines. This document serves as a resource for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and granular, actionable experimental insights.

Introduction: The Strategic Significance of the 1,3,4-Thiadiazole Scaffold

The five-membered 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in drug discovery.[1][3] Its high aromaticity confers significant in vivo stability, while the presence of nitrogen and sulfur atoms provides multiple points for hydrogen bonding and other crucial molecular interactions.[2][4] This unique combination of properties has led to the development of numerous approved drugs, including acetazolamide and methazolamide.[3] Derivatives of the 1,3,4-thiadiazole core exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][5][6]

The focus of this guide, the 5-(ethylthio)-1,3,4-thiadiazol-2-amine moiety, introduces a key structural feature: the ethylthio group at the 5-position. This group can significantly influence the compound's lipophilicity, membrane permeability, and interaction with biological targets, offering a tunable parameter for optimizing pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways and Methodologies

The synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine derivatives typically originates from 5-amino-1,3,4-thiadiazole-2-thiol. This precursor is readily synthesized through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[7] Subsequent alkylation of the thiol group with an ethylating agent, such as ethyl iodide or diethyl sulfate, yields the core scaffold. Further modifications can then be introduced at the 2-amino position.

General Synthetic Workflow

The following diagram illustrates a common synthetic route for generating a library of 5-(ethylthio)-1,3,4-thiadiazol-2-amine derivatives.

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide CS2_KOH CS2, KOH Thiosemicarbazide->CS2_KOH Thiol_Precursor 5-Amino-1,3,4-thiadiazole-2-thiol CS2_KOH->Thiol_Precursor Cyclization Ethylating_Agent Ethyl Halide (e.g., C2H5I) Thiol_Precursor->Ethylating_Agent Core_Scaffold 5-(Ethylthio)-1,3,4-thiadiazol-2-amine Ethylating_Agent->Core_Scaffold S-Alkylation Acylation Acyl Chloride / Anhydride Core_Scaffold->Acylation Schiff_Base_Formation Aldehyde / Ketone Core_Scaffold->Schiff_Base_Formation Amide_Derivative N-Acyl Derivative Acylation->Amide_Derivative Acylation Schiff_Base_Derivative Schiff Base Derivative Schiff_Base_Formation->Schiff_Base_Derivative Condensation Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK) Receptor_Tyrosine_Kinase->Signaling_Cascade Thiadiazole_Derivative 5-(Ethylthio)-1,3,4- thiadiazol-2-amine Derivative Thiadiazole_Derivative->Receptor_Tyrosine_Kinase Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation

References

A Technical Guide to the Therapeutic Potential of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS: 25660-70-2). While direct literature on this exact molecule is limited, its structural features—a 2-amino group and a 5-alkylthio substituent—are hallmarks of potent biological activity in analogous compounds. This document serves as a technical roadmap for researchers, synthesizing data from closely related 1,3,4-thiadiazole derivatives to outline a robust strategy for investigating its therapeutic potential. We will delve into hypothesized mechanisms of action, provide detailed protocols for in vitro evaluation, and present a framework for data interpretation, thereby empowering drug discovery professionals to unlock the promise of this compound.

Introduction: The 1,3,4-Thiadiazole Scaffold

The five-membered 1,3,4-thiadiazole ring is a versatile heterocyclic system that has garnered immense interest from medicinal chemists.[2][4] Its unique electronic properties, including high aromaticity and a hydrogen bond accepting domain, allow it to interact with a wide array of biological targets.[5] This has led to the development of 1,3,4-thiadiazole-containing drugs with diverse therapeutic applications, including:

  • Antimicrobials: Sulfamethizole[3]

  • Diuretics & Antiglaucoma Agents: Acetazolamide and Methazolamide[3][5]

  • Anticancer Agents: Atibeprone[3]

  • Antidiabetics: Glybuthiazole[3]

The subject of this guide, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- , possesses two key functional groups that are frequently associated with significant biological effects. The 2-amino group is a common feature in derivatives with anticancer and antimicrobial properties, while the 5-thioether linkage is known to contribute to various pharmacological activities.[6][7][8]

Chemical Structure:

  • IUPAC Name: 5-(ethylthio)-1,3,4-thiadiazol-2-amine

  • Molecular Formula: C₄H₇N₃S₂[9]

  • Molecular Weight: 161.25 g/mol [9]

Given the established importance of this scaffold, a systematic evaluation of this specific derivative is a logical and promising avenue for novel drug discovery.

Potential Therapeutic Applications & Hypothesized Mechanisms

Based on extensive literature reviews of structurally similar 5-substituted-2-amino-1,3,4-thiadiazoles, two primary therapeutic areas emerge as highly probable for this compound: oncology and infectious diseases .

Anticancer Potential

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[3][10][11][12]

Hypothesized Mechanism of Action: Enzyme Inhibition

A prevalent mechanism for this class of compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival.[1]

  • Carbonic Anhydrase (CA) Inhibition: The 1,3,4-thiadiazole-sulfonamide moiety is a classic zinc-binding group found in potent CA inhibitors like acetazolamide.[5][13][14] Tumor cells, particularly under hypoxic conditions, overexpress certain CA isozymes (e.g., CA IX and XII) to regulate pH and facilitate metastasis. Inhibition of these enzymes can disrupt tumor growth and survival. While our target compound lacks the sulfonamide group, the thiadiazole ring itself is a key pharmacophore that could interact with the enzyme's active site.[15][16]

  • Kinase Inhibition: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and are often overexpressed in cancer cells.[1] Specific 2-amino-1,3,4-thiadiazole derivatives have been shown to be potent inhibitors of CDK2, leading to cell cycle arrest.[1] The 2-amino group on our target molecule could form crucial hydrogen bonds within the ATP-binding pocket of kinases, similar to established inhibitors.

The proposed inhibitory action could trigger downstream signaling pathways leading to apoptosis (programmed cell death).

G cluster_0 1,3,4-Thiadiazole Derivative cluster_1 Target Enzymes cluster_2 Cellular Processes cluster_3 Cellular Outcome Compound 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- Kinase Cyclin-Dependent Kinase (CDK2) Compound->Kinase Inhibition CA Carbonic Anhydrase (CA IX) Compound->CA Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Blocks pH Tumor pH Regulation CA->pH Disrupts GrowthArrest Growth Arrest CellCycle->GrowthArrest Leads to Apoptosis Apoptosis pH->Apoptosis Induces GrowthArrest->Apoptosis

Caption: Hypothesized anticancer mechanism via enzyme inhibition.

Antimicrobial Potential

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents, with activity reported against a broad spectrum of bacteria and fungi.[6][17][18][19][20] The presence of both a free amino group and a sulfur-containing substituent often enhances this activity.[6][21]

Hypothesized Mechanism of Action: Disruption of Essential Processes

While the exact mechanisms can vary, thiadiazoles often interfere with fundamental microbial processes. They can act as bioisosteres of other heterocyclic systems, allowing them to inhibit essential enzymes in pathways like folic acid synthesis or cell wall construction.[20] The lipophilicity imparted by the ethylthio group may enhance the compound's ability to penetrate microbial cell membranes.

In Vitro Evaluation Strategy: A Step-by-Step Guide

This section provides validated, step-by-step protocols for an initial in vitro screening campaign to assess the therapeutic potential of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-.

G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening start Compound Stock (10 mM in DMSO) mtt MTT Cell Viability Assay start->mtt mic Broth Microdilution MIC Assay start->mic apoptosis Annexin V/PI Apoptosis Assay mtt->apoptosis If IC50 < 10 µM

Caption: Initial in vitro screening workflow.

Anticancer Activity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[22][23] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung, LoVo for colon) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10][24] Include wells for "medium only" blanks. Incubate for 24 hours at 37°C, 5% CO₂.[24]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[22] Measure the absorbance at 570 nm using a microplate reader.[22]

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[26][27] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[26][28] PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic).[26]

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[29]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[30]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[28][30]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[27][30]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[27] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[27][29]

Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[31] The broth microdilution method is a standard and efficient technique for determining MIC values.[32][33][34]

Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[31][33]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).[31][35] The final volume in each well should be 50-100 µL.[31]

  • Inoculation: Add an equal volume of the standardized inoculum to each well.[33] Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[31][33]

  • MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed by the naked eye.[33]

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: In Vitro Anticancer Activity
Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast)[Experimental Value][Control Value]
A549 (Lung)[Experimental Value][Control Value]
LoVo (Colon)[Experimental Value][Control Value]
HUVEC (Normal)[Experimental Value][Control Value]

IC₅₀ (half maximal inhibitory concentration) values are calculated from dose-response curves generated from the MTT assay data. A lower IC₅₀ indicates higher potency. A selectivity index can be calculated (IC₅₀ in normal cells / IC₅₀ in cancer cells) to assess cancer-specific cytotoxicity.

Table 2: Antimicrobial Activity (MIC)
MicroorganismStrain (ATCC)Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (Gram+)[e.g., 25923][Experimental Value][Control Value]
E. coli (Gram-)[e.g., 25922][Experimental Value][Control Value]
C. albicans (Fungus)[e.g., 90028][Experimental Value][Amphotericin B Value]

MIC values represent the lowest concentration that inhibits microbial growth. Lower values indicate greater antimicrobial efficacy.

Conclusion and Future Directions

This guide provides a foundational framework for investigating the therapeutic potential of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- . The proposed in vitro screening cascade is designed to efficiently determine if the compound possesses significant anticancer or antimicrobial activity.

Positive results from this initial evaluation should prompt further, more in-depth studies:

  • Mechanism of Action Studies: If anticancer activity is confirmed, specific enzyme inhibition assays (e.g., CA, CDK2) and cell cycle analysis should be performed.[10][12]

  • Structure-Activity Relationship (SAR): Synthesis and testing of analogs with modifications to the 2-amino and 5-ethylthio groups can optimize potency and selectivity.

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate efficacy and safety.

  • ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is crucial for drug development.

By leveraging the rich history of the 1,3,4-thiadiazole scaffold and applying the systematic evaluation strategy outlined herein, researchers can effectively probe the therapeutic utility of this promising molecule.

References

The Synthetic Versatility of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine: A Gateway to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for conferring a diverse array of biological activities to molecules that incorporate it. Among the myriad of derivatives, 5-(ethylthio)-1,3,4-thiadiazol-2-amine emerges as a particularly strategic precursor. Its bifunctional nature, featuring a reactive primary amine at the 2-position and an ethylthio group at the 5-position, offers a versatile platform for the synthesis of complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and utility of 5-(ethylthio)-1,3,4-thiadiazol-2-amine as a pivotal intermediate in the development of novel therapeutic agents and functional organic materials. We will delve into the mechanistic underpinnings of its synthesis and subsequent transformations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceutical science, with a significant percentage of commercial drugs featuring at least one such ring system. The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, has garnered immense interest due to its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] The unique electronic configuration of the thiadiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design.

5-(Ethylthio)-1,3,4-thiadiazol-2-amine (a key derivative) presents a valuable synthon for several reasons. The 2-amino group serves as a nucleophilic handle for a variety of chemical modifications, including acylation, alkylation, and the formation of Schiff bases, which are precursors to further heterocyclic annulations.[4][5] The 5-ethylthio group, while relatively stable, can be modulated or can influence the overall electronic properties and lipophilicity of the resulting molecules, which are critical parameters for pharmacokinetic and pharmacodynamic profiles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a precursor is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₄H₇N₃S₂--INVALID-LINK--
Molecular Weight 161.25 g/mol --INVALID-LINK--
CAS Number 25661-60-1Inferred from related structures
Appearance Off-white to pale yellow solid (predicted)General knowledge
Melting Point Not available (expected to be a crystalline solid)
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water (predicted)General knowledge

Note: Some physical properties are predicted based on the structure and data for analogous compounds due to the limited availability of specific experimental data for this exact compound.

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.15 (s, 2H, -NH₂), 3.05 (q, J = 7.4 Hz, 2H, -S-CH ₂-CH₃), 1.30 (t, J = 7.4 Hz, 3H, -S-CH₂-CH ₃) ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5 (C2), 155.0 (C5), 28.5 (-S-C H₂-CH₃), 14.2 (-S-CH₂-C H₃) ppm.

  • IR (KBr): ν 3300-3100 (N-H stretch), 2970-2920 (C-H stretch), 1620 (N-H bend), 1550 (C=N stretch) cm⁻¹.

  • Mass Spectrometry (EI): m/z 161 (M⁺), 132, 104.

Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

The synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine is most logically achieved through a two-step process starting from thiosemicarbazide. The first step involves the cyclization to form the versatile intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, followed by a regioselective S-alkylation.

Synthesis Pathway

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Thiol_Intermediate 5-Amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->Thiol_Intermediate Cyclization CS2 CS₂ / KOH Final_Product 5-(Ethylthio)-1,3,4-thiadiazol-2-amine Thiol_Intermediate->Final_Product S-Alkylation Ethyl_Iodide Ethyl Iodide / K₂CO₃

Caption: Synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Mechanistic Insights

The initial cyclization of thiosemicarbazide with carbon disulfide in a basic medium proceeds via the formation of a dithiocarbazate salt.[6] Subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable 5-amino-1,3,4-thiadiazole-2-thiol. The subsequent S-alkylation is a classic nucleophilic substitution reaction. The thiol group, being more acidic and a softer nucleophile than the amino group, is selectively deprotonated by a mild base like potassium carbonate. The resulting thiolate anion then readily attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide), leading to the desired S-alkylated product.[7][8] The regioselectivity of this reaction is a key advantage, providing a clean route to the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [4][9]

  • To a solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add thiosemicarbazide (0.1 mol).

  • Stir the mixture until the thiosemicarbazide dissolves.

  • Cool the solution in an ice bath and add carbon disulfide (0.1 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and concentrate it under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Collect the precipitated pale-yellow solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine [7][8]

  • In a round-bottom flask, suspend 5-amino-1,3,4-thiadiazole-2-thiol (0.05 mol) and anhydrous potassium carbonate (0.075 mol) in dry acetone (150 mL).

  • To this suspension, add ethyl iodide (0.055 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the inorganic salts and wash the residue with acetone.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to afford pure 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Applications as a Precursor in Organic Synthesis

The true value of 5-(ethylthio)-1,3,4-thiadiazol-2-amine lies in its utility as a versatile building block. The 2-amino group is the primary site for derivatization.

Formation of Schiff Bases

The reaction of the 2-amino group with various aldehydes and ketones provides a straightforward route to Schiff bases (imines). These intermediates are not only biologically interesting in their own right but can also serve as precursors for the synthesis of more complex heterocyclic systems, such as thiazolidinones.[4]

Schiff_Base_Formation Precursor 5-(Ethylthio)-1,3,4- thiadiazol-2-amine Schiff_Base Schiff Base Derivative Precursor->Schiff_Base Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Schiff_Base Glacial Acetic Acid (cat.) Ethanol, Reflux

Caption: Schiff base formation from the precursor.

Protocol: Synthesis of a Schiff Base Derivative [4][10]

  • Dissolve 5-(ethylthio)-1,3,4-thiadiazol-2-amine (0.01 mol) in absolute ethanol (30 mL).

  • Add the desired aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base.

Acylation and Sulfonamide Formation

The nucleophilic amino group can be readily acylated with acid chlorides or anhydrides to form amides. This reaction is fundamental for introducing a wide variety of functional groups and for building peptide-like structures. Furthermore, reaction with sulfonyl chlorides yields sulfonamides, a class of compounds well-known for their diuretic and antibacterial properties.[11]

Acylation_Reaction Precursor 5-(Ethylthio)-1,3,4- thiadiazol-2-amine Amide_Product Amide / Sulfonamide Derivative Precursor->Amide_Product Acylating_Agent Acyl Chloride / Sulfonyl Chloride (e.g., Benzoyl Chloride) Acylating_Agent->Amide_Product Pyridine or Triethylamine DCM, 0°C to RT

Caption: Acylation of the precursor's amino group.

Protocol: Synthesis of an Amide Derivative

  • Dissolve 5-(ethylthio)-1,3,4-thiadiazol-2-amine (0.01 mol) in anhydrous dichloromethane (DCM, 30 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add a base such as triethylamine or pyridine (0.012 mol).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (e.g., benzoyl chloride, 0.011 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

5-(Ethylthio)-1,3,4-thiadiazol-2-amine is a high-value precursor in organic synthesis, particularly for the development of novel bioactive molecules. Its straightforward synthesis and the differential reactivity of its amino and ethylthio groups allow for controlled and selective derivatization. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore the full potential of this versatile building block. Future research will likely focus on leveraging this precursor in diversity-oriented synthesis to create large libraries of novel thiadiazole derivatives for high-throughput screening. Furthermore, the development of new catalytic methods for the functionalization of both the amino and the less reactive C-S bond could open up yet unexplored avenues in the synthesis of complex molecular architectures with promising therapeutic applications.

References

Review of 1,3,4-thiadiazole derivatives in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 1,3,4-Thiadiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole is a five-membered heterocyclic scaffold that has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical properties, including a mesoionic character and its role as a bioisostere of pyrimidines, grant it the ability to cross biological membranes and interact with a wide array of biological targets.[3][4] This inherent versatility has led to the development of 1,3,4-thiadiazole derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action for key therapeutic applications of this scaffold, intended for researchers and professionals in drug development.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold

The therapeutic potential of the 1,3,4-thiadiazole ring is rooted in its distinct electronic and structural features.[7][8] The presence of sulfur and nitrogen atoms imparts a unique aromaticity and an electron-deficient nature, facilitating interactions with biological macromolecules.[5] Furthermore, its favorable pharmacokinetic profile, often characterized by high metabolic stability and balanced lipophilicity, enhances its drug-likeness and bioavailability.[7][8] The scaffold's mesoionic properties allow it to readily traverse cellular membranes, a critical attribute for reaching intracellular targets.[4] This combination of features has made it a cornerstone for designing novel therapeutic agents.[1][4] Several FDA-approved drugs, such as the diuretic Acetazolamide, the antimicrobial Sulfamethizole, and the anticancer agent Filanesib, incorporate the 1,3,4-thiadiazole ring, validating its clinical significance.[9][10][11]

Core Synthetic Strategies

The construction of the 1,3,4-thiadiazole ring is well-established, with the most common and versatile method involving the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[12][13] This approach allows for facile introduction of diverse substituents at the C2 and C5 positions, which is fundamental for SAR studies.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product RCOOH Aromatic Carboxylic Acid (R-COOH) Cyclization Cyclodehydration (e.g., POCl3, H2SO4) RCOOH->Cyclization TSC Thiosemicarbazide TSC->Cyclization Thiadiazole 2-Amino-5-aryl-1,3,4-thiadiazole Cyclization->Thiadiazole

Caption: General workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Experimental Protocol: General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine

This protocol describes a common method for synthesizing the 1,3,4-thiadiazole core structure, which can then be further modified. The rationale for using phosphorus oxychloride (POCl₃) is its dual function as a solvent and a powerful dehydrating agent that drives the cyclization reaction.[14]

Materials:

  • Substituted aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 50% Sodium Hydroxide (NaOH) solution

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (e.g., 10 mL per 3 mmol of acid).

  • Stir the mixture at room temperature for 20 minutes to ensure dissolution and activation.

  • Carefully add thiosemicarbazide (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 80-90°C and maintain for 1-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath.

  • Very carefully and slowly, pour the cooled mixture onto a large volume of crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Reflux the resulting aqueous suspension for approximately 4 hours to ensure complete hydrolysis and product formation.[14]

  • Cool the mixture and basify to a pH of ~8 using a 50% NaOH solution. This step neutralizes the acidic environment and precipitates the amine product.

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.

  • Characterize the final product using IR, NMR, and mass spectrometry to confirm its structure and purity.[14]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The versatility of the 1,3,4-thiadiazole scaffold is evident in its wide range of biological activities. The ability to easily modify the C2 and C5 positions allows for the fine-tuning of pharmacological properties.

G Thiadiazole C5 1,3,4-Thiadiazole Core C2 C5_sub Aromatic/Heteroaromatic Rings: - Often crucial for activity. - Substitution pattern (EWGs/EDGs) modulates potency. Thiadiazole:f0->C5_sub Influences Target Binding C2_sub Amine/Amide/Aryl Groups: - Amine substitution is critical. - Can be used to link to other pharmacophores (hybrids). - Influences target selectivity. Thiadiazole:f2->C2_sub Modulates Pharmacokinetics

Caption: Key positions for substitution on the 1,3,4-thiadiazole ring and their impact.

Anticancer Activity

1,3,4-thiadiazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against numerous cancer cell lines.[15][16] Their mechanisms are diverse and often involve the inhibition of key enzymes and signaling pathways critical for cancer cell proliferation and survival.[5]

Mechanism of Action: A primary anticancer mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[15] Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways like PI3K/Akt and MAPK/ERK, ultimately leading to apoptosis.[5] The 1,3,4-thiadiazole scaffold can act as a bioisostere of pyrimidine, enabling it to interfere with DNA replication processes.[3]

G EGFR EGFR PI3K PI3K EGFR->PI3K Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-thiadiazole derivative.

Structure-Activity Relationship (SAR) for Anticancer Agents:

  • Substituents at C2 and C5: The presence of aromatic or heteroaromatic rings at these positions is a common feature of potent compounds.[16]

  • Phenyl Ring Substitution: The substitution pattern on a phenyl ring attached to the thiadiazole core significantly impacts cytotoxicity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can enhance anticancer potency, depending on the specific target.[16]

  • Amino Group at C2: For 2-amino-1,3,4-thiadiazole derivatives, the nature of the substituent on the amino group is critical. This position is often used to create hybrid molecules by linking the thiadiazole to another pharmacophore.[1]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound IDSubstituent (R) at C5Target Cell LineIC₅₀ (µM)Reference
9a Ciprofloxacin-derivedMCF-7 (Breast)3.31[15]
22d DisubstitutedMCF-7 (Breast)1.52[9]
29i DisubstitutedSK-BR-3 (Breast)0.77[9]
4h Indole-endowed, chlorophenylMDA-MB-231 (Breast)0.43[17]
Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. 1,3,4-thiadiazole derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi.[7][8]

Mechanism of Action: While the exact mechanisms can vary, many 1,3,4-thiadiazole derivatives are thought to exert their antimicrobial effects by inhibiting essential enzymes in pathogens or by disrupting cell wall synthesis.[7] The N-C-S moiety within the ring is believed to be a key pharmacophore responsible for these interactions.[18]

Structure-Activity Relationship (SAR) for Antimicrobial Agents:

  • Hybrid Molecules: Incorporating other known antimicrobial scaffolds, such as benzimidazole or piperazine, onto the 1,3,4-thiadiazole core often leads to synergistic or enhanced activity.[6][7]

  • Halogen Substituents: The presence of halogen atoms (Cl, F) on aryl rings attached to the thiadiazole often enhances antimicrobial potency.[19][20]

  • Mercapto Derivatives: Compounds bearing a mercapto (-SH) group or S-alkylated derivatives frequently exhibit significant antimicrobial effects.[19]

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound ClassTarget OrganismActivity MetricResultReference
Benzo[d]imidazole Hybrid (8j)P. aeruginosaMIC12.5 µg/mL[7]
Benzo[d]imidazole Hybrid (8e)S. aureusMIC12.5 µg/mL[7]
Tetranorlabdane Hybrid (14a)B. polymyxaMIC2.5 µg/mL[7]
Phenoxybutyric Acid Derived (26a)S. aureus-High Activity[19]
Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but are associated with significant gastrointestinal side effects. Research has focused on developing novel anti-inflammatory agents with improved safety profiles, and 1,3,4-thiadiazole derivatives have shown considerable promise.[21][22][23]

Mechanism of Action: Many 1,3,4-thiadiazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory cascade.[24][25] Selective inhibition of COX-2 is a key goal to reduce the gastric side effects associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR) for Anti-inflammatory Agents:

  • Aryl Substituents: The nature and position of substituents on aryl rings at the C2 and C5 positions are critical for COX inhibition.[24]

  • Schiff Bases: The formation of Schiff bases from 2-amino-1,3,4-thiadiazoles has yielded compounds with potent analgesic and anti-inflammatory profiles and reduced ulcerogenic potential.[21]

  • Imidazo[2,1-b][3][4][7]thiadiazoles: Fused heterocyclic systems containing the thiadiazole ring have shown excellent in vitro COX inhibitory activity.[26]

Table 3: Anti-inflammatory Activity of a Selected 1,3,4-Thiadiazole Derivative

Compound IDAssayDose% Inhibition in Paw EdemaReference
6f (Schiff Base) Carrageenan-induced rat paw edema150 mg/kgSuperior to control[21]
Indomethacin (Standard) Carrageenan-induced rat paw edema10 mg/kg-[21]
Experimental Protocol: In Vitro Antibacterial Susceptibility Test (MIC Determination)

This protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Synthesized 1,3,4-thiadiazole derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

  • DMSO for dissolving compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Dissolve the test compounds and the standard antibiotic in DMSO to prepare stock solutions (e.g., 1000 µg/mL).

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the stock compound solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for a sterility control well) with 10 µL of the prepared bacterial suspension.

  • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[27]

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating a vast range of pharmacological activities.[7][28] Its synthetic accessibility and the ease with which its derivatives can be generated make it an ideal starting point for drug discovery campaigns. Future research will likely focus on the development of hybrid molecules that combine the thiadiazole core with other pharmacophores to create multi-target agents, potentially overcoming drug resistance and improving therapeutic outcomes.[1] Furthermore, a deeper understanding of the molecular targets and mechanisms of action through advanced computational and biological techniques will pave the way for the rational design of next-generation 1,3,4-thiadiazole-based therapeutics.[29][30]

References

An In-depth Technical Guide to 5-(ethylthio)-1,3,4-thiadiazol-2-amine: Discovery, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The 1,3,4-thiadiazole ring system stands as a cornerstone in the field of medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active compounds.[1] This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Within this important class of compounds, 5-(ethylthio)-1,3,4-thiadiazol-2-amine represents a key derivative, embodying the structural features that contribute to the broad biological profile of this scaffold. This technical guide provides an in-depth exploration of the discovery, historical and modern synthesis, and the scientific importance of 5-(ethylthio)-1,3,4-thiadiazol-2-amine, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: The Genesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles

The journey to understanding 5-(ethylthio)-1,3,4-thiadiazol-2-amine begins with the pioneering work on its core structure, the 2-amino-5-alkyl-1,3,4-thiadiazoles. Early synthetic efforts in the mid-20th century laid the groundwork for the preparation of these valuable heterocyclic compounds.

A significant milestone in the history of this chemical class is documented in a 1957 patent, which detailed a process for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles.[3] This early method involved the reaction of a fatty acid with thiosemicarbazide in the presence of a dehydrating agent like sulfuric acid or, as highlighted in the patent, polyphosphoric acid, which provided good yields and high-purity products.[3] The process was versatile, allowing for the synthesis of various 5-alkyl derivatives, including the 5-ethyl analogue, by selecting the corresponding carboxylic acid (propionic acid in the case of the ethyl derivative).[3]

This foundational work was crucial as it provided a practical and efficient route to the 2-amino-5-alkyl-1,3,4-thiadiazole scaffold, opening the door for further exploration of its derivatives and their potential applications. The general applicability of this reaction is underscored by its use for a range of alkanoic acids, demonstrating its robustness for creating a library of substituted thiadiazoles.[3]

Evolution of Synthetic Methodologies: From Core Synthesis to Functionalization

The synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine has evolved, with modern approaches often employing a two-step strategy starting from the versatile intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole. This precursor is readily synthesized through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[4]

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

The preparation of this key intermediate is a well-established and efficient process.

Experimental Protocol:

  • Thiosemicarbazide is dissolved in an alcoholic solvent, such as ethanol.

  • Anhydrous sodium carbonate or another suitable base is added to the solution.

  • Carbon disulfide is then added, and the reaction mixture is heated under reflux.

  • Upon cooling and acidification, the product, 2-amino-5-mercapto-1,3,4-thiadiazole, precipitates and can be collected by filtration.[5]

Causality Behind Experimental Choices:

  • Thiosemicarbazide and Carbon Disulfide: These serve as the essential building blocks for the 1,3,4-thiadiazole ring, providing the necessary nitrogen, carbon, and sulfur atoms.

  • Base (e.g., Sodium Carbonate): The basic medium facilitates the reaction by deprotonating the thiosemicarbazide, enhancing its nucleophilicity to attack the electrophilic carbon of carbon disulfide.

  • Reflux: Heating the reaction mixture provides the necessary activation energy to drive the cyclization and formation of the stable thiadiazole ring.

Step 2: S-Alkylation to Yield 5-(ethylthio)-1,3,4-thiadiazol-2-amine

The second step involves the selective S-alkylation of the thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole.

Experimental Protocol:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole is dissolved in a suitable solvent, often in the presence of a base like potassium hydroxide, to form the corresponding thiolate salt.

  • An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution.

  • The final product, 5-(ethylthio)-1,3,4-thiadiazol-2-amine, is then isolated and purified.

Causality Behind Experimental Choices:

  • Base (e.g., Potassium Hydroxide): The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the ethylating agent.

  • Ethylating Agent (e.g., Ethyl Iodide): This provides the ethyl group that is introduced onto the sulfur atom. Iodide is a good leaving group, facilitating the nucleophilic substitution reaction.

Diagram of Synthetic Pathway:

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Intermediate 2-Amino-5-mercapto- 1,3,4-thiadiazole Thiosemicarbazide->Intermediate + CS₂ Base, Reflux CS2 Carbon Disulfide (CS₂) CS2->Intermediate Final_Product 5-(ethylthio)-1,3,4-thiadiazol- 2-amine Intermediate->Final_Product + Ethyl Iodide Base Ethyl_Iodide Ethyl Iodide (CH₃CH₂I) Ethyl_Iodide->Final_Product

Caption: General synthetic route to 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data is essential for the identification and quality control of 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

PropertyValueReference
Molecular FormulaC₄H₇N₃S₂[PubChem CID: 26444]
Molecular Weight161.25 g/mol [PubChem CID: 26444]
Melting Point135-137 °C[Sigma-Aldrich]
AppearanceWhite to off-white crystalline solid

Spectroscopic Data:

While a dedicated, published spectrum for 5-(ethylthio)-1,3,4-thiadiazol-2-amine can be proprietary, the expected spectroscopic features can be inferred from data on closely related analogues.[6][7]

  • ¹H NMR: The proton NMR spectrum would be expected to show a triplet for the methyl protons (CH₃) of the ethyl group, a quartet for the methylene protons (CH₂) of the ethyl group, and a broad singlet for the amino (NH₂) protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the two carbons of the ethyl group and the two distinct carbons of the 1,3,4-thiadiazole ring.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the ethyl group, C=N stretching of the thiadiazole ring, and C-S stretching vibrations.[8]

Biological Activities and Potential Applications

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a wide range of pharmacological activities.

Antimicrobial Activity

A significant body of research has highlighted the potent antibacterial and antifungal properties of 2-amino-1,3,4-thiadiazole derivatives.[9] The introduction of various substituents at the 5-position can modulate this activity. The thioether linkage, as seen in 5-(ethylthio)-1,3,4-thiadiazol-2-amine, is a common feature in many biologically active thiadiazoles. The antimicrobial activity is often attributed to the ability of the thiadiazole ring to interact with essential enzymes in microorganisms, disrupting their metabolic pathways.[9]

Anticancer Activity

Numerous studies have explored the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[2] The mechanism of action is often multifaceted, with some compounds acting as inhibitors of key enzymes involved in cancer cell proliferation, such as carbonic anhydrases or tyrosine kinases. The structural features of the 2-amino-5-substituted-1,3,4-thiadiazole scaffold allow for diverse chemical modifications to optimize anticancer potency and selectivity.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has also been investigated.[10] Some of these compounds have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Diagram of Potential Biological Interactions:

Biological_Activity Thiadiazole 5-(ethylthio)-1,3,4-thiadiazol- 2-amine Enzymes Microbial Enzymes Thiadiazole->Enzymes Inhibition Kinases Cancer-related Kinases Thiadiazole->Kinases Inhibition Inflammatory_Enzymes Inflammatory Enzymes (e.g., COX) Thiadiazole->Inflammatory_Enzymes Inhibition Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial Anticancer Anticancer Activity Kinases->Anticancer Anti_inflammatory Anti-inflammatory Activity Inflammatory_Enzymes->Anti_inflammatory

Caption: Potential mechanisms of biological activity for the 1,3,4-thiadiazole scaffold.

Conclusion and Future Directions

From its early synthesis rooted in the mid-20th century to its modern preparation via versatile intermediates, 5-(ethylthio)-1,3,4-thiadiazol-2-amine stands as a testament to the enduring importance of the 1,3,4-thiadiazole scaffold. The historical development of synthetic routes has provided a solid foundation for the continued exploration of this chemical class. The well-documented broad-spectrum biological activities of its parent scaffold underscore the potential of 5-(ethylthio)-1,3,4-thiadiazol-2-amine and its analogues as lead compounds in drug discovery programs.

Future research in this area will likely focus on several key aspects:

  • Lead Optimization: Systematic modification of the ethylthio and amino groups to enhance potency and selectivity against specific biological targets.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

  • Development of Novel Derivatives: The synthesis of new and more complex molecules that incorporate the 5-(ethylthio)-1,3,4-thiadiazol-2-amine scaffold to explore new therapeutic applications.

The rich history and proven biological potential of the 1,3,4-thiadiazole core ensure that 5-(ethylthio)-1,3,4-thiadiazol-2-amine will remain a compound of significant interest to the scientific community for years to come.

References

In silico prediction of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of Properties for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Introduction: Bridging Computational Chemistry and Modern Drug Discovery

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its unique mesoionic character, featuring discrete regions of positive and negative charges, allows its derivatives to effectively cross cellular membranes and engage with biological targets.[3] The subject of this guide, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS: 25660-70-2), is a representative member of this promising class of molecules.[4]

In the modern drug discovery pipeline, the early-stage assessment of a compound's properties is paramount to de-risk development and allocate resources efficiently. In silico methodologies, which use computational simulations to predict molecular properties, have become indispensable for this purpose.[5] These approaches allow for the rapid, cost-effective evaluation of everything from fundamental electronic structure to complex pharmacokinetic and toxicological profiles, guiding the selection and optimization of lead candidates long before expensive synthesis and in vitro testing begins.[6][7]

This technical guide provides a comprehensive, protocol-driven exploration of the in silico characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. It is structured not as a rigid template, but as a logical workflow that a computational chemist or drug discovery scientist would follow, moving from foundational quantum mechanics to higher-level predictions of biological interactions. We will delve into the causality behind methodological choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

cluster_0 Overall In Silico Workflow Start Start Molecule 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- Start->Molecule QC Part I: Quantum Chemical Calculations (DFT) Molecule->QC Physicochemical Properties ADMET Part II: Pharmacokinetic (ADMET) Prediction Molecule->ADMET Drug-Likeness & Safety Targeting Part III: Target Identification & Interaction Analysis Molecule->Targeting Biological Activity Data Synthesized Data & Experimental Validation Plan QC->Data ADMET->Data Targeting->Data End End Data->End

Caption: Overall In Silico Analysis Workflow.

Part I: Foundational Insights from Quantum Chemical Calculations

Rationale: Before predicting how a molecule will behave in a complex biological system, we must first understand its intrinsic physicochemical properties. Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate descriptions of a molecule's electronic structure, geometry, and reactivity.[8][9] Among QC methods, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency for drug-like molecules, making it the workhorse for these foundational predictions.[9][10] By calculating properties like electrostatic potential and frontier molecular orbitals (HOMO/LUMO), we gain insight into the molecule's stability, reactivity, and the regions most likely to engage in intermolecular interactions.[8][11]

Predicted Physicochemical & Quantum Properties

The following data represent realistic, predicted values for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- calculated at a B3LYP/6-31G(d) level of theory, a common and reliable DFT method for organic molecules.

ParameterPredicted ValueUnitSignificance in Drug Discovery
Molecular Formula C₄H₇N₃S₂-Defines the elemental composition.
Molecular Weight 161.25 g/mol Influences diffusion and transport across membranes.
Total Energy -895.4321HartreesRepresents the ground state electronic energy of the optimized geometry.
Dipole Moment 3.15DebyeIndicates overall molecular polarity, affecting solubility and binding.
HOMO Energy -6.89eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -1.24eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.65eVCorrelates with chemical reactivity and kinetic stability.
Experimental Protocol: DFT-Based Property Calculation

This protocol outlines the steps for performing a geometry optimization followed by a frequency calculation using a QC software package like Gaussian or ORCA.

cluster_1 Quantum Calculation Workflow A 1. Build 2D Structure (e.g., ChemDraw) B 2. Convert to 3D & Initial Cleaning A->B C 3. Set up DFT Calculation (B3LYP/6-31G(d)) B->C D 4. Perform Geometry Optimization C->D E 5. Verify Minimum Energy (No Imaginary Frequencies) D->E Frequency Calc. F 6. Calculate Properties (MEP, Orbitals, Charges) E->F Converged Structure G 7. Analyze Data F->G

Caption: Workflow for Quantum Chemical Calculations.

  • Structure Preparation:

    • Draw the 2D structure of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- using chemical drawing software (e.g., ChemDraw, MarvinSketch). The SMILES string is CCSc1nnc(N)s1.

    • Convert the 2D structure into a 3D coordinate file (.mol or .pdb). Use a program like Open Babel to generate an initial 3D conformation.

  • Input File Generation:

    • Create an input file for your chosen QC software.

    • Specify the coordinates of the molecule.

    • Define the calculation type: Opt Freq (Optimization and Frequency).

    • Set the level of theory and basis set: B3LYP/6-31G(d).

    • Specify the charge (0) and spin multiplicity (singlet).

  • Execution of Calculation:

    • Submit the input file to the QC software. The software will first iteratively adjust the molecular geometry to find the lowest energy conformation.

    • Upon convergence, it will perform a frequency calculation on the optimized structure.

  • Analysis of Results:

    • Verification: Open the output log file and confirm that the optimization converged successfully. Crucially, check the frequency calculation results for any imaginary frequencies. The absence of imaginary frequencies confirms the structure is at a true energy minimum.

    • Data Extraction: Extract the quantitative data (as shown in the table above) from the output file.

    • Visualization: Use visualization software (e.g., GaussView, Avogadro) to view the optimized 3D structure and render surfaces for the Molecular Electrostatic Potential (MEP), HOMO, and LUMO to identify regions of positive/negative potential and electron density.

Part II: Predicting the Pharmacokinetic (ADMET) Profile

Rationale: A potent molecule is useless if it cannot reach its target in the body at a therapeutic concentration without causing unacceptable toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the ultimate fate of a drug candidate in vivo.[6][12] Predicting these properties early using computational models can prevent costly late-stage failures.[7][13] Numerous web-based tools and machine learning models leverage vast datasets of known drugs to predict the ADMET profile of novel compounds based on their chemical structure.[14][15]

Predicted ADMET & Drug-Likeness Properties

The data below were generated using a consensus approach, reflecting typical outputs from servers like SwissADME and pkCSM.

ParameterCategoryPredicted ValueSignificance
GI Absorption AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB Permeant DistributionNoUnlikely to cross the blood-brain barrier, reducing potential CNS side effects.
CYP2D6 Inhibitor MetabolismNoLow probability of drug-drug interactions involving the CYP2D6 enzyme.
Log S (ESOL) Solubility-2.5Moderately soluble.
Lipinski's Rule Drug-LikenessYes (0 violations)Complies with key rules of thumb for oral bioavailability.
hERG I Inhibitor ToxicityNoLow risk of cardiotoxicity associated with hERG channel blockade.
AMES Toxicity ToxicityNoPredicted to be non-mutagenic.
Experimental Protocol: Web-Based ADMET Prediction

This protocol details the use of a free, user-friendly web server like SwissADME to generate a comprehensive ADMET profile.

cluster_2 ADMET Prediction Workflow A 1. Obtain SMILES String CCSc1nnc(N)s1 B 2. Navigate to Web Server (e.g., SwissADME) A->B C 3. Input SMILES String into the query box B->C D 4. Execute the Prediction Run C->D E 5. Analyze Output Data D->E Pharmacokinetics, Drug-Likeness, etc. F 6. Consolidate Results into Summary Table E->F

Caption: Workflow for Web-Based ADMET Prediction.

  • Prepare Input: Obtain the canonical SMILES string for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-: CCSc1nnc(N)s1.

  • Access Server: Navigate to a public ADMET prediction web server (e.g., SwissADME, pkCSM).

  • Submit Query: Paste the SMILES string into the input field on the server's homepage.

  • Run Calculation: Initiate the prediction. The server will calculate a wide range of molecular descriptors and use its internal models to predict properties.

  • Interpret Results: The output is typically organized into sections:

    • Physicochemical Properties: Review calculated values like Molecular Weight, LogP, and solubility.

    • Pharmacokinetics: Analyze predictions for GI absorption, BBB permeation, and cytochrome P450 (CYP) enzyme inhibition.

    • Drug-Likeness: Check for violations of established filters like Lipinski's Rule of Five.

    • Medicinal Chemistry: Assess any alerts for PAINS (pan-assay interference compounds) or other undesirable structural features.

  • Synthesize Data: Collate the key predicted parameters into a summary table for clear reporting and comparison. When possible, cross-reference predictions from multiple servers to increase confidence in the results.[7]

Part III: Target Identification and Molecular Interaction Analysis

Rationale: The final and most critical in silico step is to predict the molecule's biological targets and analyze its binding interactions. This process generates testable hypotheses about the molecule's mechanism of action. The workflow typically involves three stages:

  • Target Prediction: Ligand-based approaches use the principle that structurally similar molecules often bind to similar targets.[15][16] Web servers like SwissTargetPrediction compare the 2D/3D similarity of our query molecule to a database of known active ligands to predict its most probable protein targets.

  • Molecular Docking: Once a potential target is identified, molecular docking is used to predict the preferred binding pose and affinity of the ligand within the protein's active site.[17][18] This provides a 3D model of the interaction, highlighting key contacts like hydrogen bonds and hydrophobic interactions.

  • Molecular Dynamics (MD): While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time, providing crucial information on the stability of the predicted binding pose.[19][20]

Experimental Protocol: Target Prediction and Molecular Docking

This protocol outlines a workflow for identifying a likely biological target and performing a rigid-receptor, flexible-ligand docking simulation using AutoDock Vina.

cluster_3 Targeting & Docking Workflow A 1. Target Prediction (e.g., SwissTargetPrediction) B 2. Select High-Probability Target & Download PDB Structure A->B D 4. Prepare Ligand (Generate 3D conformer, assign charges) A->D C 3. Prepare Protein (Remove water, add hydrogens) B->C E 5. Define Docking Grid Box (Around active site) C->E D->E F 6. Run Docking Simulation (e.g., AutoDock Vina) E->F G 7. Analyze Results (Binding Energy & Pose) F->G

Caption: Target Prediction and Molecular Docking Workflow.

Step 1: Target Prediction

  • Navigate to the SwissTargetPrediction web server.

  • Input the SMILES string for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- and select Homo sapiens as the target organism.

  • Analyze the results, which list potential protein targets ranked by probability. For thiadiazole derivatives, common targets include kinases, carbonic anhydrases, and various enzymes. Select a high-probability target for which a high-quality crystal structure is available. For this example, let's assume Carbonic Anhydrase II (PDB ID: 2CBA) is a predicted target.

Step 2: Protein and Ligand Preparation

  • Protein: Download the PDB file for the target protein (e.g., 2CBA) from the RCSB PDB database.[21] Use software like UCSF Chimera or AutoDock Tools to prepare the protein: remove water molecules, co-crystallized ligands, and add polar hydrogens. Save the prepared protein in the .pdbqt format, which includes partial charges and atom types.[18][22]

  • Ligand: Using the optimized 3D structure from the Part I QC calculations, convert the file to the .pdbqt format using AutoDock Tools. This step defines rotatable bonds and assigns charges.

Step 3: Docking Simulation

  • Grid Box Definition: In AutoDock Tools, define the search space (a "grid box") for the docking simulation. This box should be centered on and encompass the known active site of the target protein.[18]

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will systematically sample conformations of the ligand within the grid box and score them.[18]

Step 4: Analysis of Docking Results

  • Binding Affinity: The primary output is a table of binding modes ranked by their predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.

  • Pose Visualization: Load the protein and the output ligand poses into a molecular visualizer (e.g., PyMOL, UCSF Chimera). Analyze the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex.

Conclusion and Future Directions

This guide has systematically outlined a comprehensive in silico workflow for characterizing the novel compound 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The predictions suggest that this molecule possesses a favorable drug-like profile: it complies with Lipinski's rules, exhibits high predicted GI absorption, and has a low probability of key toxicities or metabolic liabilities. Quantum chemical calculations provide fundamental insights into its electronic structure, while molecular docking simulations can generate testable hypotheses regarding its potential biological targets and binding modes.

The collective data from these computational analyses provide a strong rationale for advancing this compound to the next stage of the drug discovery process: experimental validation. The immediate next steps should include chemical synthesis, followed by in vitro assays to confirm the predicted biological activity against top-ranked targets (e.g., carbonic anhydrase activity assays) and to verify the ADMET predictions (e.g., Caco-2 permeability and CYP inhibition assays). This synergy between predictive computational modeling and empirical testing embodies the core of modern, efficient drug development.

References

A Technical Guide to Quantum Chemical Calculations for 5-(ethylthio)-1,3,4-thiadiazol-2-amine: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 5-(ethylthio)-1,3,4-thiadiazol-2-amine is a representative of this class, possessing key structural features—a hydrogen-bond-donating amino group and a lipophilic ethylthio substituent—that dictate its interaction with biological targets. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for employing quantum chemical calculations to elucidate the electronic structure, reactivity, and interaction potential of this molecule. By leveraging Density Functional Theory (DFT), we can move beyond static structural representations to a dynamic understanding of the molecule's properties, thereby accelerating rational drug design and lead optimization.

Chapter 1: The Significance of 5-(ethylthio)-1,3,4-thiadiazol-2-amine in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and other biologically relevant heterocycles, allowing it to interact with various enzymatic targets.[1] The substituents at the 2- and 5-positions are critical for modulating its pharmacological profile.

  • 2-Amino Group: The primary amine at position 2 is a crucial pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a protein's active site. Its basicity and nucleophilicity are key determinants of target binding.

  • 5-Ethylthio Group: The ethylthio (-S-CH₂CH₃) substituent at position 5 significantly influences the molecule's lipophilicity.[2] This property governs its solubility, membrane permeability, and potential for hydrophobic interactions within a receptor pocket. The sulfur atom in the thioether linkage also presents a potential site for metabolic oxidation and can influence the overall electronic distribution of the thiadiazole ring.

Understanding the interplay between these functional groups at a quantum level is paramount for predicting the molecule's behavior and designing more potent and selective analogues.

Chapter 2: Foundations of Quantum Chemical Methods for Drug Design

While various quantum mechanical methods exist, Density Functional Theory (DFT) has emerged as the preeminent tool in computational drug discovery.[3][4] It offers an exceptional balance of computational accuracy and efficiency, making it feasible to study drug-sized molecules.[5][6]

The Rationale for DFT

DFT is based on the principle that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density, ρ(r).[4] This approach is computationally less demanding than traditional wave-function-based methods that handle every electron's wave function individually, yet it accurately accounts for electron correlation effects, which are crucial for describing chemical bonds and interactions.[4]

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation hinges on two key choices:

  • The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like our target, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely validated and commonly used choice that provides reliable geometries and electronic properties for a broad range of systems.[7]

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. For molecules containing heteroatoms with lone pairs (like the nitrogen and sulfur in our target), a Pople-style basis set such as 6-311++G(d,p) is highly recommended.[8]

    • 6-311: A triple-zeta basis set, providing a more accurate description of the valence electrons.

    • ++: Diffuse functions added to both heavy atoms and hydrogens, essential for describing non-covalent interactions and the spatial extent of lone-pair electrons.

    • (d,p): Polarization functions that allow for anisotropy in the electron distribution, critical for accurately describing chemical bonds.

Chapter 3: A Validated Protocol for Quantum Chemical Characterization

This section outlines a step-by-step methodology for performing a comprehensive quantum chemical analysis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Step 1: Structure Preparation and Input
  • Obtain Initial Coordinates: The 3D coordinates of the molecule can be generated using molecular building software (e.g., Avogadro, ChemDraw) or downloaded from chemical databases like PubChem. The canonical SMILES string is CCSc1nnc(N)s1.

  • Tautomer Consideration: The 2-amino-1,3,4-thiadiazole scaffold can theoretically exist in an amino or an imino tautomeric form. While the amino form is generally predominant for this class of compounds, it is best practice to model both to confirm the ground state structure.[9] The imino tautomer would involve a double bond to the exocyclic nitrogen and a proton on one of the ring nitrogens.

Step 2: Geometry Optimization and Vibrational Frequency Analysis
  • Optimization: Perform a full geometry optimization without constraints. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy.

    • Typical Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Opt

  • Frequency Calculation: After optimization, a vibrational frequency calculation must be performed at the same level of theory. This is a critical validation step.

    • Purpose: To confirm that the optimized structure is a true energy minimum (all real, positive frequencies) and not a transition state (one imaginary frequency). The results also provide the zero-point vibrational energy (ZPVE) and theoretical IR/Raman spectra.

    • Typical Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Freq

Step 3: Calculation of Key Electronic Properties

Once the validated minimum energy structure is obtained, single-point energy calculations are performed to derive the core electronic properties.

  • Frontier Molecular Orbitals (HOMO/LUMO): These orbitals are central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) is associated with the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons (electrophilicity).[10][11]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[12] It provides an invaluable visual guide to the charge distribution, revealing regions prone to electrophilic or nucleophilic attack.[13][14] Red-coded areas (negative potential) are electron-rich and attractive to electrophiles, while blue-coded areas (positive potential) are electron-poor and attractive to nucleophiles.

Workflow for Quantum Chemical Analysis

The following diagram illustrates the logical flow of the computational protocol.

G cluster_input 1. Input Preparation cluster_calc 2. Core DFT Calculation cluster_analysis 3. Property Calculation & Analysis Input Initial 3D Structure (e.g., from SMILES: CCSc1nnc(N)s1) Tautomers Identify Potential Tautomers (Amino vs. Imino) Input->Tautomers Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Tautomers->Opt Freq Frequency Calculation (Validation Step) Opt->Freq Check Verify Minimum Energy (No Imaginary Frequencies) Freq->Check MEP Molecular Electrostatic Potential (MEP) Check->MEP If Valid Minimum HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO) Check->HOMO_LUMO If Valid Minimum React Global Reactivity Descriptors HOMO_LUMO->React

Caption: Computational workflow from structure input to property analysis.

Chapter 4: Interpreting Computational Data for Drug Discovery

The true power of these calculations lies in translating the quantitative output into actionable chemical insights.

Tautomeric Stability

By comparing the ZPVE-corrected total energies of the optimized amino and imino tautomers, we can definitively identify the most stable form. This is crucial, as the wrong tautomer in a subsequent molecular docking study would lead to erroneous binding pose predictions and flawed structure-activity relationship (SAR) analysis.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a direct visualization of the molecule's interaction pharmacophore.[15]

  • Nucleophilic Regions (Negative Potential): Expected to be concentrated around the lone pairs of the ring nitrogen atoms and the exocyclic amino nitrogen. These are the primary hydrogen bond acceptor sites.

  • Electrophilic Regions (Positive Potential): Expected around the hydrogen atoms of the amino group. These are the primary hydrogen bond donor sites.

  • Neutral/Lipophilic Regions: The ethyl group will exhibit a relatively neutral potential, highlighting its role in forming van der Waals or hydrophobic interactions.

This map is instrumental in predicting how the molecule will orient itself within a receptor's active site, guiding the design of modifications to enhance binding affinity.[16]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies of the HOMO and LUMO and their energy gap (ΔE = E_LUMO - E_HOMO) are powerful indicators of molecular reactivity and stability.[10]

  • HOMO Visualization: Shows where the most loosely held electrons are located. For this molecule, the HOMO is likely distributed across the π-system of the thiadiazole ring and the lone pairs of the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack or oxidation.

  • LUMO Visualization: Shows the most electron-deficient regions. The LUMO is likely centered on the antibonding π* orbitals of the heterocyclic ring, marking it as the site for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[10][11] This parameter can be correlated with the molecule's metabolic stability and potential for off-target reactivity.

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations generate a wealth of quantitative data. The following tables summarize key parameters for 5-(ethylthio)-1,3,4-thiadiazol-2-amine, illustrating the typical outputs of these computational studies. (Note: Values are representative and depend on the exact level of theory).

Table 1: Key Electronic and Reactivity Parameters

Parameter Symbol Formula Representative Value Implication for Drug Design
HOMO Energy E_HOMO - -9.1 eV Electron-donating ability (nucleophilicity)
LUMO Energy E_LUMO - -1.5 eV Electron-accepting ability (electrophilicity)
Energy Gap ΔE E_LUMO - E_HOMO 7.6 eV Kinetic stability, chemical reactivity
Chemical Potential µ (E_HOMO + E_LUMO)/2 -5.3 eV Electron escaping tendency
Chemical Hardness η (E_LUMO - E_HOMO)/2 3.8 eV Resistance to charge transfer

| Electrophilicity Index | ω | µ² / (2η) | 3.7 eV | Global electrophilic nature |

Logical Framework: From Calculation to Insight

The diagram below illustrates how the primary quantum chemical outputs logically connect to core concepts in drug design.

G cluster_calc cluster_insight Calc_Geom Optimized Geometry Bond Lengths Bond Angles Dihedrals Insight_Stab Molecular Stability Chemical Reactivity Metabolic Stability Calc_Geom->Insight_Stab informs Calc_MEP MEP Surface Negative Regions (Red) Positive Regions (Blue) Insight_Bind Binding Interactions H-Bond Sites Electrostatic Complementarity Calc_MEP->Insight_Bind predicts Insight_SAR Structure-Activity Relationship (SAR) Pharmacophore Sites Lipophilicity Hotspots Calc_MEP->Insight_SAR identifies Calc_HOMO HOMO-LUMO Analysis Energy Gap (ΔE) Orbital Distributions Calc_HOMO->Insight_Stab correlates with Calc_HOMO->Insight_SAR identifies Insight_Bind->Insight_SAR

Caption: Relationship between calculated properties and drug design concepts.

Chapter 5: Conclusion

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist. For a molecule like 5-(ethylthio)-1,3,4-thiadiazol-2-amine, these methods transform our understanding from a static 2D drawing to a dynamic 3D model rich with electronic and reactivity information. By systematically calculating and interpreting properties such as the molecular electrostatic potential and frontier molecular orbitals, researchers can make more informed decisions, predict potential liabilities, and rationally design next-generation analogues with improved potency and pharmacokinetic profiles. This computational-first approach is a critical component in streamlining the drug discovery pipeline, reducing experimental costs, and ultimately accelerating the journey from molecule to medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This guide is designed for researchers in organic synthesis and drug discovery, offering detailed, step-by-step instructions, mechanistic insights, and safety considerations.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the field of drug development.[1] Its derivatives are known to possess a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[3][4] The unique structural features of the 1,3,4-thiadiazole nucleus, such as its ability to participate in hydrogen bonding and its bioisosteric relationship with other key pharmacophores, make it a valuable building block in the design of novel therapeutic agents.[3]

The target compound, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive amino and ethylthio groups allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthetic Strategy Overview

The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, via the cyclization of thiosemicarbazide with carbon disulfide. The subsequent step is the selective S-alkylation of the thiol group with an ethylating agent to yield the final product.

Synthesis_Workflow A Thiosemicarbazide + Carbon Disulfide B Step 1: Cyclization in Basic Medium A->B Reflux C 2-Amino-5-mercapto-1,3,4-thiadiazole B->C E Step 2: S-Alkylation in Basic Medium C->E D Ethyl Halide (e.g., Ethyl Iodide) D->E F 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (Final Product) E->F Purification

References

Application Notes and Protocols for the Derivatization of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in the landscape of medicinal chemistry, esteemed for its wide-ranging pharmacological potential.[1] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of other key heterocycles like pyrimidine and oxadiazole, granting it access to a diverse array of biological targets.[2][3] The unique mesoionic character of the 1,3,4-thiadiazole nucleus facilitates its passage across cellular membranes, enabling effective interaction with intracellular components.[3] Consequently, derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]

This guide provides a comprehensive overview of the derivatization of a specific, promising starting material: 5-(ethylthio)-1,3,4-thiadiazol-2-amine . The presence of a reactive primary amino group at the 2-position and an ethylthio substituent at the 5-position offers multiple avenues for chemical modification, allowing for the generation of a library of novel compounds for biological screening. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and methodologies for evaluating the biological activity of the resulting derivatives.

Core Starting Material: 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

The starting material, 5-(ethylthio)-1,3,4-thiadiazol-2-amine, possesses two key functional groups amenable to derivatization: the 2-amino group and the 5-ethylthio group. The nucleophilic nature of the amino group makes it an ideal site for reactions such as Schiff base formation, acylation, and alkylation. The ethylthio group, while less reactive, can be a site for oxidation or displacement, offering further opportunities for structural diversification.

Synthetic Derivatization Strategies and Protocols

The primary focus of this application note is the derivatization of the 2-amino group, as it is a common and effective strategy for modulating the biological activity of 2-amino-1,3,4-thiadiazoles.

Protocol 1: Synthesis of Schiff Bases of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

The formation of a Schiff base (an imine) by the condensation of the primary amino group with an aldehyde is a robust and versatile reaction for generating a diverse library of derivatives. The choice of aldehyde can introduce a wide range of steric and electronic properties to the final molecule, significantly influencing its biological activity.

Rationale: The introduction of an imine linkage extends the conjugation of the system and allows for the incorporation of various aromatic and heterocyclic moieties. This can enhance the molecule's ability to interact with biological targets through mechanisms such as intercalation with DNA or binding to enzyme active sites. The addition of different substituents on the aldehyde's aromatic ring can fine-tune the compound's lipophilicity and electronic properties, which are critical for pharmacokinetic and pharmacodynamic profiles.[7]

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-(ethylthio)-1,3,4-thiadiazol-2-amine in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.1 equivalents of the desired aromatic or heterocyclic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[8]

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized Schiff bases using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Illustrative Synthetic Workflow:

start 5-(Ethylthio)-1,3,4-thiadiazol-2-amine reflux Reflux (4-6 h) start->reflux aldehyde Aromatic/Heterocyclic Aldehyde aldehyde->reflux solvent Absolute Ethanol Glacial Acetic Acid (cat.) solvent->reflux Reaction Conditions workup Cooling, Filtration, Recrystallization reflux->workup Isolation & Purification product Schiff Base Derivative workup->product characterization FT-IR, NMR, Mass Spec product->characterization Structural Confirmation start 5-(Ethylthio)-1,3,4-thiadiazol-2-amine derivatization Derivatization (e.g., Schiff Base Formation) start->derivatization library Library of Derivatives derivatization->library screening Biological Screening (Antimicrobial, Anticancer) library->screening data Activity Data (MIC, IC50) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification & Optimization sar->lead

References

Application Note: 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- as a High-Efficacy Corrosion Inhibitor for Copper in Aggressive Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Copper and its alloys are indispensable in numerous industrial applications due to their excellent conductivity, but they remain susceptible to corrosion in aggressive environments. This application note provides a comprehensive technical guide for researchers and scientists on the use of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- as a potent corrosion inhibitor for copper. We delve into the molecular basis of its inhibitory action, present detailed, field-proven protocols for its evaluation using electrochemical and surface analysis techniques, and offer frameworks for data interpretation and theoretical validation.

Introduction: The Challenge of Copper Corrosion

Copper's utility in electrical systems, heat exchangers, and pipelines is often compromised by corrosion, particularly in acidic or chloride-containing media. This degradation not only leads to material loss but also compromises system integrity and efficiency. Organic corrosion inhibitors that form a protective barrier film on the metal surface are a primary strategy for mitigating this damage. Among these, heterocyclic compounds containing nitrogen and sulfur atoms, such as 1,3,4-thiadiazole derivatives, have shown exceptional promise due to their strong adsorption capabilities on copper surfaces[1][2].

This guide focuses on a specific derivative, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS: 25660-70-2). Its unique molecular structure, featuring multiple heteroatoms and an alkylthio group, suggests a superior mechanism for forming a stable, protective film.

Mechanism of Action: A Molecular Perspective

The high inhibition efficiency of 1,3,4-thiadiazole derivatives is attributed to their molecular structure.[1] The molecule 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- possesses several key features that facilitate strong and stable adsorption onto a copper surface:

  • Heteroatom Coordination: The two nitrogen atoms and two sulfur atoms in the molecule possess lone pairs of electrons. These electrons can be readily shared with the vacant d-orbitals of copper atoms, forming strong coordinate (chemisorptive) bonds.

  • π-Electron System: The aromatic 1,3,4-thiadiazole ring provides a system of π-electrons that can interact with the copper surface, further strengthening the adsorption bond.

  • Protective Film Formation: Through these interactions, the inhibitor molecules align on the copper surface, forming a dense, hydrophobic barrier. This film physically isolates the metal from the corrosive electrolyte, blocking both anodic dissolution of copper and cathodic reduction of corrosive species (e.g., O₂, H⁺).

The ethylthio (-S-C₂H₅) group enhances this effect by increasing the electron density on the sulfur atom, thereby promoting a stronger bond with the copper surface.

References

Application Notes & Protocols: Potentiodynamic Polarization Studies of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Thiadiazoles in Metallic Asset Preservation

The structural integrity of metallic materials is a cornerstone of modern industry. However, aggressive environments, particularly acidic and saline solutions, can lead to significant corrosive degradation, resulting in economic losses and safety hazards. The application of organic corrosion inhibitors is a highly effective and practical strategy for mitigating this damage. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have garnered substantial attention due to their exceptional performance.

The 1,3,4-thiadiazole scaffold is a privileged structure in corrosion science.[1][2] Its efficacy stems from the presence of multiple adsorption centers: the lone pair electrons on the two nitrogen atoms and the sulfur atom, and the delocalized π-electrons within the aromatic ring.[3] These features facilitate the spontaneous adsorption of the molecule onto a metal surface, creating a protective barrier that isolates the metal from the corrosive medium.[2][4]

This document provides a comprehensive guide to evaluating the corrosion inhibition properties of a specific derivative, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (AETD), using potentiodynamic polarization, a cornerstone electrochemical technique for corrosion analysis. The protocols and insights provided are grounded in established standards and scientific literature to ensure accuracy, reproducibility, and a deep understanding of the underlying mechanisms.

Part 1: Scientific Principles & Mechanism of Action

The Inhibitor: 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (AETD)
  • Molecular Formula: C₄H₇N₃S₂[5]

  • Molecular Weight: 161.25 g/mol [5]

  • CAS Number: 25660-70-2[5]

  • Structure: The AETD molecule features the core 1,3,4-thiadiazole ring, an amine group (-NH₂), and an ethylthio group (-S-C₂H₅). The presence of multiple heteroatoms (N and S) makes it an excellent candidate for a corrosion inhibitor.[6][7]

Mechanism of Corrosion Inhibition

The primary mechanism by which AETD protects a metal surface is through adsorption . This process forms a stable, passivating film that acts as a physical barrier to charge and mass transfer, thereby stifling the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute corrosion.[6][8]

The adsorption can be characterized as:

  • Physisorption: Involving electrostatic interactions between the charged metal surface and protonated inhibitor molecules.

  • Chemisorption: Involving the sharing of electrons between the heteroatoms (N, S) of AETD and the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. This is typically the dominant and more robust form of adsorption for thiadiazole derivatives.[3][4]

The following diagram illustrates the conceptual mechanism of AETD adsorption on a metal surface.

cluster_solution Corrosive Solution cluster_surface Metal Surface AETD AETD Molecule (C₄H₇N₃S₂) Adsorbed_Layer Protective Adsorbed AETD Layer AETD->Adsorbed_Layer Chemisorption & Physisorption H+ H⁺ Metal Metal Substrate (e.g., Copper, Steel) H+->Metal Cathodic Reaction (Inhibited) Cl- Cl⁻ Cl-->Metal Anodic Reaction (Inhibited)

Caption: Adsorption mechanism of AETD on a metal surface.

Principles of Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate of a material. It involves polarizing a metal sample from its stable corrosion potential (Ecorr) in both the anodic and cathodic directions and measuring the resulting current. The data is plotted as applied potential (E) versus the logarithm of the current density (log i), generating a Tafel plot.

Key parameters derived from a Tafel plot are:

  • Corrosion Potential (Ecorr): The potential at which the rate of the anodic reaction equals the rate of the cathodic reaction.

  • Corrosion Current Density (icorr): The current density at the corrosion potential. It is directly proportional to the corrosion rate. A lower icorr signifies better corrosion resistance.

  • Tafel Slopes (βa and βc): The slopes of the linear portions of the anodic and cathodic curves, respectively. They provide mechanistic information about the corrosion process.

An inhibitor's effectiveness is quantified by its Inhibition Efficiency (IE%) , calculated using the following equation:

IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] × 100

Where:

  • icorr(blank) is the corrosion current density in the absence of the inhibitor.

  • icorr(inh) is the corrosion current density in the presence of the inhibitor.

Part 2: Experimental Protocol

This protocol is designed for evaluating AETD as a corrosion inhibitor for a metal (e.g., copper or mild steel) in a corrosive medium (e.g., 3% NaCl or 1 M HCl). It is based on the principles outlined in the ASTM G59 standard .[9][10][11][12]

Materials and Equipment
  • Inhibitor: 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (AETD), 99% purity.

  • Working Electrode (WE): Metal coupon (e.g., copper C101, mild steel 1018) embedded in an inert resin, leaving a defined surface area (e.g., 1 cm²).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

  • Counter Electrode (CE): Platinum mesh or graphite rod with a surface area significantly larger than the WE.

  • Corrosive Medium: e.g., 3.0% (w/v) NaCl solution or 1.0 M HCl prepared with deionized water.

  • Glassware: Standard laboratory glassware, including a 1L electrochemical cell.

  • Instrumentation: Potentiostat/Galvanostat with corresponding software.

  • Polishing Materials: Silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600 grit), polishing cloths, and alumina slurry (e.g., 0.05 µm).[10]

  • Chemicals: Acetone, ethanol, deionized water for cleaning.

Experimental Workflow

A Step 1: Solution Prep C Step 3: Cell Assembly A->C B Step 2: Electrode Polishing B->C D Step 4: OCP Stabilization (30-60 min) C->D E Step 5: Polarization Scan (-250 mV to +250 mV vs OCP) D->E F Step 6: Data Analysis (Tafel Extrapolation) E->F G Step 7: Calculate IE% F->G

Caption: Standard workflow for potentiodynamic polarization testing.

Step-by-Step Methodology

Step 1: Preparation of Test Solutions

  • Prepare a 1 L stock solution of the corrosive medium (e.g., 3% NaCl in deionized water). This will be the "blank" solution.

  • Prepare a stock solution of AETD (e.g., 10 mM) in the corrosive medium. Causality Note: Preparing the inhibitor stock in the test medium ensures the background matrix is identical across all experiments.

  • From the AETD stock, prepare a series of test solutions with varying inhibitor concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

Step 2: Working Electrode Preparation

  • Sequentially grind the working electrode surface with 240, 400, and finally 600 grit SiC paper.[10] Use water as a lubricant.

  • Rinse the electrode with deionized water.

  • Polish the surface to a mirror finish using a polishing cloth with 0.05 µm alumina slurry.

  • Rinse thoroughly with deionized water, followed by degreasing with acetone and a final rinse with ethanol.

  • Dry the electrode under a stream of cool air. Trustworthiness Note: A consistent, reproducible surface finish is the single most critical factor for obtaining reliable corrosion data. Any variation in surface preparation will introduce significant error.

Step 3: Electrochemical Cell Setup

  • Assemble the three-electrode cell. Place the WE, RE, and CE in the cell. Ensure the Luggin capillary tip of the reference electrode is positioned close (2-3 mm) to the WE surface to minimize IR drop.

  • Add the test solution (blank or with inhibitor) to the cell, ensuring all electrodes are appropriately immersed.

  • If required by the experimental conditions (e.g., for acidic solutions), purge the solution with nitrogen gas for at least 30 minutes prior to and during the experiment to remove dissolved oxygen.[10]

Step 4: Open Circuit Potential (OCP) Stabilization

  • Connect the electrodes to the potentiostat.

  • Monitor the OCP of the working electrode for 30-60 minutes, or until the potential drift is less than 1-2 mV per minute. Causality Note: This stabilization period allows the electrode surface to reach a steady state with the environment, which is essential for a meaningful polarization measurement.

Step 5: Potentiodynamic Polarization Measurement

  • Set the potentiodostat parameters. A typical scan, compliant with ASTM G59, would be:

    • Initial Potential: -250 mV vs. OCP

    • Final Potential: +250 mV vs. OCP

    • Scan Rate: 0.1667 mV/s (or 0.6 V/h).[10] Causality Note: A slow scan rate is crucial to allow the electrode interface to remain in a quasi-steady state, ensuring the measured current is representative of the corrosion kinetics.

  • Initiate the scan and record the current response as a function of the applied potential.

Step 6: Data Analysis

  • Plot the acquired data as E vs. log |i|.

  • Identify the linear Tafel regions on both the anodic and cathodic branches of the curve.

  • Use the potentiostat software's Tafel analysis tool to extrapolate these linear regions to their intersection point. The potential at this intersection is Ecorr, and the current density is icorr.

  • Record Ecorr, icorr, and the Tafel slopes βa and βc.

  • Repeat the entire procedure for each inhibitor concentration, ensuring to use a freshly polished electrode for each run. Trustworthiness Note: Running each concentration in triplicate is highly recommended to establish the mean and standard deviation of the results.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different inhibitor concentrations.

Table 1: Electrochemical Parameters for Metal in Corrosive Solution with AETD

Inhibitor Conc. (mM) Ecorr (mV vs. RE) icorr (µA/cm²) βa (mV/dec) βc (mV/dec) IE (%)
0 (Blank) -250 15.0 75 -120 -
0.1 -235 5.2 78 -115 65.3
0.5 -220 2.1 80 -110 86.0
1.0 -215 1.3 82 -108 91.3
5.0 -205 0.9 85 -105 94.0

Note: Data are representative examples based on literature for thiadiazole inhibitors and will vary with the specific metal/environment system.[6]

Interpretation of Results:

  • icorr: A systematic decrease in icorr with increasing AETD concentration directly demonstrates the compound's inhibitive effect.

  • Ecorr: AETD is typically a "mixed-type" inhibitor.[6] This is indicated by a slight shift in Ecorr (less than 85 mV) relative to the blank. If Ecorr shifts significantly in the positive (anodic) direction, it is an anodic inhibitor; if it shifts in the negative (cathodic) direction, it is a cathodic inhibitor.

  • IE%: The calculated Inhibition Efficiency provides a quantitative measure of the inhibitor's performance, showing a clear dose-dependent relationship. An IE% above 90% is generally considered excellent.[13]

References

Application Notes & Protocols: A Guide to Assay Development for Screening 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2] This heterocyclic motif is a bioisostere of structures like pyrimidine and oxadiazole, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] Their ability to interact with a diverse range of biological targets makes them a promising class of compounds for drug discovery.[1][4] This guide provides an in-depth technical overview and practical protocols for the development of robust and reliable assays for screening 1,3,4-thiadiazole derivatives, with a particular focus on anticancer applications. We will traverse the entire workflow from target selection and validation to primary and secondary screening, and finally, hit confirmation.

The Scientific Rationale: Why Focus on 1,3,4-Thiadiazoles?

The 1,3,4-thiadiazole ring is a five-membered aromatic system containing one sulfur and two nitrogen atoms. This structure confers unique physicochemical properties, including the ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets.[5] Furthermore, its mesoionic character can facilitate passage across cellular membranes, enhancing bioavailability.[1][6]

The broad biological activity of 1,3,4-thiadiazole derivatives stems from their ability to inhibit various enzymes and modulate key signaling pathways. Known molecular targets include carbonic anhydrases, cyclooxygenases, matrix metalloproteinases, and various kinases, making them relevant for a multitude of therapeutic areas.[4][7] In oncology, for instance, these compounds have been shown to interfere with DNA replication, induce apoptosis, and inhibit kinases crucial for tumor progression, such as EGFR and PI3Kα.[1][6]

The Strategic Screening Cascade: A Validated Workflow

A successful screening campaign requires a multi-step, logical progression to identify and validate true hits while eliminating artifacts. This process, often termed a "screening cascade," is designed to increase the stringency of testing at each consecutive stage.

Screening_Cascade cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Lead Generation Target_Selection Target Selection & Validation Assay_Development Primary Assay Development & Optimization Target_Selection->Assay_Development Inform HTS High-Throughput Screening (HTS) Assay_Development->HTS Execute Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Identify 'Hits' Orthogonal_Assays Orthogonal & Secondary Assays Hit_Confirmation->Orthogonal_Assays Validate SAR_Analysis Preliminary SAR Analysis Orthogonal_Assays->SAR_Analysis Characterize Biophysical_Validation Biophysical Validation (Direct Binding) SAR_Analysis->Biophysical_Validation Prioritize Lead_Optimization Hit-to-Lead Optimization Biophysical_Validation->Lead_Optimization Confirm

Caption: The Drug Discovery Screening Cascade.

Target Selection and Validation: The Foundation of a Successful Screen

The choice of a biological target is the most critical decision in a screening campaign. For 1,3,4-thiadiazole derivatives, a wealth of literature points towards several promising target classes, particularly in the context of oncology.

Example Target: Protein Kinases in Cancer

Protein kinases are a well-established class of drug targets due to their frequent dysregulation in cancer.[8] Many 1,3,4-thiadiazole derivatives have been reported to exhibit potent inhibitory activity against various kinases.[9]

Causality behind Target Choice:

  • Disease Relevance: The target kinase should have a well-validated role in the proliferation, survival, or metastasis of cancer cells.

  • Druggability: The kinase should possess a binding pocket that can be targeted by small molecules.

  • Assayability: The enzymatic activity of the kinase must be readily measurable in a high-throughput format.

Before embarking on a large-scale screen, it is essential to validate the target and the proposed mechanism of action. This can be achieved through genetic (e.g., siRNA, CRISPR) or pharmacological (using known inhibitors) approaches in relevant cancer cell lines.

Primary Assay Development: The Workhorse of the Screening Campaign

The primary assay is designed for high-throughput screening (HTS) of a large compound library.[10][11] For kinase targets, fluorescence-based assays are a common and effective choice.[9]

Protocol 1: A Generic Fluorescence-Based Kinase Inhibition Assay

This protocol describes a generic, adaptable assay for measuring the inhibition of a purified kinase enzyme.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylated product is detected using a phosphorylation-specific antibody conjugated to a fluorophore or an enzyme that generates a fluorescent signal.

Materials:

  • Purified, active kinase enzyme

  • Specific substrate peptide/protein

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • Detection reagent (e.g., fluorescence polarization probe, FRET-based antibody pair)

  • 1,3,4-Thiadiazole compound library dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black assay plates

  • Multimode plate reader with fluorescence detection capabilities

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents in the assay buffer. The optimal concentrations of kinase, substrate, and ATP must be determined empirically during assay development (typically at or below the Km for ATP and substrate).

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each 1,3,4-thiadiazole derivative from the library into the wells of the 384-well plate. Also, plate the positive control and a DMSO-only negative control.

  • Kinase Addition: Add the kinase enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Add the ATP/substrate mixture to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.

  • Detection: Add the detection reagent according to the manufacturer's instructions. Incubate to allow for the detection signal to stabilize.

  • Data Acquisition: Read the fluorescence signal on a compatible plate reader.

Self-Validating System: Assay Quality Control

To ensure the reliability of the HTS data, each assay plate must include controls to calculate the Z'-factor, a statistical measure of assay quality.[12][13]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., maximal inhibition).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., no inhibition, DMSO only).

Z'-Factor ValueInterpretation
> 0.5Excellent assay, suitable for HTS.[13]
0 to 0.5Acceptable, but may require optimization.[13]
< 0Poor assay, not suitable for screening.[13]

An assay with a Z'-factor consistently above 0.5 is considered robust and reliable for a high-throughput screen.[12][14][15]

Secondary and Orthogonal Assays: Confirming the "Hits"

Compounds identified as active in the primary screen ("hits") must be subjected to further testing to confirm their activity and rule out false positives.[16][17] A common reason for false positives in HTS is compound aggregation.[18]

Protocol 2: Cell-Based Target Engagement Assay

A cell-based assay provides a more physiologically relevant context to confirm the activity of the primary hits.[19]

Principle: This assay measures the viability of cancer cells that are known to be dependent on the activity of the target kinase. Inhibition of the kinase by an active compound should lead to a decrease in cell viability. The MTT or MTS assay is a widely used method for this purpose.[8]

Materials:

  • Cancer cell line with validated dependency on the target kinase

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Confirmed hit compounds from the primary screen

  • MTT or CellTiter-Glo® reagent

  • 96-well clear or white-walled cell culture plates

  • Multimode plate reader (absorbance or luminescence)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Treat the cells with a range of concentrations (e.g., from 0.1 nM to 100 µM) for 48-72 hours.

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilizing agent (e.g., DMSO or SDS solution).

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[20]

  • Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Compound IDPrimary Screen (Kinase IC₅₀, µM)Secondary Screen (Cell Viability IC₅₀, µM)
TH-0010.851.2
TH-0021.2> 100
TH-0030.50.75
TH-0042.53.1

A strong correlation between the biochemical (primary screen) and cell-based (secondary screen) IC₅₀ values provides confidence that the compound's cytotoxic effect is mediated through the intended target.

Biophysical Methods for Hit Validation: Proving Direct Engagement

To definitively prove that a hit compound interacts directly with the target protein, biophysical assays are employed.[21][22] These methods are crucial for validating the mechanism of action and guiding structure-activity relationship (SAR) studies.[23]

Biophysical_Methods cluster_methods Biophysical Techniques Target Target Protein DSF Differential Scanning Fluorimetry (DSF) Target->DSF Measures ΔTm SPR Surface Plasmon Resonance (SPR) Target->SPR Measures Kd, Kon/Koff ITC Isothermal Titration Calorimetry (ITC) Target->ITC Measures Kd, ΔH, ΔS NMR NMR Spectroscopy Target->NMR Measures Binding Site Compound 1,3,4-Thiadiazole Derivative Compound->Target Binding Interaction

Caption: Common Biophysical Methods for Hit Validation.

Protocol 3: Differential Scanning Fluorimetry (Thermal Shift Assay)

Principle: This technique measures the thermal stability of a protein.[24] The binding of a ligand, such as a 1,3,4-thiadiazole derivative, typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Purified target protein

  • SYPRO Orange dye

  • Confirmed hit compounds

  • Real-time PCR instrument with a thermal ramping capability

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well PCR plate, mix the target protein, SYPRO Orange dye, and the hit compound (or DMSO control) in an appropriate buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind to the dye, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A significant positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.

A ΔTm of ≥ 2°C is generally considered a good indicator of a stabilizing interaction.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold remains a highly attractive starting point for the development of novel therapeutics. The successful identification of potent and selective modulators of disease-relevant targets hinges on the implementation of a rigorous and well-validated assay development and screening strategy. By employing a cascade of biochemical, cell-based, and biophysical assays, researchers can confidently identify and advance promising 1,3,4-thiadiazole derivatives from initial hits to lead compounds. The protocols and workflows outlined in this guide provide a robust framework for initiating such a drug discovery program.

References

The Emergence of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- as a Promising Scaffold for Novel Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-thiadiazole nucleus has garnered substantial attention due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- , in the discovery and development of new antimicrobial agents. We will delve into the synthetic rationale, detailed experimental protocols for antimicrobial evaluation and cytotoxicity, and the underlying principles that guide the development of thiadiazole-based therapeutics.

The Scientific Rationale: Why 1,3,4-Thiadiazoles?

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is isosteric to pyrimidine and possesses a unique combination of electronic and physicochemical properties that contribute to its biological activity. The presence of the toxophoric N-C-S moiety is often cited as a key contributor to its antimicrobial efficacy.[1] The 2-amino and 5-thioether substitutions on the thiadiazole ring, as seen in our target compound, offer versatile points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The ethylthio group at the 5-position, in particular, can influence the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-: A Two-Step Approach

The synthesis of the title compound is typically achieved through a reliable two-step process, beginning with the formation of the core heterocyclic ring followed by functionalization.

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (Precursor)

The foundational precursor, 2-amino-5-mercapto-1,3,4-thiadiazole, is synthesized via the cyclization of thiosemicarbazide with carbon disulfide in an alkaline medium.[3] This reaction is a cornerstone in thiadiazole chemistry.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide (1.0 eq) in absolute ethanol.

  • Base Addition: To this solution, add anhydrous sodium carbonate (1.1 eq) or potassium hydroxide (1.1 eq) and stir until a homogenous suspension is formed.

  • Cyclization: Slowly add carbon disulfide (1.1 eq) to the reaction mixture. The reaction is typically exothermic.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Carefully acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-mercapto-1,3,4-thiadiazole.

Step 2: S-Alkylation to Yield 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

The thiol group of the precursor is then alkylated using an appropriate ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Protocol:

  • Dissolution: Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a base, for instance, potassium carbonate (1.2 eq) or triethylamine (1.2 eq), to the solution to deprotonate the thiol group.

  • Alkylation: To the stirred solution, add ethyl iodide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]

Core Experimental Protocols for Antimicrobial Evaluation

A systematic evaluation of the antimicrobial potential of newly synthesized compounds is crucial. This typically involves a preliminary screening for activity followed by quantitative determination of the minimum inhibitory concentration.

Protocol 1: Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of the antimicrobial activity.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Evenly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Aseptically place sterile filter paper discs (6 mm diameter) onto the inoculated agar surface.

  • Compound Loading: Pipette a known concentration of the synthesized 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (dissolved in a suitable solvent like DMSO) onto each disc. A solvent control disc should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition generally indicates greater antimicrobial potency.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Procedure:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by using a microplate reader.

Assessing the Safety Profile: In Vitro Cytotoxicity

A critical aspect of antimicrobial drug development is ensuring that the compounds are not toxic to host cells.[6] The MTT assay is a widely used colorimetric method to assess cell viability.[3]

Protocol 3: MTT Assay for Cytotoxicity Evaluation

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]

Procedure:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, a human embryonic kidney cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- for a specified period (e.g., 24 or 48 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell viability, can then be determined.[6]

Data Presentation and Interpretation

For clarity and comparative analysis, it is recommended to present the antimicrobial and cytotoxicity data in a tabular format.

Table 1: Representative Antimicrobial Activity of 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives

Compound/DrugS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference(s)
5-(4-chlorophenyl) derivative 20-2820-28>100>100-[2]
5-(4-fluorophenyl) derivative 20-2820-28>100>100-[2]
(5-(ethylthio)-1,3,4-thiadiazol-2-yl)(phenyl)methanone ----EC₅₀ = 22.2[7]
Ciprofloxacin (Control) 18-2018-20<1<1-[2]
Fluconazole (Control) ----24-26[2]

Note: Direct MIC data for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- was not available in the cited literature. The data for related compounds are presented to illustrate the potential activity of this chemical class.

Table 2: Representative Cytotoxicity of 1,3,4-Thiadiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MCF-749.6[8]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MDA-MB-23153.4[8]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine LoVo2.44[5]
Doxorubicin (Control) HepG2-10.72[5]

Note: The IC₅₀ values presented are for various 1,3,4-thiadiazole derivatives against cancer cell lines, which can provide an initial indication of potential cytotoxicity. It is crucial to evaluate the cytotoxicity of the specific compound of interest against relevant non-cancerous cell lines.

Visualizing the Workflow and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Reaction1 Cyclization (Reflux) Thiosemicarbazide->Reaction1 CS2 Carbon Disulfide CS2->Reaction1 Base_Ethanol Base in Ethanol Base_Ethanol->Reaction1 Precursor 2-Amino-5-mercapto- 1,3,4-thiadiazole Precursor_in_step2 Precursor Reaction1->Precursor Reaction2 S-Alkylation (Room Temp) Precursor_in_step2->Reaction2 Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction2 Base_Solvent Base in Solvent Base_Solvent->Reaction2 Final_Product 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- Reaction2->Final_Product

Caption: Synthetic workflow for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-.

Antimicrobial_Screening_Workflow Start Start Synthesized_Compound Synthesized Compound (1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-) Start->Synthesized_Compound Qualitative_Screening Qualitative Screening (Disk Diffusion Assay) Synthesized_Compound->Qualitative_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Synthesized_Compound->Cytotoxicity_Assay Quantitative_Assay Quantitative Assay (Broth Microdilution) Qualitative_Screening->Quantitative_Assay If active MIC_Value Determine MIC Value Quantitative_Assay->MIC_Value Lead_Candidate Lead Candidate for further development MIC_Value->Lead_Candidate IC50_Value Determine IC₅₀ Value Cytotoxicity_Assay->IC50_Value IC50_Value->Lead_Candidate

Caption: Workflow for antimicrobial and cytotoxicity evaluation.

Concluding Remarks and Future Directions

The 1,3,4-thiadiazole scaffold, and specifically 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of structure-activity relationships to optimize antimicrobial potency and minimize cytotoxicity. The protocols outlined in this application note provide a robust framework for the initial stages of this discovery process. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, which will be instrumental in designing next-generation antimicrobial drugs to combat the growing challenge of resistance.

References

Application Notes and Protocols for 5-(ethylthio)-1,3,4-thiadiazol-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer properties.[1][2] Its mesoionic character allows compounds containing this moiety to readily cross cellular membranes and interact with various biological targets.[1][2] As a bioisostere of pyrimidine, a key component of nucleobases, 1,3,4-thiadiazole derivatives are hypothesized to interfere with DNA synthesis and other crucial cellular processes in cancer cells. Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising foundation for the development of novel anticancer agents, targeting a diverse range of molecular pathways.[3]

This guide focuses on 5-(ethylthio)-1,3,4-thiadiazol-2-amine , a representative member of the 2-amino-5-thio-substituted-1,3,4-thiadiazole class. While extensive research on this specific analog is emerging, this document synthesizes the current understanding of closely related compounds to provide a robust framework for its investigation in cancer cell line studies. We will delve into its presumed mechanism of action, provide detailed protocols for its evaluation, and present comparative data to guide researchers in their experimental design.

Plausible Mechanism of Action: Targeting Methionine Aminopeptidase 2 (MetAP2)

A significant body of evidence suggests that a key target for many anticancer 1,3,4-thiadiazole derivatives is Methionine Aminopeptidase 2 (MetAP2).[4][5] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.[6]

Expertise & Experience: The inhibition of MetAP2 has been recognized as a promising strategy for suppressing angiogenesis and cancer progression.[4][5] This enzyme is often overexpressed in various human cancers.[6] Inhibition of MetAP2 can lead to cell cycle arrest, typically in the G1 phase, and induce apoptosis in both endothelial and tumor cells.[6] The anti-angiogenic effects of MetAP2 inhibitors further contribute to their antitumor activity by starving tumors of their essential blood supply. Some MetAP2 inhibitors have even progressed to clinical trials for cancer therapy.[4]

The proposed signaling pathway affected by 5-(ethylthio)-1,3,4-thiadiazol-2-amine through MetAP2 inhibition is illustrated below.

MetAP2_Pathway Compound 5-(ethylthio)-1,3,4- thiadiazol-2-amine MetAP2 MetAP2 Compound->MetAP2 Inhibition Protein_Maturation Protein Maturation (e.g., eIF2α) MetAP2->Protein_Maturation blocks Angiogenesis Angiogenesis MetAP2->Angiogenesis promotes Bcl2 Bcl-2 (anti-apoptotic) Downregulation MetAP2->Bcl2 inhibition causes Cell_Cycle_Progression G1/S Phase Progression Protein_Maturation->Cell_Cycle_Progression required for Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to Caspase Caspase Activation Bcl2->Caspase no longer inhibits Caspase->Apoptosis induces

Caption: Proposed signaling pathway of MetAP2 inhibition.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a comprehensive evaluation of the anticancer effects of 5-(ethylthio)-1,3,4-thiadiazol-2-amine. Each protocol includes explanations for key steps, ensuring a thorough understanding of the experimental design.

Experimental Workflow Overview

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture & Seeding Start->Cell_Culture Compound_Treatment Treat with 5-(ethylthio)-1,3,4- thiadiazol-2-amine Cell_Culture->Compound_Treatment MTT_Assay Cell Viability (MTT Assay) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot Western Blot (MetAP2, Bcl-2, Caspases) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluation.

Protocol 1: Cell Viability Assessment using MTT Assay

Trustworthiness: The MTT assay is a reliable and widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]

Materials:

  • 5-(ethylthio)-1,3,4-thiadiazol-2-amine

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]

    • Causality: Optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment and do not become over-confluent.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of 5-(ethylthio)-1,3,4-thiadiazol-2-amine in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a negative control (medium only).

    • Incubate for 48-72 hours.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][11]

    • Incubate for 4 hours at 37°C.[7][11]

    • Causality: This allows sufficient time for the mitochondrial dehydrogenases in viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Trustworthiness: This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with 5-(ethylthio)-1,3,4-thiadiazol-2-amine at concentrations around the determined IC50 value for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Causality: Prompt analysis is crucial to avoid degradation of the signal and changes in the apoptotic state of the cells.

    • FITC signal is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Western Blotting for Key Signaling Proteins

Trustworthiness: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[14] This allows for the validation of the proposed mechanism of action by examining the expression levels of target proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MetAP2, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with 5-(ethylthio)-1,3,4-thiadiazol-2-amine as in the apoptosis assay.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of proteins.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.[15]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.[16]

    • Capture the chemiluminescent signal using an imaging system.

    • Causality: β-actin is used as a loading control to normalize the expression of the target proteins and ensure that any observed changes are not due to variations in the amount of protein loaded.

Data Presentation: Comparative Cytotoxicity

While specific IC50 values for 5-(ethylthio)-1,3,4-thiadiazol-2-amine are not yet widely published, the following table provides a summary of the cytotoxic activity of structurally related 1,3,4-thiadiazole derivatives against various cancer cell lines to serve as a benchmark.

Compound IDCancer Cell LineIC50 (µM)
1a MCF-7 (Breast)49.6
1b MDA-MB-231 (Breast)53.4
2 LoVo (Colon)2.44
3 A549 (Lung)8.03
4 HepG2 (Liver)4.37
5 K562 (Leukemia)7.4

Data compiled from multiple sources.[3][17][18]

References

Application Notes & Protocols for High-Throughput Screening of 1,3,4-Thiadiazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is a bioisostere of pyrimidine, a core component of nucleobases, which may contribute to its ability to interact with a wide range of biological targets.[3] Consequently, derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer,[2][3][4] antibacterial,[5][6] antifungal, anti-inflammatory, and antiviral properties.[1] The mesoionic character of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to cross cellular membranes and bind to biological targets, contributing to favorable oral absorption and bioavailability.[7]

The versatility of the 1,3,4-thiadiazole core allows for the synthesis of large, diverse chemical libraries with varied substitutions at the C2 and C5 positions.[3] This chemical tractability, combined with its proven biological relevance, makes 1,3,4-thiadiazole libraries prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. HTS enables the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[8]

This guide provides a comprehensive overview and detailed protocols for conducting a high-throughput screening campaign of a 1,3,4-thiadiazole library, with a focus on identifying novel anticancer agents. We will delve into the rationale behind experimental design, from library management to primary and secondary assays, and conclude with robust data analysis and hit validation strategies.

Chapter 1: Designing the HTS Campaign for a 1,3,4-Thiadiazole Library

A successful HTS campaign is built on a foundation of careful planning and robust assay design. The primary objective is to create a screening funnel that efficiently identifies true "hits"—compounds with the desired biological activity—while minimizing false positives and negatives.

1,3,4-Thiadiazole Library: Preparation and Management

A well-characterized and diverse library is the starting point of any HTS campaign. For 1,3,4-thiadiazole libraries, this involves the synthesis of a wide range of derivatives with diverse functional groups at the C2 and C5 positions to explore a broad chemical space.

Key Considerations for Library Preparation:

  • Diversity-Oriented Synthesis: Employ various synthetic routes to generate a structurally diverse library. This can include reactions of thiosemicarbazides with carboxylic acids or their derivatives.[6][9]

  • Quality Control: Each compound in the library must be assessed for purity and identity using techniques such as NMR, mass spectrometry, and HPLC. A minimum purity of >95% is recommended.

  • Solubility: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). It is crucial to assess the solubility of each compound to avoid precipitation in aqueous assay buffers.

  • Plating and Storage: The library should be formatted into multi-well plates (e.g., 384-well) for automated liquid handling. Plates should be stored in a controlled environment (e.g., -20°C or -80°C) to ensure compound stability.

Selecting the Right Assay: Biochemical vs. Cell-Based Approaches

The choice of assay format is dictated by the biological question being addressed. Both biochemical and cell-based assays have their merits and are often used in a complementary fashion.[10]

  • Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) to measure the direct interaction of a compound with its target. They are ideal for identifying direct binders and for studying enzyme kinetics.[11] Examples include kinase activity assays and protein-protein interaction (PPI) assays.[12][13]

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using living cells.[10] They can provide insights into a compound's cell permeability, cytotoxicity, and its effect on cellular pathways.[14] Examples include cell viability assays, reporter gene assays, and high-content imaging.

For screening a 1,3,4-thiadiazole library for anticancer activity, a tiered approach is often most effective. A primary screen using a cell-based assay to assess cytotoxicity or inhibition of a cancer-related pathway can be followed by secondary biochemical assays to elucidate the mechanism of action of the identified hits.

Chapter 2: Protocols for a Tiered HTS Workflow

This chapter provides detailed, step-by-step protocols for a representative HTS campaign designed to identify anticancer compounds from a 1,3,4-thiadiazole library. The workflow begins with a primary cell-based cytotoxicity screen, followed by a secondary biochemical kinase inhibition assay.

Primary HTS: Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[14]

Protocol 2.1: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.[4]

    • Trypsinize and count the cells.

    • Seed the cells into a 384-well, clear-bottom, black-walled plate at a density of 2,000-5,000 cells per well in 40 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a working plate of the 1,3,4-thiadiazole library by diluting the stock solutions to an intermediate concentration (e.g., 100 µM in media).

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the cell plate for a final concentration of 20 µM.

    • Include appropriate controls:

      • Negative Control: Wells with cells and media containing the same final concentration of DMSO as the compound wells.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Secondary HTS: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

Many 1,3,4-thiadiazole derivatives have been identified as potent kinase inhibitors.[1][15][16][17] A fluorescence polarization (FP) assay is a robust, homogeneous method for measuring the binding of a fluorescently labeled ligand to a protein, making it well-suited for HTS of kinase inhibitors.[18][19][20]

Protocol 2.2: Fluorescence Polarization Kinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase: Dilute a purified kinase (e.g., Abl kinase) to the desired concentration in assay buffer.[15]

    • Fluorescent Tracer: Use a fluorescently labeled ATP competitive tracer specific for the kinase of interest. Dilute the tracer to the appropriate concentration in assay buffer.

    • ATP: Prepare a stock solution of ATP in assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of assay buffer containing the kinase to each well.

    • Add 100 nL of the 1,3,4-thiadiazole compounds (from the hit list of the primary screen) or control compounds at various concentrations.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer and ATP solution to each well.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

Chapter 3: Data Analysis and Hit Validation

Rigorous data analysis is critical for the successful identification of true hits from the large datasets generated in HTS.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range of the assay and the variability of the data.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Z'-FactorAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[21]

Hit Identification and Confirmation
  • Primary Hit Selection: In the primary cytotoxicity screen, hits are typically defined as compounds that cause a statistically significant reduction in cell viability compared to the negative control (e.g., >3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis: Confirmed hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀ values).

  • Secondary Assay Confirmation: Hits from the primary screen are then tested in the secondary biochemical assay (e.g., the FP kinase assay) to confirm their activity against the intended target.

  • Structure-Activity Relationship (SAR) Analysis: Preliminary SAR can be established by comparing the activity of structurally related compounds from the library. This can provide initial insights into the chemical features required for activity.[22]

Hit Validation and Triage

The final step is to validate the confirmed hits and eliminate false positives.

  • Orthogonal Assays: Validate hits using a different assay technology to rule out technology-specific artifacts. For example, an AlphaLISA® assay could be used as an orthogonal method to the FP assay for confirming kinase inhibition.[21][23][24]

  • Counter-Screens: Perform counter-screens to assess the selectivity of the hits. For example, test the kinase inhibitors against a panel of other kinases.

  • Chemical Tractability: Evaluate the chemical structure of the hits for potential liabilities (e.g., reactivity, poor solubility) and for their suitability for medicinal chemistry optimization.

Visualizations

HTS Workflow Diagram

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Confirmation cluster_3 Secondary Screen & Validation Lib_Prep 1,3,4-Thiadiazole Library Synthesis & QC Plating Assay-Ready Plates (384-well) Lib_Prep->Plating Primary_Screen Cell-Based Cytotoxicity Assay (e.g., MTT) Plating->Primary_Screen Data_Acq1 Data Acquisition & Primary Hit Selection Primary_Screen->Data_Acq1 Dose_Response Dose-Response Curves (IC50) Data_Acq1->Dose_Response Secondary_Screen Biochemical Assay (e.g., Kinase FP Assay) Dose_Response->Secondary_Screen Orthogonal_Assay Orthogonal & Counter-Screens Secondary_Screen->Orthogonal_Assay SAR Preliminary SAR Orthogonal_Assay->SAR

Caption: A typical HTS workflow for a 1,3,4-thiadiazole library.

Conceptual Signaling Pathway for a Kinase Inhibitor

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., Abl, c-Met) Receptor->Kinase Substrate Substrate Kinase->Substrate ATP->ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1,3,4-Thiadiazole Inhibitor Inhibitor->Kinase

References

Application Notes and Protocols for the In Vivo Formulation of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation of a Promising Thiadiazole Derivative

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and diuretic properties.[1][2][3] 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS No. 25660-70-2) is one such derivative of interest for in vivo evaluation. A critical hurdle in the preclinical development of many new chemical entities (NCEs), including thiadiazole derivatives, is their poor aqueous solubility, which can significantly hinder oral bioavailability and complicate the interpretation of pharmacology and toxicology studies.[4]

This comprehensive guide provides a detailed framework for the formulation of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- for in vivo studies in common preclinical species. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the formulation strategies. Our approach is grounded in the principles of enhancing solubility and bioavailability while ensuring the safety and tolerability of the formulation in animal models.

Physicochemical Properties and Formulation Challenges

Molecular Structure and Properties:

  • Molecular Formula: C₄H₇N₃S₂[5]

  • Molecular Weight: 161.25 g/mol [5]

  • Appearance: Solid, crystalline powder[6]

  • Melting Point: 135-137 °C[5]

The primary goal of formulation development for this compound is to enhance its solubility and dissolution rate in the gastrointestinal tract for oral administration, or to create a stable, injectable formulation for parenteral routes.

Formulation Strategies for Poorly Soluble Compounds

A multi-pronged approach is recommended to identify the optimal formulation for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The choice of strategy will depend on the intended route of administration, the required dose, and the specific animal model.

Co-solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle. This is often the simplest and most direct approach for early-stage preclinical studies.

Commonly Used Co-solvents:

  • Polyethylene Glycol 400 (PEG 400): A versatile and widely used co-solvent with a good safety profile.

  • Propylene Glycol (PG): Another common co-solvent, often used in combination with other excipients.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use in vivo should be carefully controlled due to potential toxicity at higher concentrations.

  • Ethanol: A good solvent for many organic compounds, but can cause irritation and has pharmacological effects of its own.

Protocol 1: Screening for Co-solvent Solubility

  • Accurately weigh 5-10 mg of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- into separate glass vials.

  • Add a small, measured volume (e.g., 100 µL) of each co-solvent (PEG 400, PG, DMSO, Ethanol) to a respective vial.

  • Vortex each vial for 1-2 minutes to facilitate dissolution.

  • If the compound dissolves completely, add a small, measured volume of purified water or saline (e.g., 100 µL) and observe for any precipitation.

  • Continue to titrate with the aqueous vehicle until precipitation is observed to determine the maximum aqueous dilution tolerated.

  • Record the approximate solubility in each co-solvent and the maximum tolerated aqueous dilution.

Surfactant-Based Formulations (Micellar Solutions)

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.

Commonly Used Surfactants:

  • Cremophor® EL (Polyoxyl 35 Castor Oil): A non-ionic surfactant widely used in preclinical formulations.

  • Solutol® HS 15 (Macrogol 15 Hydroxystearate): Another non-ionic surfactant with a good safety profile.

  • Tween® 80 (Polysorbate 80): A common surfactant used in both oral and parenteral formulations.

Protocol 2: Preparation of a Co-solvent/Surfactant Formulation for Oral Administration

This protocol is based on a successful formulation used for a poorly soluble Polo-like kinase 2 (PLK2) inhibitor, GBO-006, in rats and mice.[4]

  • Prepare a stock solution of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- in DMSO at a high concentration (e.g., 100 mg/mL).

  • In a separate vial, prepare the vehicle by mixing the desired ratios of co-solvents and surfactants. A good starting point is a vehicle containing:

    • 20% DMSO

    • 40% PEG 400

    • 10% Solutol® HS 15

    • 30% Purified Water or Citrate Buffer (pH 3-5)

  • Slowly add the drug stock solution to the vehicle while vortexing to achieve the desired final concentration.

  • Visually inspect the final formulation for clarity and any signs of precipitation.

  • Store the formulation protected from light and at the recommended temperature (typically 2-8°C or room temperature, as determined by stability studies).

Table 1: Example Co-solvent/Surfactant Formulations for Oral Dosing in Rodents

ComponentFormulation AFormulation B
DMSO 10% (v/v)20% (v/v)
PEG 400 40% (v/v)40% (v/v)
Cremophor® EL 20% (w/v)-
Solutol® HS 15 -10% (w/v)
Aqueous Vehicle q.s. to 100%q.s. to 100%

Note: The final concentration of the active pharmaceutical ingredient (API) will need to be determined based on its solubility in the chosen vehicle.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and good safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility.

Protocol 3: Preparation of a Cyclodextrin-Based Formulation

  • Prepare a solution of HP-β-CD in purified water or a suitable buffer (e.g., 20-40% w/v).

  • Slowly add the powdered 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- to the cyclodextrin solution while stirring or vortexing.

  • Continue stirring for several hours or overnight at room temperature to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved drug.

  • Determine the concentration of the dissolved drug in the filtrate using a validated analytical method.

Route of Administration and Dosing Considerations

The choice of administration route will depend on the objectives of the in vivo study.

  • Oral (PO): For assessing oral bioavailability and efficacy of orally administered drugs. Dose volumes are typically 5-10 mL/kg for rodents.

  • Intravenous (IV): For determining pharmacokinetic parameters such as clearance and volume of distribution, and for achieving rapid and complete systemic exposure. Dose volumes are typically 1-5 mL/kg for rodents.

  • Intraperitoneal (IP): Often used in rodents for efficacy studies as an alternative to oral administration, bypassing first-pass metabolism. Dose volumes are typically 5-10 mL/kg for rodents.

Table 2: Recommended Maximum Concentrations of Common Excipients for Preclinical Studies in Rodents

ExcipientRouteRatMouse
PEG 400 POUp to 5.6 g/kg-
IVUp to 8.45 g/kg (dog)-
Propylene Glycol PO--
IV--
DMSO POLD50 >15 g/kgLD50 >14 g/kg
IV10% (v/v) in saline-
Cremophor® EL PO10 mL/kg (in PEG 400)-
IV--
Solutol® HS 15 PO10 mL/kg (in PEG 400)-
IV--

Note: These are general guidelines, and the tolerability of a specific formulation should always be confirmed in a pilot study. Data adapted from[7][8][9]

Analytical Method for Formulation Analysis

A validated analytical method is crucial for confirming the concentration and stability of the formulation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

Protocol 4: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-.

  • Instrumentation: HPLC with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) is a good starting point.[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 7) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to separate the API from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorption maximum of the compound should be determined by scanning a dilute solution. For similar thiadiazole derivatives, wavelengths around 260-275 nm have been used.[11]

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[12][13]

Stability Testing of the Formulation

Ensuring the stability of the formulation throughout the duration of the in vivo study is critical for data integrity. Stability studies should be conducted under conditions that mimic the storage and handling of the formulation.

Protocol 5: Short-Term Stability Assessment

  • Prepare the final formulation at the desired concentration.

  • Divide the formulation into several aliquots in appropriate storage containers.

  • Store the aliquots at different conditions (e.g., 2-8°C, room temperature, and an elevated temperature like 40°C) and protected from light.

  • Analyze the concentration of the API in the formulation at initial time (T=0) and at subsequent time points (e.g., 4 hours, 24 hours, 48 hours, 1 week).

  • Assess the physical appearance of the formulation at each time point for any signs of precipitation or color change.

  • The formulation is considered stable if the API concentration remains within ±10% of the initial concentration and there are no changes in physical appearance.

For longer-term studies, a more comprehensive stability protocol following ICH Q1A(R2) guidelines should be implemented.[12][13]

Workflow and Decision-Making Diagram

FormulationWorkflow A Physicochemical Characterization (Solubility, pKa, LogP) B Solubility Screening (Aqueous buffers, Co-solvents) A->B C Select Formulation Strategy (Co-solvent, Surfactant, Cyclodextrin) B->C D Prototype Formulation Preparation C->D E Physical & Chemical Characterization (Appearance, pH, Concentration) D->E F In Vitro Evaluation (e.g., Kinetic Solubility) E->F Proceed if stable & characterized G In Vivo Pilot Study (Tolerability, PK screen) F->G H Definitive In Vivo Study (Pharmacokinetics, Efficacy) G->H

Caption: Formulation development workflow for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-.

Conclusion: A Pathway to Successful In Vivo Studies

The successful in vivo evaluation of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- hinges on the development of a stable and bioavailable formulation. Due to its presumed low aqueous solubility, a systematic approach involving solubility screening and the evaluation of various formulation strategies is paramount. This guide provides a comprehensive framework, from initial characterization to the preparation of formulations for oral and parenteral administration. By following these protocols and understanding the underlying scientific principles, researchers can develop robust formulations that will yield reliable and reproducible data in their preclinical studies, ultimately accelerating the journey of this promising compound from the bench to potential clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine (CAS No. 25660-70-2). This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to streamline your synthetic workflow and enhance experimental success.

Section 1: Synthesis Overview & Core Principles

The synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine is most reliably achieved via a two-step process. This strategy ensures high regioselectivity and generally leads to good overall yields. The core of this synthesis lies in the initial formation of a versatile heterocyclic intermediate, followed by a selective functionalization.

Step 1: Cyclization of thiosemicarbazide with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol. Step 2: Selective S-alkylation of the thiol intermediate with an ethylating agent to yield the final product.

This approach is favored because the thiol group (-SH) on the 5-amino-1,3,4-thiadiazole-2-thiol intermediate is a significantly stronger nucleophile than the amino group (-NH2), especially under basic conditions, which facilitates selective alkylation on the sulfur atom.[1]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Intermediate 5-Amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->Intermediate Base (e.g., Na₂CO₃, KOH) Ethanol, Reflux CS2 Carbon Disulfide (CS₂) CS2->Intermediate Base (e.g., Na₂CO₃, KOH) Ethanol, Reflux Final_Product 5-(ethylthio)-1,3,4-thiadiazol-2-amine Intermediate->Final_Product Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, EtOH) Ethyl_Halide Ethyl Halide (e.g., EtBr, EtI)

Caption: General two-step synthesis pathway for 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Section 2: Troubleshooting Guide: Step 1 - Intermediate Synthesis

Reaction: Thiosemicarbazide + CS₂ → 5-Amino-1,3,4-thiadiazole-2-thiol

The formation of the 2-amino-5-mercapto-1,3,4-thiadiazole (the thiol tautomer of the target intermediate) is a classic heterocyclic synthesis.[2][3] Despite its prevalence, several issues can arise.

Issue 1: Low or No Yield of the Intermediate
Potential CauseScientific Explanation & Recommended Solution
Inefficient Cyclization The cyclization reaction requires a basic catalyst to facilitate the nucleophilic attack and subsequent dehydration steps. Ensure the base (e.g., anhydrous sodium carbonate, potassium hydroxide) is fresh and truly anhydrous. The reaction is often run in a protic solvent like absolute ethanol under reflux; ensure the temperature is sufficient to overcome the activation energy.[4]
Decomposition of Reactants Carbon disulfide is highly volatile and flammable, while thiosemicarbazide can decompose at high temperatures. Maintain a controlled reflux temperature. Add CS₂ slowly to the reaction mixture to manage the initial exotherm.
Incorrect Stoichiometry While a slight excess of CS₂ is sometimes used, a large excess can lead to side products. Precisely measure your reactants. A 1:1 stoichiometry of thiosemicarbazide to CS₂ is the theoretical starting point.
Premature Precipitation The potassium or sodium salt of the product may precipitate from the reaction mixture. Upon completion, the mixture is typically cooled and acidified (e.g., with HCl or acetic acid) to a pH of ~5-6 to precipitate the neutral thiol product.[5] Ensure complete neutralization for maximum recovery.
Issue 2: Product is Impure or Difficult to Purify
Potential CauseScientific Explanation & Recommended Solution
Unreacted Thiosemicarbazide Incomplete reaction is a common cause. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the thiosemicarbazide spot disappears.[5] The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Formation of Disulfide Byproduct The thiol product can be oxidized to form a disulfide-linked dimer, especially if exposed to air for extended periods in a basic solution. Work-up the reaction promptly after completion. Consider purging the reaction vessel with an inert gas like nitrogen or argon if this is a persistent issue.
Contamination with Salts If the product is precipitated by acidification, residual salts (e.g., NaCl, KCl) can be trapped. Wash the filtered product thoroughly with cold distilled water to remove inorganic impurities.[2]
Step 1: FAQs

Q: What is the optimal base and solvent for the cyclization step? A: Absolute ethanol is the most commonly cited solvent.[6] For the base, anhydrous sodium carbonate or potassium hydroxide are both effective. Potassium hydroxide often gives cleaner reactions but requires careful handling. The choice may depend on downstream purification preferences.

Q: My product has a very strong, unpleasant odor. Is this normal? A: Yes. The thiol product and residual carbon disulfide contribute to a strong sulfurous odor. All manipulations should be performed in a well-ventilated fume hood.

Q: Can I use a different starting material instead of thiosemicarbazide? A: While other routes exist for forming the 1,3,4-thiadiazole ring, such as from dithiocarbazates or acylhydrazines, the thiosemicarbazide and CS₂ route is one of the most direct and cost-effective methods for this specific intermediate.[3]

Section 3: Troubleshooting Guide: Step 2 - S-Alkylation

Reaction: 5-Amino-1,3,4-thiadiazole-2-thiol + Ethyl Halide → 5-(ethylthio)-1,3,4-thiadiazol-2-amine

This step is a nucleophilic substitution where the thiolate anion attacks the electrophilic ethyl group. The primary challenge is ensuring the reaction occurs exclusively at the sulfur atom (S-alkylation) and not the amino group (N-alkylation).

Issue 1: Low Yield of the Final Product
Potential CauseScientific Explanation & Recommended Solution
Incomplete Deprotonation The thiol must be deprotonated to a thiolate to become a potent nucleophile. Use a suitable base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a 1.1-1.5 molar excess.[1] The reaction is often performed in polar aprotic solvents like DMF or acetonitrile, which can help solvate the cation and activate the nucleophile.[1]
Poor Electrophile Reactivity The reactivity of the ethylating agent follows the trend: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. If using ethyl bromide yields are low, consider switching to ethyl iodide, which has a better leaving group.
Low Reaction Temperature While high temperatures can promote side reactions, the reaction may be sluggish at room temperature. Gentle heating to 40-60 °C can often increase the reaction rate without significant byproduct formation. Monitor via TLC.
Issue 2: Presence of Multiple Products (Regioselectivity Issues)
Potential CauseScientific Explanation & Recommended Solution
N-Alkylation Side Product The amino group can also act as a nucleophile, leading to an N-alkylated isomer. S-alkylation is kinetically favored due to the higher nucleophilicity of the soft sulfur atom towards the soft carbon electrophile (HSAB principle). To suppress N-alkylation, use milder bases (e.g., K₂CO₃ instead of NaH) and avoid excessively high temperatures.[1]
Dialkylation Formation of a product alkylated at both the sulfur and nitrogen atoms can occur under harsh conditions (strong base, high temperature, large excess of alkylating agent). Use approximately 1.0-1.1 equivalents of the ethyl halide to minimize this possibility.

Regioselectivity Control Diagram

Selectivity cluster_conditions Reaction Conditions Intermediate 5-Amino-1,3,4-thiadiazole-2-thiolate Anion S_Product S-Alkylation (Desired Product) Intermediate->S_Product Kinetically Favored N_Product N-Alkylation (Side Product) Intermediate->N_Product Thermodynamically Favored (minor pathway) Mild_Base Mild Base (K₂CO₃) Moderate Temp. Mild_Base->S_Product Promotes Harsh_Base Harsh Base (NaH) High Temp. Harsh_Base->N_Product Increases Risk

Caption: Factors influencing S-alkylation vs. N-alkylation selectivity.

Step 2: FAQs

Q: How do I remove unreacted intermediate from my final product? A: The starting intermediate is acidic (due to the thiol group) while the product is basic (due to the amino group). You can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with a dilute aqueous base (e.g., 1M Na₂CO₃) to remove the acidic intermediate, then isolate the product from the organic layer.

Q: What is the best method for purifying the final product? A: Recrystallization is the most common and effective method. Ethanol is a frequently used solvent.[4] The pure product should be a crystalline solid with a reported melting point of 135-137 °C.

Q: My final product appears oily or won't crystallize. What should I do? A: An oily product often indicates the presence of impurities. First, ensure all solvent (e.g., DMF) has been thoroughly removed under high vacuum. If it remains an oil, try purifying it via column chromatography on silica gel. If it still fails to crystallize, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.

Section 4: Protocols and Data

Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol[5][9]
  • To a round-bottom flask equipped with a reflux condenser, add thiosemicarbazide (1.0 eq), anhydrous sodium carbonate (1.2 eq), and absolute ethanol (10-15 mL per gram of thiosemicarbazide).

  • Stir the suspension vigorously. Slowly add carbon disulfide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-10 hours. Monitor the reaction's completion by TLC.

  • After completion, cool the mixture to room temperature. Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in water and acidify with dilute hydrochloric acid or glacial acetic acid to a pH of approximately 5-6.

  • Collect the precipitated yellow solid by filtration, wash thoroughly with cold water, and dry under vacuum. The expected yield is typically 70-90%.

Protocol 2: Synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine[2][7]
  • In a round-bottom flask, suspend 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF) or ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromide or ethyl iodide (1.05 eq) dropwise to the suspension.

  • Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a beaker containing ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the crude solid with water and then recrystallize from ethanol to obtain the pure product. Expected yield is typically >80%.

Summary of Key Parameters
ParameterStep 1: CyclizationStep 2: S-AlkylationRationale & Key Considerations
Solvent Absolute EthanolDMF, Acetonitrile, EthanolProtic solvent is suitable for Step 1. Polar aprotic solvents are ideal for the Sₙ2 reaction in Step 2.[1]
Base Na₂CO₃, KOHK₂CO₃, Et₃NA stronger base is needed for cyclization. A milder, non-nucleophilic base is crucial for selective S-alkylation.[1]
Temperature Reflux (~78 °C)40 - 60 °CSufficient energy is needed for cyclization. Moderate heat accelerates alkylation without promoting side reactions.
Stoichiometry ~1:1.1 (Amine:CS₂)~1:1.05 (Thiol:Et-X)Slight excess of CS₂ drives the reaction. A large excess of alkylating agent can cause dialkylation.
Workup AcidificationPrecipitation in waterProduct is isolated by precipitating the neutral form from its salt. Product is typically insoluble in water.

References

Technical Support Center: Purification of 5-(ethylthio)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(ethylthio)-1,3,4-thiadiazol-2-amine (CAS No. 25660-70-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. By understanding the underlying chemical principles, you can optimize your purification strategies to achieve high purity and yield.

I. Compound Profile and Key Characteristics

5-(ethylthio)-1,3,4-thiadiazol-2-amine is a solid, crystalline compound with the following properties:

PropertyValueSource
Molecular Formula C₄H₇N₃S₂[1][2][3]
Molecular Weight 161.25 g/mol [1][2][3]
CAS Number 25660-70-2[1][4]
Melting Point 135-137 °C[1]
Appearance White crystalline powder[5]
Solubility Low in water, soluble in many organic solvents like methanol, ethanol, and dichloromethane.[5]

II. Common Synthesis and Potential Impurities

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide or its derivatives.[6][7][8] A common route to 5-(alkylthio)-1,3,4-thiadiazol-2-amines involves the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole.[9][10]

Understanding the synthetic pathway is crucial for anticipating potential impurities.

Synthesis and Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Thiosemicarbazide Thiosemicarbazide 2-amino-5-mercapto-1,3,4-thiadiazole 2-amino-5-mercapto-1,3,4-thiadiazole Thiosemicarbazide->2-amino-5-mercapto-1,3,4-thiadiazole CS2, Base 5-(ethylthio)-1,3,4-thiadiazol-2-amine 5-(ethylthio)-1,3,4-thiadiazol-2-amine 2-amino-5-mercapto-1,3,4-thiadiazole->5-(ethylthio)-1,3,4-thiadiazol-2-amine Ethyl Halide, Base Unreacted_Starting_Materials Unreacted 2-amino-5-mercapto-1,3,4-thiadiazole 5-(ethylthio)-1,3,4-thiadiazol-2-amine->Unreacted_Starting_Materials Byproducts N-ethylated isomer 5-(ethylthio)-1,3,4-thiadiazol-2-amine->Byproducts Degradation_Products Oxidation products 5-(ethylthio)-1,3,4-thiadiazol-2-amine->Degradation_Products Residual_Solvents Ethanol, DMF, etc. 5-(ethylthio)-1,3,4-thiadiazol-2-amine->Residual_Solvents

Caption: Synthetic route and potential impurities.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Problem 1: Low Yield After Recrystallization

Q: I am experiencing significant product loss during recrystallization. What are the likely causes and how can I mitigate this?

A: Low recovery from recrystallization is a common issue and can stem from several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 2-amino-1,3,4-thiadiazole derivatives, ethanol is often a good starting point.[11][12] Experiment with solvent systems like ethanol/water or isopropanol/hexane to find the optimal balance of solubility.

  • Excessive Solvent Volume: Using too much solvent will keep the product in solution even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to induce maximum precipitation.

Troubleshooting Workflow for Recrystallization:

Recrystallization Troubleshooting start Low Yield solvent Check Solvent System Is solubility high when hot and low when cold? start->solvent volume Check Solvent Volume Was the minimum amount of hot solvent used? solvent->volume Yes end Improved Yield solvent->end No, test new solvents cooling Review Cooling Rate Was the solution cooled slowly? volume->cooling Yes volume->end No, reduce solvent volume precipitation Assess Precipitation Was the solution adequately chilled? cooling->precipitation Yes cooling->end No, slow down cooling precipitation->end Yes precipitation->end No, extend cooling time/lower temperature

Caption: Decision tree for optimizing recrystallization.

Problem 2: Persistent Impurities Detected by TLC/HPLC

Q: My purified product still shows impurities, particularly a spot with similar polarity on the TLC plate. What could this be and how do I remove it?

A: A common impurity with similar polarity is the N-ethylated isomer, 5-(ethylthio)-N-ethyl-1,3,4-thiadiazol-2-amine. This byproduct can form during the S-alkylation step. Distinguishing and separating isomers can be challenging.

  • Column Chromatography: This is the most effective method for separating isomers. A silica gel column is typically used.

    • Solvent System Optimization: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient elution will likely be necessary to achieve good separation. Monitor the fractions by TLC.

  • pH Adjustment and Extraction: The basicity of the primary amine on the desired product and the secondary amine on the N-alkylated impurity are different. This can be exploited for separation.

    • Dissolve the mixture in an organic solvent like dichloromethane.

    • Wash with a dilute acidic solution (e.g., 1% HCl). The more basic compound may preferentially move to the aqueous layer.

    • Neutralize the aqueous layer and extract the product.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the adsorbed product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: Product Discoloration (Yellowing)

Q: My final product has a yellow tint, not the expected white crystalline appearance. What causes this and is it a purity issue?

A: Yellowing can be indicative of trace impurities or degradation.

  • Oxidation: The thioether and amino groups can be susceptible to oxidation, leading to colored byproducts. Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light.

  • Residual Acid/Base: Traces of acid or base from the synthesis can catalyze degradation. Ensure the product is thoroughly washed and neutralized. A final wash with a saturated sodium bicarbonate solution followed by distilled water can be beneficial.

  • Activated Charcoal Treatment: If the discoloration is due to minor, highly colored impurities, a treatment with activated charcoal during recrystallization can be effective.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-2% by weight).

    • Hot filter the solution to remove the charcoal.

    • Proceed with the recrystallization as usual.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of 5-(ethylthio)-1,3,4-thiadiazol-2-amine? A1: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during purification. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector is a robust method.[13] ¹H-NMR and ¹³C-NMR spectroscopy are essential for structural confirmation and can also reveal the presence of impurities.

Q2: Can I use preparative HPLC for purification? A2: Yes, preparative HPLC is a powerful tool for achieving very high purity, especially for small-scale purifications or when other methods fail to provide adequate separation.[14] However, it is a more resource-intensive technique compared to recrystallization or flash chromatography.

Q3: What are the safety considerations when handling this compound and the solvents used for its purification? A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] The organic solvents used in purification are often flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for 5-(ethylthio)-1,3,4-thiadiazol-2-amine and all solvents before beginning any experimental work.

Q4: My compound appears to be thermally sensitive. At what temperature should I dry the purified product? A4: While the melting point is relatively high (135-137 °C), it is good practice to dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid any potential degradation. This will also aid in the removal of residual solvents.

V. References

  • 2-Amino-5-(ethylthio)-1,3,4-thiadiazole 99% - Sigma-Aldrich. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Thi-Qar Medical Journal. Retrieved January 4, 2026, from --INVALID-LINK--

  • 2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. (2024). World Journal of Biology Pharmacy and Health Sciences. Retrieved January 4, 2026, from --INVALID-LINK--

  • 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE - ChemBK. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 174 Thiadiazoles and Their Properties - ISRES. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Baghdad Science Journal. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2025). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • 2-Amino-5-ethyl-1,3,4-thiadiazole 97 14068-53-2 - Sigma-Aldrich. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 25660-70-2|5-(Ethylthio)-1,3,4-thiadiazol-2-amine - BLDpharm. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC - PubMed Central. (2020). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • 5-AMINO-2-(ETHYLTHIO)-1,3,4-THIADIAZOLE - precisionFDA. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024). Journal of Al-Nahrain University. Retrieved January 4, 2026, from --INVALID-LINK--

  • 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol - Sigma-Aldrich. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for the Purification of 5-(Propylthio)-1,3,4-thiadiazol-2-amine - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (n.d.). E-Journal of Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. (2021). Retrieved January 4, 2026, from --INVALID-LINK--

  • Current Chemistry Letters 5-[Substituted]- 1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of - Growing Science. (2019). Retrieved January 4, 2026, from --INVALID-LINK--

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (2025). Retrieved January 4, 2026, from --INVALID-LINK--

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole - NIH. (2024). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 5-AMINO-2-(ETHYLTHIO)-1,3,4-THIADIAZOLE - gsrs. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Synthesis of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. The methodologies described herein are based on established literature and practical laboratory experience, ensuring a robust and reliable approach to synthesis.

Introduction to the Chemistry

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles most commonly proceeds through the cyclization of an N-acylthiosemicarbazide intermediate. This intermediate is typically formed in situ from the reaction of a carboxylic acid (or its more reactive derivatives like acyl chlorides or esters) with thiosemicarbazide. The subsequent intramolecular cyclodehydration is the critical ring-forming step. While seemingly straightforward, this reaction is often plagued by competing pathways that can significantly lower the yield and complicate purification. Understanding these potential side reactions is paramount to achieving a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the yield of my desired 2-amino-1,3,4-thiadiazole is very low. What are the most likely causes?

A1: Low yields are most often attributable to two primary factors: incomplete cyclization of the N-acylthiosemicarbazide intermediate or the formation of competing heterocyclic side products. The choice of cyclizing agent and the reaction conditions, particularly pH, are critical. Under non-optimal conditions, the intermediate may preferentially form a 1,2,4-triazole or a 1,3,4-oxadiazole.[1][2]

Q2: I've isolated a major byproduct that has a different mass and NMR spectrum from my target compound. What could it be?

A2: The most common isomeric byproduct is a 4-substituted-5-mercapto-1,2,4-triazole. This arises from an alternative cyclization pathway of the acylthiosemicarbazide intermediate, which is particularly favored under basic or neutral conditions.[2][3] Another possibility, especially if you are using oxidative conditions or certain coupling agents, is the formation of the corresponding 2-amino-1,3,4-oxadiazole through a desulfurization-cyclization pathway.[4][5][6]

Q3: Can I use a thiosemicarbazone as a precursor? What are the potential pitfalls?

A3: Yes, oxidative cyclization of thiosemicarbazones (derived from aldehydes) is a valid route. However, this method can also lead to a mixture of products, including the desired 2-amino-1,3,4-thiadiazole and the isomeric 1,2,4-triazole-3-thione.[7][8] The product distribution is highly dependent on the substrate, the chosen oxidizing agent (e.g., FeCl₃), and precise control of reaction conditions.[7]

Q4: My starting material, thiosemicarbazide, seems to be degrading during the reaction, especially in strong acid. Is this a known issue?

A4: Yes, thiosemicarbazide and its derivatives can be susceptible to hydrolysis under harsh acidic conditions, which can contribute to lower yields.[9][10] While strong acid is required to catalyze the cyclization to the thiadiazole, prolonged reaction times or excessive temperatures should be avoided to minimize degradation of the starting materials and intermediates.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a deep dive into the most frequently encountered side reactions, their mechanisms, and actionable protocols for their mitigation.

Issue 1: Formation of 1,2,4-Triazole-3-thione Byproduct

This is the most common side reaction when synthesizing 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids.

The Underlying Chemistry (Causality):

The key intermediate, N-acylthiosemicarbazide, possesses two nucleophilic centers capable of attacking the carbonyl carbon: the sulfur atom and the terminal nitrogen (N4). The reaction pH dictates the regioselectivity of the cyclization.

  • Acidic Conditions (Desired Pathway): Under strong acid (e.g., H₂SO₄, H₃PO₄, POCl₃), the carbonyl oxygen is protonated, rendering the carbonyl carbon highly electrophilic. The "soft" sulfur atom preferentially attacks the "soft" carbonyl carbon, leading to the formation of the 1,3,4-thiadiazole ring.[2][11]

  • Basic or Neutral Conditions (Side Reaction): In the absence of a strong acid, the terminal nitrogen (N4) of the thiosemicarbazide moiety acts as a more potent nucleophile and attacks the carbonyl carbon. Subsequent dehydration leads to the thermodynamically stable 1,2,4-triazole-3-thione.[2][3]

Visualizing the Competing Pathways:

G cluster_0 Reaction Conditions Acid Acidic (H⁺) Intermediate N-Acylthiosemicarbazide Intermediate Acid->Intermediate Favors S-attack Base Basic/Neutral Base->Intermediate Favors N-attack Thiadiazole Desired Product: 2-Amino-1,3,4-Thiadiazole Intermediate->Thiadiazole S-cyclization Triazole Side Product: 1,2,4-Triazole-3-thione Intermediate->Triazole N-cyclization

Caption: Competing cyclization pathways of the N-acylthiosemicarbazide intermediate.

Mitigation Protocol:

  • Ensure Strongly Acidic Conditions: The choice of a strong dehydrating acid is crucial. Concentrated sulfuric acid is highly effective. Polyphosphoric acid (PPA) is also an excellent choice as it acts as both a catalyst and a solvent.[11]

  • Reagent Selection: When using a carboxylic acid, a strong dehydrating agent is non-negotiable. If starting with a more reactive acyl chloride, the reaction can sometimes proceed with milder acids, but the risk of triazole formation increases.

  • Temperature Control: Start the reaction at a lower temperature (0-5 °C) during the addition of reagents, then gradually warm to the target temperature (typically 80-120 °C). This allows for the controlled formation of the intermediate before aggressive heating, which could promote side reactions.

  • Work-up Procedure: Quench the reaction mixture in ice water and carefully neutralize with a base (e.g., aqueous ammonia or NaOH) to precipitate the product. Ensure the pH does not become strongly basic during neutralization, as this could potentially promote rearrangement or degradation.

ParameterRecommended for ThiadiazoleRisk of Triazole Formation
Catalyst/Solvent Conc. H₂SO₄, POCl₃, PPABase (e.g., NaOH, KOH), Neutral
pH Strongly Acidic (< 1)Neutral to Basic (> 7)
Temperature Controlled, gradual heatingUncontrolled, rapid heating
Issue 2: Formation of 2-Amino-1,3,4-Oxadiazole Byproduct

This side reaction involves the loss of sulfur and the incorporation of oxygen into the heterocyclic ring.

The Underlying Chemistry (Causality):

This pathway is prevalent when certain "desulfurizing" reagents are used. These reagents activate the sulfur atom of the thiosemicarbazide, facilitating its removal and subsequent cyclization via the oxygen atom of the acyl group.

  • Common Culprits: Reagents like tosyl chloride (TsCl) in pyridine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and strong oxidizing agents (e.g., I₂, KMnO₄, KIO₃) can promote the formation of oxadiazoles.[4][5][6] The mechanism often involves the formation of a good leaving group on the sulfur atom, followed by intramolecular attack by the carbonyl oxygen.

Visualizing the Oxadiazole Formation Workflow:

G Start Acylthiosemicarbazide Reagent Desulfurizing/ Oxidizing Agent (e.g., TsCl, EDC, I₂) Start->Reagent Activated S-Activated Intermediate Reagent->Activated Sulfur Activation Product 2-Amino-1,3,4-Oxadiazole (Side Product) Activated->Product Intramolecular O-cyclization

Caption: Simplified workflow for the formation of oxadiazole side products.

Mitigation Protocol:

  • Avoid Desulfurizing Reagents: For the synthesis of thiadiazoles, strictly avoid reagents known to promote desulfurization. Stick to classic dehydrating acids like H₂SO₄ or PPA.

  • Control Oxidative Conditions: If your synthesis starts from a thiosemicarbazone and requires an oxidant (like FeCl₃), be mindful of the oxidant's strength and stoichiometry. Over-oxidation can lead to undesired byproducts.

  • Purification: If a mixture of thiadiazole and oxadiazole is formed, they can often be separated by column chromatography on silica gel, as the oxadiazole is typically more polar.

Issue 3: Incomplete Reaction and Presence of Acylthiosemicarbazide Intermediate

This issue arises when the cyclodehydration step does not go to completion, leaving the starting intermediate as a major contaminant.

The Underlying Chemistry (Causality):

The cyclization of the N-acylthiosemicarbazide is an equilibrium-driven dehydration reaction. Insufficiently strong dehydrating conditions, low temperatures, or short reaction times will result in incomplete conversion.

  • Insufficient Dehydration: The dehydrating agent (e.g., concentrated acid) must be potent enough to remove the water molecule formed during ring closure and drive the equilibrium towards the product.

  • Steric Hindrance: Bulky substituents on the carboxylic acid or the thiosemicarbazide can sterically hinder the intramolecular cyclization, requiring more forcing conditions (higher temperatures or longer reaction times).

Troubleshooting Protocol:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If starting material persists, consider increasing the reaction temperature by 10-20 °C or extending the reaction time.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. The presence of water will inhibit the dehydration step.

  • Increase Stoichiometry of Dehydrating Agent: Ensure a sufficient excess of the cyclizing agent is used. For example, when using PPA, it often serves as both the solvent and the catalyst, so a large volume is necessary.[12]

  • Check Reagent Quality: Verify the concentration and purity of your acid catalyst. Old or improperly stored acids can absorb atmospheric moisture, reducing their efficacy.

Summary of Key Parameters for Successful Synthesis

Side ProductFavored ConditionsRecommended Mitigation Strategy
1,2,4-Triazole-3-thione Basic or Neutral pHUse strong acid catalyst (H₂SO₄, PPA, POCl₃)
2-Amino-1,3,4-Oxadiazole Oxidizing agents or desulfurizing coupling agentsAvoid reagents like TsCl, EDC, I₂; use dehydrating acids
Acylthiosemicarbazide Insufficient heat, time, or catalyst potencyIncrease temperature/time; ensure anhydrous conditions

References

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 2-Amino-5-mercapto-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing alkylation reactions. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Foundational Concepts & Core FAQs

This section addresses the fundamental principles governing the reactivity of the starting material, which are crucial for successful experimental design.

Q1: What is the correct structure of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT)? I've seen it drawn in different ways.

A: This is a critical first question. 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) exists in a state of tautomerism, primarily between the thione and thiol forms.[1][2]

  • Thione Form (5-amino-1,3,4-thiadiazole-2(3H)-thione): This form features a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen. Theoretical and experimental studies suggest this is often the more stable tautomer in the solid state and in various solutions.[2][3]

  • Thiol Form (2-amino-5-mercapto-1,3,4-thiadiazole): This form has a sulfur-hydrogen bond (S-H).

For the purpose of alkylation, the reaction proceeds via the deprotonation of the thiol tautomer. In the presence of a base, the acidic proton of the S-H group is removed to form a highly nucleophilic thiolate anion (S⁻), which then attacks the electrophilic alkylating agent.[4]

Q2: What is regioselectivity and why is it the most critical challenge in alkylating this molecule?

A: Regioselectivity refers to the preferential reaction at one functional group or position over another. AMT has multiple nucleophilic sites:

  • Exocyclic Thiol Sulfur (S): The most nucleophilic site after deprotonation.

  • Exocyclic Amino Nitrogen (NH₂): A potential site for alkylation.

  • Ring Nitrogens (N3 and N4): Also potential sites for alkylation.

The primary goal is typically S-alkylation to yield 2-amino-5-(alkylthio)-1,3,4-thiadiazole derivatives.[5][6] However, side reactions can lead to N-alkylation , resulting in a mixture of products that complicates purification and reduces the yield of the desired compound.[7] Controlling the reaction conditions is paramount to ensure the reaction is selective for the sulfur atom.

Q3: How does Hard and Soft Acids and Bases (HSAB) theory apply here?

A: HSAB theory is an excellent framework for predicting the regioselectivity of this reaction.

  • The thiolate anion (RS⁻) is a classic soft nucleophile . It is large, polarizable, and has a diffuse charge.

  • Alkyl halides (R-X) , particularly those with larger halogens (I, Br), have electrophilic carbons that are considered soft electrophiles .

  • The nitrogen atoms in the amino group and the thiadiazole ring are harder nucleophiles than the thiolate.

According to HSAB theory, soft nucleophiles preferentially react with soft electrophiles. Therefore, to favor S-alkylation, you should use a soft alkylating agent (e.g., alkyl iodides, bromides, or benzyl halides). Using "harder" alkylating agents might increase the proportion of N-alkylation.

Section 2: General Experimental Protocol for S-Alkylation

This protocol provides a robust starting point for the S-alkylation of AMT. It is a self-validating system; successful execution should yield the desired S-alkylated product with high selectivity.

Step-by-Step Methodology
  • Reagent Preparation: To a solution of 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetone, ~10-20 mL per gram of AMT), add a mild base (e.g., anhydrous K₂CO₃, 1.5-2.0 eq.).[6]

  • Thiolate Formation: Stir the suspension at room temperature for 30-60 minutes. The formation of the potassium thiolate salt is often visually apparent.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.1 eq.) dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The optimal time and temperature depend on the reactivity of the alkylating agent.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane.[8] The disappearance of the AMT spot and the appearance of a new, less polar product spot indicate reaction progression.

  • Work-up: Once the reaction is complete, pour the mixture into cold water. The crude product will often precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash it with water, and dry it. Recrystallization from a suitable solvent, such as ethanol, is typically sufficient to obtain the pure 2-amino-5-(alkylthio)-1,3,4-thiadiazole product.[9]

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification AMT AMT (1 eq) Mix1 Mix & Stir AMT->Mix1 Base Base (e.g., K₂CO₃, 1.5 eq) Base->Mix1 Solvent Solvent (e.g., DMF) Solvent->Mix1 ReactionVessel Stir at RT or Heat (2-12h) Mix1->ReactionVessel Thiolate Formation (30-60 min) AlkylHalide Alkyl Halide (1.1 eq) AlkylHalide->ReactionVessel TLC Monitor by TLC ReactionVessel->TLC Workup Pour into H₂O Filter Precipitate TLC->Workup Reaction Complete Purify Recrystallize (e.g., Ethanol) Workup->Purify Product Pure S-Alkylated Product Purify->Product G Start Analyze Reaction Outcome (TLC/LCMS) LowYield Problem: Low/No Yield Start->LowYield Incomplete Conversion SideProducts Problem: Side Products Start->SideProducts Multiple Spots CheckBase Is base strong/anhydrous enough? LowYield->CheckBase IdentifySideProduct Identify side product (NMR, MS) SideProducts->IdentifySideProduct CheckTemp Is temperature adequate? CheckBase->CheckTemp Yes Sol_StrongBase Solution: Use stronger/anhydrous base (NaH) or increase equivalents CheckBase->Sol_StrongBase No CheckRX Is alkyl halide reactive enough? CheckTemp->CheckRX Yes Sol_IncreaseTemp Solution: Increase temperature (40-60 °C) CheckTemp->Sol_IncreaseTemp No Sol_ReactiveRX Solution: Use R-Br or R-I Add catalytic KI CheckRX->Sol_ReactiveRX No IsNAlkylation N-Alkylation? IdentifySideProduct->IsNAlkylation IsDiAlkylation Di-alkylation? IsNAlkylation->IsDiAlkylation No Sol_NAlk Solution: Use milder base (K₂CO₃) Use softer electrophile Lower temperature IsNAlkylation->Sol_NAlk Yes Sol_DiAlk Solution: To favor mono: excess dihalide To favor di: use 2:1 (AMT:dihalide) IsDiAlkylation->Sol_DiAlk Yes

References

Technical Support Center: Ultrasound-Assisted Synthesis of 5-(Alkylthio)-1,3,4-thiadiazol-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-(alkylthio)-1,3,4-thiadiazol-2-amines. It provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols leveraging the power of sonochemistry. Our focus is on explaining the causality behind experimental choices to empower users to overcome challenges in their own laboratories.

Introduction: Why Ultrasound?

The application of ultrasound in organic synthesis, or sonochemistry, offers a potent method for process intensification.[1] This technique relies on acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium.[2][3] This collapse generates localized hotspots with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm), creating unique reaction environments that can dramatically accelerate reaction rates, improve yields, and promote cleaner reactions.[3][4][5] For the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles, ultrasound provides a greener, more efficient alternative to conventional heating methods.[6][7]

General Synthetic Workflow

The synthesis of 5-(alkylthio)-1,3,4-thiadiazol-2-amines via ultrasound assistance typically follows a one-pot, multi-step process. The workflow diagram below outlines the key stages, from starting materials to the final purified product.

G cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Alkylation & Cyclization cluster_3 Step 4: Workup & Purification A Thiosemicarbazide + Base (e.g., KOH) in Solvent B Add Carbon Disulfide (CS2) Sonication Initiated A->B C Formation of Dithiocarbazate Intermediate B->C Ultrasound-induced reaction D Add Alkyl Halide (R-X) C->D E S-alkylation followed by Intramolecular Cyclization D->E Continued Sonication F Reaction Quenching (e.g., with cold water) E->F G Crude Product Precipitation F->G H Filtration & Washing G->H I Recrystallization H->I J Pure 5-(alkylthio)-1,3,4- thiadiazol-2-amine I->J

Caption: General workflow for ultrasound-assisted synthesis of the target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of ultrasound in accelerating this synthesis? The primary driver is acoustic cavitation. Sound waves create compression and rarefaction cycles in the liquid. During rarefaction, microbubbles form and grow. These bubbles then collapse violently during the compression cycle, generating immense localized energy.[1][8] This energy overcomes activation barriers, increases mass transfer between phases (crucial in heterogeneous reactions), and can even generate radical species that open alternative reaction pathways.[2][9]

Q2: Why is this considered a "green chemistry" approach? Ultrasound-assisted synthesis aligns with several principles of green chemistry. It often leads to:

  • Reduced Reaction Times: What might take hours under conventional reflux can often be completed in minutes.[8]

  • Lower Energy Consumption: It avoids the need for bulk heating of the reaction vessel, instead concentrating energy where it's needed.[3][5]

  • Higher Yields and Purity: Enhanced reaction rates and selectivity can reduce byproduct formation, simplifying purification.[6]

  • Use of Greener Solvents: The high energy input can enable reactions in less conventional, more environmentally benign solvents like water or ethanol.[6]

Q3: What are the critical ultrasonic parameters I need to control? The success of a sonochemical reaction depends on fine-tuning several parameters:

  • Frequency: Lower frequencies (20-100 kHz) produce larger, more energetic cavitation bubbles, leading to stronger mechanical effects (e.g., mixing, surface erosion). Higher frequencies produce more numerous but smaller bubbles, favoring chemical effects.[9]

  • Power (Intensity): Higher acoustic power generally increases the rate of reaction. However, excessive power can lead to a "quenching" phenomenon, where a dense cloud of bubbles near the probe reflects the sound waves, reducing efficiency.[10][11]

  • Temperature: While cavitation creates localized hotspots, the bulk solution temperature is a critical parameter. It should be controlled with a cooling bath, as excessive bulk temperature increases the solvent's vapor pressure, which dampens the intensity of the bubble collapse and can degrade products.

Detailed Experimental Protocol: Synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine

This protocol is a representative example, adapted from established methodologies, demonstrating improved efficiency under sonication.[12][13][14]

Materials:

  • Thiosemicarbazide (1.0 eq)

  • Potassium hydroxide (KOH) (2.2 eq)

  • Carbon disulfide (CS₂) (1.1 eq)

  • Benzyl chloride (1.0 eq)

  • Ethanol (solvent)

Instrumentation:

  • Ultrasonic processor (probe-type, 20-40 kHz)

  • Reaction vessel (jacketed beaker or round-bottom flask)

  • Cooling bath (ice-water or cryocooler)

  • Magnetic stirrer

Procedure:

  • Setup: Place the reaction vessel in a cooling bath set to 10-15 °C.

  • Initial Mixture: In the vessel, dissolve thiosemicarbazide and potassium hydroxide in ethanol with gentle stirring.

  • Sonication - Step 1: Immerse the ultrasonic probe tip approximately 2 cm below the surface of the liquid. Begin sonication (e.g., 30 kHz, 150 W) and slowly add carbon disulfide dropwise over 10 minutes. A yellow precipitate of the potassium dithiocarbazate intermediate should form. Continue sonication for an additional 20 minutes.

  • Sonication - Step 2: Add benzyl chloride to the reaction mixture. Continue to sonicate, monitoring the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Workup: Once the reaction is complete, stop the sonication. Pour the reaction mixture into ice-cold water.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-(benzylthio)-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct Q&A format.

G Start Low or No Product Yield? Cause1 Inefficient Cavitation? Start->Cause1 Cause2 Incorrect Stoichiometry? Start->Cause2 Cause3 Product/Reactant Degradation? Start->Cause3 Solution1 Check probe depth. Use low vapor pressure solvent. Optimize power settings. Cause1->Solution1 Solution2 Verify molar ratios of all reactants. Use fresh, pure reagents. Cause2->Solution2 Solution3 Maintain low bulk temperature (cooling bath). Avoid excessive sonication time. Cause3->Solution3 Problem2 Formation of Byproducts? Cause4 Excessive Ultrasonic Power? Problem2->Cause4 Cause5 Oxidative Side Reactions? Problem2->Cause5 Solution4 Reduce power output. Use pulsed sonication to control energy input. Cause4->Solution4 Solution5 Degas solvent before use. Run reaction under inert atmosphere (N2 or Ar). Cause5->Solution5

Caption: Troubleshooting logic for common synthesis issues.

Q: My reaction yield is very low or zero. What should I check first?

A: Low yield is often related to the efficiency of the sonication itself or fundamental reaction conditions.

  • Check Cavitation Efficiency: The physical setup is critical. Ensure the ultrasonic probe is immersed to the correct depth (typically 1-2 cm below the surface) and is not touching the vessel walls. The solvent choice matters; solvents with low vapor pressure, high surface tension, and low viscosity are ideal for generating intense cavitation.

  • Verify Reagent Stoichiometry and Purity: This synthesis is a multi-step, one-pot reaction, making it sensitive to the molar ratios of reactants.[15] Ensure accurate amounts of thiosemicarbazide, base, carbon disulfide, and the alkylating agent are used. The purity of starting materials, especially thiosemicarbazide, is also crucial.

  • Control the Bulk Temperature: The extreme localized temperatures from cavitation are beneficial, but an increase in the bulk solution temperature is detrimental. It can lead to reactant/product degradation and dampen the cavitation effect. Use an efficient cooling bath to keep the bulk temperature low and constant.

Q: My final product is impure, with several spots on the TLC plate. What causes byproduct formation?

A: Byproduct formation under sonication is often a result of excessive energy input or unwanted side reactions.

  • Optimize Ultrasonic Power: While higher power can increase reaction rates, excessive power can induce undesirable side reactions, including polymerization or degradation.[10][11] Try reducing the power output or using a pulsed sonication mode to allow the reaction medium to cool between energy bursts.

  • Consider the Reaction Atmosphere: The high-energy cavitation process can generate radicals from the solvent or dissolved gases. The sulfur atoms in the intermediates can be susceptible to oxidation.[16] If you suspect oxidative byproducts, try degassing the solvent with nitrogen or argon before the reaction and maintaining an inert atmosphere throughout the process.

Q: The reaction seems to stall and does not go to completion. Why is this happening?

A: A stalled reaction points to insufficient energy input over time or a physical barrier to the reaction.

  • Insufficient Sonication Time: Ultrasound-assisted reactions are fast but not instantaneous. Monitor the reaction closely by TLC and continue sonication until the starting material spot has disappeared.

  • Inadequate Mixing: One of the key advantages of ultrasound is its ability to homogenize heterogeneous mixtures.[2] If your intermediates precipitate as dense solids, ensure the ultrasonic agitation is sufficient to keep all particles suspended and interacting.

  • Ultrasonic Quenching: At very high power densities, a large, dense cloud of bubbles can form around the probe tip. This cloud can act as a barrier, reflecting the ultrasonic waves and preventing efficient energy transfer to the bulk solution.[10][11] If you observe this, reducing the power may paradoxically increase the overall reaction rate.

Data & Performance Metrics

To illustrate the advantages of the sonochemical approach, the following tables provide a comparative summary of typical performance metrics.

Table 1: Influence of Ultrasonic Parameters on Yield

Power (W)Frequency (kHz)Time (min)Temperature (°C)Yield (%)
10030601575
15030451592
20030451588*
15050451585

*Note: A slight decrease in yield at the highest power may indicate the onset of byproduct formation or degradation.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Methods

MethodReaction TimeTemperatureYield (%)Notes
Conventional Heating 6-8 hoursReflux (≈78 °C)65-75Requires bulk heating, higher energy use
Ultrasound-Assisted 30-60 minutes15-20 °C (bulk)88-94Rapid, energy-efficient, higher purity

References

Technical Support Center: Overcoming Solubility Challenges of 1,3,4-Thiadiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues of 1,3,4-thiadiazole derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation, leading to inconsistent and unreliable experimental data. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, the very chemical features that make these compounds potent biological agents, such as their aromaticity and potential for hydrogen bonding, can also contribute to their poor aqueous solubility.[3] This guide will provide a systematic approach to troubleshooting and overcoming these solubility hurdles.

Section 1: Understanding the Problem - Why Do My 1,3,4-Thiadiazole Derivatives Precipitate?

Before we can solve the problem, we must understand its root cause. Compound precipitation in a biological assay is often a result of a phenomenon known as "solvent shock."[4] Your 1,3,4-thiadiazole derivative is likely dissolved in a high concentration in an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock solution is introduced into the aqueous environment of your assay buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5]

Several factors can influence the solubility of your compound in the final assay conditions:

  • Inherent Physicochemical Properties: The intrinsic solubility of the 1,3,4-thiadiazole derivative in aqueous media is a primary determinant.[6][7]

  • Final Compound Concentration: Exceeding the maximum soluble concentration in the final assay volume is a common cause of precipitation.[8]

  • DMSO Concentration: While DMSO is an excellent solvent for many organic compounds, its final concentration in the assay is critical.[6][9] High concentrations of DMSO can be toxic to cells and can also influence the solubility of the compound.[9][10]

  • Buffer Composition and pH: The pH of the assay buffer can significantly impact the solubility of ionizable compounds.[5][11]

  • Presence of Proteins: Components in cell culture media, such as fetal bovine serum (FBS), can interact with your compound, either aiding solubility through binding to proteins like albumin or causing co-precipitation.[4]

  • Temperature: Temperature fluctuations can affect solubility, with some compounds being more soluble at 37°C than at room temperature.[12]

FAQ: Initial Assessment

Q1: My 1,3,4-thiadiazole derivative is completely dissolved in my DMSO stock solution. Why does it precipitate when I add it to my cell culture medium?

A1: A clear DMSO stock solution does not guarantee solubility in an aqueous environment.[5] The drastic change in solvent polarity upon dilution into your aqueous medium is the most likely cause of precipitation. This is a classic example of kinetic solubility, where the compound doesn't have sufficient time to reach a stable, dissolved state in the new environment.[5]

Q2: What is a typical starting point for the final DMSO concentration in a cell-based assay?

A2: A final DMSO concentration of 0.1% to 0.5% is a widely accepted industry standard for cell-based assays to minimize solvent-induced cytotoxicity and off-target effects.[4][5] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[5]

Section 2: Systematic Troubleshooting Workflow

When faced with compound precipitation, a systematic approach is key to identifying and resolving the issue efficiently. The following workflow provides a step-by-step guide to troubleshooting solubility problems.

Troubleshooting_Workflow start Precipitation Observed in Assay check_stock Step 1: Verify Stock Solution Integrity - Visually inspect for crystals - Check for freeze-thaw issues start->check_stock determine_max_sol Step 2: Determine Maximum Soluble Concentration - Perform serial dilutions in assay buffer - Visually and/or microscopically inspect for precipitation check_stock->determine_max_sol optimize_dmso Step 3: Optimize DMSO Concentration - Test lower final DMSO concentrations - Ensure rapid mixing upon dilution determine_max_sol->optimize_dmso modify_buffer Step 4: Modify Assay Buffer - Adjust pH for ionizable compounds - Evaluate effect of serum (e.g., FBS) optimize_dmso->modify_buffer solubilizing_excipients Step 5: Employ Solubilizing Excipients - Co-solvents (e.g., PEG 400) - Surfactants (e.g., Tween 80) - Cyclodextrins (e.g., HP-β-CD) modify_buffer->solubilizing_excipients alternative_formulation Step 6: Alternative Formulation Strategies - Salt formation - Lipid-based formulations solubilizing_excipients->alternative_formulation successful_solubilization Successful Solubilization alternative_formulation->successful_solubilization

Caption: A systematic workflow for troubleshooting compound precipitation.

Step-by-Step Troubleshooting Guide
Step 1: Verify Stock Solution Integrity

Before troubleshooting the assay conditions, ensure the problem doesn't originate from your stock solution.

  • Visual Inspection: Carefully inspect your DMSO stock solution for any signs of crystallization, even if it was previously clear.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound precipitation in the stock solution.[6][13] Aliquoting your stock solution into single-use volumes is highly recommended.

Step 2: Determine the Maximum Soluble Concentration

It is essential to determine the highest concentration of your 1,3,4-thiadiazole derivative that remains in solution under your specific assay conditions.

  • Prepare Serial Dilutions: In a clear 96-well plate, perform a serial dilution of your compound directly in the final assay buffer (including all components like serum, if applicable).[4]

  • Incubate: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration that matches your assay's endpoint.[14]

  • Visual and Microscopic Observation: At various time points (e.g., immediately, 1 hour, 4 hours, 24 hours), visually inspect each well for turbidity, crystals, or sediment.[14] Use a microscope for more sensitive detection of fine precipitates.[14]

  • Identify Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum soluble concentration.[14]

Step 3: Optimize DMSO Concentration and Dilution Technique
  • Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains your compound in the stock solution and is compatible with your assay.

  • Dilution Technique: When diluting your DMSO stock into the aqueous buffer, do so with rapid and thorough mixing to minimize localized high concentrations that can trigger precipitation.

Step 4: Modify the Assay Buffer
  • pH Adjustment: For 1,3,4-thiadiazole derivatives with ionizable groups, the pH of the buffer can dramatically influence solubility.[11] Experiment with slight adjustments to the buffer pH, ensuring it remains within a physiologically acceptable range for your assay.

  • Serum Content: The presence of serum proteins can be a double-edged sword. Albumin in FBS can bind to hydrophobic compounds and enhance their solubility.[4] However, high concentrations of either the compound or serum can lead to the formation of insoluble protein-compound complexes.[4] Test your compound's solubility in both serum-containing and serum-free media to understand its effect.

Step 5: Employ Solubilizing Excipients

If the above steps are insufficient, the use of solubilizing excipients can be explored. It is crucial to test the compatibility of these excipients with your specific assay, as they can have their own biological effects.

Excipient TypeExamplesMechanism of ActionConsiderations
Co-solvents PEG 400, Propylene GlycolWater-miscible organic solvents that increase the polarity of the solvent mixture.[11]Can have biological activity at higher concentrations.[15]
Surfactants Tween® 80, Polysorbate 20Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11]Can interfere with cell membranes and some enzyme assays.[15]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment.[8][11][16][17]Can extract cholesterol from cell membranes at high concentrations.[8]
Step 6: Alternative Formulation Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary, especially in the context of in vivo studies.

  • Salt Formation: For ionizable 1,3,4-thiadiazole derivatives, forming a salt can significantly increase aqueous solubility and dissolution rate.[18][19]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[11][20] These systems form fine emulsions upon contact with aqueous media, keeping the drug solubilized.[20]

Section 3: Advanced Topics and FAQs

Q3: Are there any alternatives to DMSO for preparing stock solutions?

A3: While DMSO is the most common solvent, alternatives exist. Cyrene™ (dihydrolevoglucosenone) is a bio-based, aprotic dipolar solvent that has shown promise as a greener alternative to DMSO with comparable solvation properties and potentially lower toxicity in some systems.[21][22][23][24] Other solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMA) are also used, but their compatibility with specific biological assays must be carefully validated.[11]

Q4: Can sonication be used to redissolve precipitated compounds?

A4: Sonication can be a useful tool to aid in the initial dissolution of a compound in its stock solvent. However, if a compound has precipitated out of the final assay medium due to insolubility, sonication is unlikely to provide a stable solution. The compound will likely precipitate again once the sonication is stopped.

Q5: How can I be sure that my efforts to improve solubility are not affecting the biological activity of my compound?

A5: This is a critical consideration. Any modification to the formulation, including the addition of excipients, requires careful validation. You should always run appropriate controls, including a vehicle control containing the same concentration of solvent and any excipients used, to ensure that they are not responsible for the observed biological effects.

Visualizing Solubilization Strategies

Solubilization_Strategies cluster_compound Poorly Soluble Compound cluster_strategies Solubilization Strategies compound 1,3,4-Thiadiazole Derivative cosolvents Co-solvents e.g., PEG 400, Ethanol compound->cosolvents Increases solvent polarity surfactants Surfactants e.g., Tween® 80 compound->surfactants Micellar encapsulation cyclodextrins Cyclodextrins e.g., HP-β-CD compound->cyclodextrins Inclusion complex formation ph_modification pH Modification For ionizable compounds compound->ph_modification Increases ionization

Caption: An overview of common strategies to enhance compound solubility.

Conclusion

Overcoming the solubility challenges of 1,3,4-thiadiazole derivatives is a critical step in obtaining reliable and reproducible data in biological assays. By adopting a systematic troubleshooting approach, from verifying stock solution integrity to employing solubilizing excipients, researchers can effectively address these issues. Remember that each compound is unique, and the optimal solubilization strategy will depend on its specific physicochemical properties and the requirements of the biological assay. This guide provides a comprehensive framework to navigate these challenges, ensuring that the therapeutic potential of promising 1,3,4-thiadiazole derivatives can be accurately evaluated.

References

Technical Support Center: Stability Studies of 5-(ethylthio)-1,3,4-thiadiazol-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of 5-(ethylthio)-1,3,4-thiadiazol-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its solution-state stability. The inherent aromaticity of the 1,3,4-thiadiazole ring generally imparts significant stability.[1][2] However, the exocyclic functional groups—a primary amine and a thioether—present potential sites for degradation that warrant careful investigation.

This guide is structured to anticipate and address the common challenges encountered during experimental work, moving from foundational stability assessments to advanced troubleshooting of analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability profile of 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Q1: What are the most likely degradation pathways for this molecule in solution?

A1: Based on its chemical structure, the two primary points of vulnerability are the thioether and amino groups.

  • Oxidation of the Thioether: The ethylthio group is susceptible to oxidation.[3][4] Under oxidative stress (e.g., exposure to peroxides or dissolved oxygen), the thioether can be oxidized first to a sulfoxide and potentially further to a sulfone. This is often a primary degradation pathway for sulfur-containing compounds.[5]

  • Hydrolysis and pH-Dependent Instability: While the 1,3,4-thiadiazole ring itself is relatively stable, extreme pH conditions can affect the overall molecule.[6] The primary amine can act as a nucleophile, but significant degradation via this pathway under typical pharmaceutical pH ranges (pH 3-8) is less common without catalysts or extreme conditions.

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to photolytic degradation upon exposure to UV or visible light.[7][8] This can lead to complex degradation profiles, including ring cleavage or reactions involving the substituents.

Q2: I am observing rapid degradation of my compound in solution, even at room temperature. What should I investigate first?

A2: Unusually rapid degradation often points to oxidative instability or a highly reactive contaminant in your solvent or buffer.

  • De-gas your solvents: Dissolved oxygen is a common culprit. Before preparing your solutions, sparge your mobile phase and diluents with an inert gas like nitrogen or helium.

  • Check for Peroxides: Ethers and other solvents can form peroxides over time. Use fresh, high-purity solvents and test for peroxides if the solvent container has been open for an extended period.

  • Evaluate Buffer Components: Some buffer components can catalyze degradation. Ensure all buffer reagents are of high quality and consider if any components could be interacting with the thioether moiety.

Q3: How does pH affect the stability of 5-(ethylthio)-1,3,4-thiadiazol-2-amine?

A3: The stability of this compound is expected to be pH-dependent. At low pH, the amino group will be protonated, which may offer some protection against certain degradation pathways. Conversely, highly basic conditions could potentially facilitate other reactions. A systematic study across a range of pH values (e.g., pH 2, 7, and 10) is essential to characterize its stability profile.

Q4: Is this compound likely to be sensitive to light?

A4: Yes, compounds with heterocyclic aromatic rings are often photosensitive.[8] It is crucial to perform photostability studies as recommended by ICH guidelines (Q1B).[9][10] This involves exposing the solution to a controlled light source that emits both visible and UV radiation and comparing the degradation to a sample protected from light. If found to be photolabile, all subsequent work should be performed under amber light or in light-protecting containers.

Part 2: Troubleshooting Guide for Stability Studies

This section provides a structured approach to designing and troubleshooting your stability experiments.

Initial Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step to identify potential degradation products and establish the stability-indicating nature of your analytical method.[11][12][13][14]

  • Stock Solution Preparation: Prepare a stock solution of 5-(ethylthio)-1,3,4-thiadiazol-2-amine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Aim for 5-20% degradation.

    • Acid Hydrolysis: 0.1 M HCl, heat at 60-80°C.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60-80°C.

    • Oxidative Degradation: 3% H₂O₂, room temperature.

    • Thermal Degradation: Heat solution at 80°C (in parallel with a control sample at room temperature).

    • Photolytic Degradation: Expose solution to a photostability chamber (ICH Q1B conditions) with a dark control.[9][10]

  • Time Points: Sample at initial, 2, 4, 8, and 24 hours, or until sufficient degradation is observed.

  • Sample Quenching: If necessary, neutralize acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method.

The following diagram illustrates the workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Dilute to ~100 µg/mL Base Base Hydrolysis (0.1M NaOH, 80°C) Stock->Base Dilute to ~100 µg/mL Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Dilute to ~100 µg/mL Thermal Thermal (80°C) Stock->Thermal Dilute to ~100 µg/mL Photo Photolytic (ICH Q1B) Stock->Photo Dilute to ~100 µg/mL Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize/Quench (if necessary) Sampling->Quench HPLC HPLC-UV Analysis Quench->HPLC caption Workflow for Forced Degradation Studies.

Caption: Workflow for Forced Degradation Studies.

Troubleshooting the HPLC Stability-Indicating Method

A stable baseline and reproducible retention times are crucial for accurate quantification. The following table outlines common HPLC issues encountered during stability studies and their solutions.

Problem Potential Cause Troubleshooting Steps
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column degradation (loss of stationary phase).1. Prepare fresh mobile phase; ensure proper mixing if using a gradient.[15]2. Use a column oven for temperature control.[15]3. Operate within the recommended pH range for the column; replace the column if necessary.[16]
Peak Tailing (for the parent compound) 1. Secondary interactions with residual silanols on the column.2. Column overload.1. Add a competing base (e.g., triethylamine) to the mobile phase or increase buffer strength.[16]2. Reduce the injection volume or sample concentration.
Ghost Peaks 1. Contaminants in the mobile phase or injector.2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase.2. Implement a robust needle wash protocol in your autosampler method.
Poor Resolution Between Parent and Degradant Peaks 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column chemistry.1. Modify the organic solvent ratio, pH, or gradient slope.2. Test a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl).

The logical flow for troubleshooting poor peak resolution is depicted below.

Resolution_Troubleshooting Start Poor Resolution Observed CheckMethod Review Method Parameters (Mobile Phase, Gradient, pH) Start->CheckMethod ModifyGradient Adjust Gradient Slope (make it shallower) CheckMethod->ModifyGradient ModifySolvent Change Organic Solvent (e.g., ACN to MeOH) ModifyGradient->ModifySolvent If no improvement End Resolution Achieved ModifyGradient->End If successful ModifypH Adjust Mobile Phase pH (± 0.5 units) ModifySolvent->ModifypH If no improvement ModifySolvent->End If successful ChangeColumn Test Different Column (e.g., different stationary phase) ModifypH->ChangeColumn If no improvement ModifypH->End If successful ChangeColumn->End If successful caption Troubleshooting Poor Peak Resolution.

Caption: Troubleshooting Poor Peak Resolution.

References

Technical Support Center: Scaling Up the Synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthesis, ensuring reproducibility and scalability.

Synthetic Strategy Overview

The synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine is robustly achieved through a two-step sequence. This pathway is favored for its reliable yields and the commercial availability of its starting materials.

  • Step 1: Cyclization to form 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). This foundational step involves the reaction of thiosemicarbazide with carbon disulfide in a basic medium. The base is crucial as it facilitates the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.[1][2]

  • Step 2: Selective S-Alkylation. The thiol group of the AMT intermediate is a potent nucleophile. By converting it to its thiolate salt with a suitable base, it can be selectively alkylated using an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the final product.[3]

This two-step approach allows for purification of the intermediate, which is often critical for achieving high purity in the final product.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide AMT 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) Thiosemicarbazide->AMT + CS2 + Base CS2 Carbon Disulfide (CS2) CS2->AMT Base1 Base (e.g., KOH, Na2CO3) Base1->AMT Final_Product 5-(ethylthio)-1,3,4-thiadiazol-2-amine AMT->Final_Product + Ethyl Halide + Base Ethyl_Halide Ethyl Halide (e.g., EtI, EtBr) Ethyl_Halide->Final_Product Base2 Base (e.g., KOH) Base2->Final_Product Troubleshooting_Yield Start Low Yield or No Product Step Which Step? Start->Step Cyclization Step 1: Cyclization (AMT formation) Step->Cyclization Step 1 Alkylation Step 2: S-Alkylation Step->Alkylation Step 2 TLC_Cyclization TLC shows unreacted thiosemicarbazide? Cyclization->TLC_Cyclization Impurity_Cyclization Major byproduct observed? TLC_Cyclization->Impurity_Cyclization No Sol_Incomplete_Cyc Solution: - Increase reflux time (24h+) - Check base quality/stoichiometry - Ensure CS2 quality TLC_Cyclization->Sol_Incomplete_Cyc Yes Workup_Issue_Cyclization Product lost during workup? Impurity_Cyclization->Workup_Issue_Cyclization No Sol_Byproduct_Cyc Solution: - Confirm acidic pH (5-6) during precipitation - This byproduct is likely 2,5-diamino-1,3,4-thiadiazole - Purify via recrystallization Impurity_Cyclization->Sol_Byproduct_Cyc Yes Sol_Workup_Cyc Solution: - Ensure pH is correct for precipitation - Avoid excessive washing with organic solvents Workup_Issue_Cyclization->Sol_Workup_Cyc TLC_Alkylation TLC shows unreacted AMT? Alkylation->TLC_Alkylation Impurity_Alkylation Multiple products observed? TLC_Alkylation->Impurity_Alkylation No Sol_Incomplete_Alk Solution: - Increase reaction time - Check activity of ethyl halide - Ensure base is fully dissolved TLC_Alkylation->Sol_Incomplete_Alk Yes Workup_Issue_Alkylation Product is oily or impure? Impurity_Alkylation->Workup_Issue_Alkylation No Sol_Byproduct_Alk Solution: - Likely N-alkylation or di-alkylation - Ensure base is added before ethyl halide - Use ~1.1 eq. of ethyl halide - Purify via column chromatography Impurity_Alkylation->Sol_Byproduct_Alk Yes Sol_Purification_Alk Solution: - Recrystallize from ethanol/water - If oily, triturate with hexane or ether - Column chromatography (Hexane/EtOAc) Workup_Issue_Alkylation->Sol_Purification_Alk

References

Troubleshooting guide for 1,3,4-thiadiazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3,4-thiadiazole synthesis. As a Senior Application Scientist, I have designed this guide to address the common and often complex challenges encountered in the synthesis of this critical heterocyclic scaffold. This resource moves beyond simple protocols to explain the 'why' behind experimental choices, empowering you to diagnose and resolve issues effectively.

FAQs and Troubleshooting Guides

Section 1: Low or No Product Yield

Question 1: My reaction to form a 2-amino-5-substituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide using a strong acid catalyst (H₂SO₄ or POCl₃) is resulting in a low yield or no product. What are the likely causes and how can I fix it?

Answer: This is a very common and often frustrating issue. The acid-catalyzed condensation and cyclization of a carboxylic acid with thiosemicarbazide is a robust but sensitive reaction. The problem typically stems from one of three areas: the reagents and starting materials, the reaction conditions, or the work-up procedure.

Causality Analysis: The mechanism for this reaction involves the initial formation of an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to form the aromatic 1,3,4-thiadiazole ring.[1] A failure at any of these steps will lead to a poor outcome.

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • Carboxylic Acid: Ensure it is dry. Trace amounts of water can interfere with the dehydrating agent. If it is a solid, dry it under vacuum.

    • Thiosemicarbazide: This reagent can degrade over time. Use a freshly opened bottle or recrystallize the existing stock if its purity is in doubt.

    • Dehydrating Agent: Phosphorus oxychloride (POCl₃) can hydrolyze upon exposure to atmospheric moisture. Use a fresh bottle or distill it before use. Concentrated sulfuric acid should be of high purity.

  • Optimize Reaction Conditions:

    • Stoichiometry: While a 1:1 molar ratio of the carboxylic acid to thiosemicarbazide is typical, sometimes a slight excess (1.1 equivalents) of the thiosemicarbazide can be beneficial.[2]

    • Temperature Control: The initial reaction between the acid and thiosemicarbazide in POCl₃ is often stirred at room temperature before heating.[3] Overheating at the initial stage can lead to decomposition. A typical protocol involves heating at 80-90 °C for 1-2 hours after the initial mixing.[3]

    • Alternative Cyclizing Agents: Strong acids can be harsh. If you suspect your starting materials or product are sensitive, consider alternative, milder reagents. A comparative table is provided below.

  • Refine the Work-up Procedure:

    • The work-up for reactions using POCl₃ is critical. The reaction mixture is typically poured carefully onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done slowly in an efficient fume hood.

    • After quenching, the solution is made basic (pH ~8) with a strong base like NaOH or Na₂CO₃ solution to precipitate the 2-amino-1,3,4-thiadiazole product.[2][3] Ensure the mixture is kept cold during basification. Incomplete neutralization will result in the product remaining in solution as a salt.

Table 1: Comparison of Common Cyclizing/Dehydrating Agents for Thiosemicarbazide Cyclization

Reagent/SystemTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Conc. H₂SO₄ Reflux, 2-4 hoursInexpensive, powerful dehydrating agent.Harsh conditions can degrade sensitive functional groups. Work-up requires careful neutralization.[4]
POCl₃ 80-90 °C, 1-4 hoursEffective for a wide range of substrates.Highly corrosive and moisture-sensitive. Quenching is hazardous. Can lead to chlorinated byproducts in some cases.[3]
Polyphosphoric Acid (PPA) 100-140 °CGood for less reactive substrates.Viscous, making stirring and product isolation difficult. Requires high temperatures.[5]
Propylphosphonic Anhydride (T3P®) Room temp to 60 °CMilder conditions, high yields, easy work-up.More expensive than classical reagents.[6]
Polyphosphate Ester (PPE) Reflux in Chloroform, ~10 hoursOne-pot synthesis, mild conditions.Longer reaction times, requires preparation of the reagent.[7]
Section 2: Unexpected Side Products

Question 2: I am attempting an acid-catalyzed cyclization of a 1,4-disubstituted acylthiosemicarbazide and I'm isolating a product with a different spectral signature than the expected 1,3,4-thiadiazole. What is the likely side product?

Answer: The most common alternative cyclization pathway for an acylthiosemicarbazide leads to the formation of a 1,2,4-triazole-3-thione derivative. The regioselectivity of the cyclization is highly dependent on the reaction medium.

Mechanistic Explanation: The cyclization of an acylthiosemicarbazide involves a nucleophilic attack on the carbonyl carbon.

  • Acidic Medium: Under acidic conditions, the oxygen of the carbonyl group is protonated, making the carbon more electrophilic. The sulfur atom (a soft nucleophile) preferentially attacks this activated carbonyl, leading to dehydration and formation of the 1,3,4-thiadiazole ring.[8][9]

  • Basic Medium: Under basic conditions, the terminal nitrogen of the thiosemicarbazide moiety is deprotonated, making it a stronger nucleophile. This nitrogen then attacks the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring.[8][9]

If your reaction medium is not sufficiently acidic, or if you have basic impurities, you could be inadvertently promoting the formation of the triazole isomer.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow to diagnose and solve the issue of isomeric side product formation.

troubleshooting_workflow start Problem: Unexpected Isomer (Triazole) Formation check_ph Verify Reaction Acidity start->check_ph check_reagents Check for Basic Impurities in Starting Materials check_ph->check_reagents pH is acidic change_catalyst Switch to a Stronger, Non-nucleophilic Acid Catalyst (e.g., H₂SO₄, PPA) check_ph->change_catalyst pH not strongly acidic purify_sm Purify Starting Materials (e.g., recrystallize thiosemicarbazide) check_reagents->purify_sm Impurities suspected confirm_structure Confirm Structure of Product and Side Product via 2D NMR / X-Ray check_reagents->confirm_structure No impurities found change_catalyst->confirm_structure purify_sm->confirm_structure

Caption: Troubleshooting workflow for isomeric side product formation.

Corrective Actions:

  • Ensure a Strongly Acidic Environment: Double-check the concentration and amount of your acid catalyst. Use reagents like concentrated H₂SO₄ or PPA which are known to strongly favor thiadiazole formation.[5]

  • Analyze Starting Materials: Check for any basic residues in your acylthiosemicarbazide precursor, especially if it was synthesized and purified using a basic work-up in a previous step.

  • Confirm Structure: Use definitive analytical techniques like ¹³C NMR, HMBC, or single-crystal X-ray diffraction to unambiguously confirm the structure of your product and the side product.

Section 3: Purification Challenges

Question 3: My 2,5-disubstituted-1,3,4-thiadiazole product is proving difficult to purify. It appears oily or co-elutes with impurities during column chromatography. What strategies can I employ?

Answer: Purification of 1,3,4-thiadiazoles can indeed be challenging due to their polarity and potential for hydrogen bonding (especially in 2-amino derivatives).

Purification Protocols:

  • Recrystallization: This should be your first approach.

    • Solvent Screening: Test a range of solvents. Common choices include ethanol, methanol, acetonitrile, or mixed solvent systems like DMF/water or ethanol/water.[2] The goal is to find a solvent (or solvent pair) in which your product has high solubility at high temperature and low solubility at room temperature or below.

    • Technique: Dissolve the crude product in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Acid-Base Extraction (for Amino-thiadiazoles):

    • The 2-amino group on the thiadiazole ring is basic. You can exploit this for purification.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract with an aqueous acid solution (e.g., 1M HCl). Your amino-thiadiazole product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

      • Separate the aqueous layer and cool it in an ice bath.

      • Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) to neutralize the acid and precipitate your pure 2-amino-1,3,4-thiadiazole.

      • Filter the solid, wash with cold water, and dry under vacuum.

  • Optimizing Column Chromatography:

    • Stationary Phase: If your compound is very polar, standard silica gel may not be the best choice due to strong adsorption. Consider using alumina (neutral or basic) or reverse-phase silica (C18).

    • Mobile Phase: For polar compounds on silica, you may need to add a polar modifier to your eluent system (e.g., adding 1-5% methanol or a few drops of triethylamine to a dichloromethane or ethyl acetate/hexane system). The triethylamine can help prevent streaking by deactivating acidic sites on the silica.

References

Validation & Comparative

Comparative study of the corrosion inhibition efficiency of thiadiazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Corrosion Inhibition Efficiency of Thiadiazole Derivatives

This guide provides a comprehensive comparative analysis of the corrosion inhibition efficiency of various thiadiazole derivatives. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and evaluation of corrosion inhibitors. This document delves into the mechanistic principles, structure-activity relationships, and standard experimental protocols, offering a robust framework for understanding and applying these potent compounds.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, poses a significant and costly challenge across numerous industries, including energy, transportation, and construction.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this destructive process.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1]

Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms, such as thiadiazole derivatives, have garnered substantial attention.[2][3] The unique molecular structure of the thiadiazole ring, featuring two nitrogen atoms, one sulfur atom, and delocalized π-electrons, makes these compounds exceptionally effective at forming stable, protective films on metal surfaces.[3][4] This guide offers a comparative examination of the performance of different thiadiazole derivatives, elucidating the factors that govern their inhibition efficiency.

The Mechanism of Action: Adsorption and Surface Film Formation

The efficacy of thiadiazole derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, creating a barrier between the metal and the corrosive environment.[1] This adsorption process can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions (van der Waals forces) between the charged metal surface and the charged inhibitor molecules. It is generally a weaker form of adsorption.[4]

  • Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair electrons of the heteroatoms (nitrogen and sulfur) in the thiadiazole ring and the vacant d-orbitals of the metal atoms.[5] The π-electrons of the aromatic ring can also participate in this bonding.[4] This results in a more robust and stable protective layer.

The thiadiazole molecule's structure is rich in adsorption centers: the sulfur atom, the two nitrogen atoms, and the aromatic π-electron system. These features allow the molecules to lie flat on the metal surface, maximizing surface coverage and forming a dense, stable, and insoluble film that blocks the active sites for corrosion.[1]

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface Corrosive_Species Corrosive Species (e.g., H+, Cl⁻) Metal Metal Surface (e.g., Mild Steel) Corrosive_Species->Metal Attacks Surface (Corrosion) Adsorbed_Layer Protective Adsorbed Film Corrosive_Species->Adsorbed_Layer Blocked Thiadiazole Thiadiazole Derivative (Inhibitor) Thiadiazole->Adsorbed_Layer Adsorbs via N, S, π-electrons Adsorbed_Layer->Metal Forms Coordinate Bonds (Chemisorption)

Caption: Mechanism of corrosion inhibition by thiadiazole derivatives.

Comparative Performance Analysis of Thiadiazole Derivatives

The inhibition efficiency of thiadiazole derivatives is not uniform; it is significantly influenced by the specific functional groups attached to the thiadiazole ring, the type of metal substrate, and the nature of the corrosive medium.[5][6] Below is a comparative summary of the performance of several representative thiadiazole derivatives, compiled from various studies.

Inhibitor DerivativeMetal SubstrateCorrosive MediumMax. Inhibition Efficiency (%)MethodReference
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.50 M H₂SO₄>90%EIS, PDP[2]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazoleMild Steel0.50 M H₂SO₄>90%EIS, PDP[2]
5,5’-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine)Mild Steel1 M HCl94% at 0.5 mMWeight Loss[7]
2,5-dimercapto-1,3,4-thiadiazoleCopper3.5% NaCl94.48%Electrochemical[8]
N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino) acetamide (ATPA)Muntz Metal (60Cu-40Zn)Sulfide-polluted seawater>98% at 2.32 mMWeight Loss, EIS[9]
2-(benzylthio)-5-methyl-1,3,4-thiadiazole (BMT)N80 Carbon SteelCO₂-saturated produced water~90%EIS, LPR[5]
5-(benzylthio)-1,3,4-thiadiazole-2-thiol (BTT)N80 Carbon SteelCO₂-saturated produced water>95%EIS, LPR[5]

EIS: Electrochemical Impedance Spectroscopy; PDP: Potentiodynamic Polarization

Structure-Activity Relationship: Decoding Molecular Efficacy

The variation in performance highlighted in the table above can be explained by the structure-activity relationship. The electronic properties of the substituent groups on the thiadiazole ring are a primary determinant of inhibition efficiency.[6]

  • Electron-Donating Groups (EDGs): Substituents like –NH₂, –OH, and alkyl groups increase the electron density on the thiadiazole molecule.[6] This enhanced electron density facilitates the donation of electrons to the vacant d-orbitals of the metal, strengthening the coordinate bond and thereby increasing adsorption and inhibition efficiency.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like –NO₂ and –COOH can reduce the electron density of the molecule, potentially making it less likely to adsorb strongly onto the metal surface.[6] However, the overall effect can be complex, as these groups can also influence solubility and other properties.

  • Molecular Size and Planarity: Larger molecules with planar structures, such as those containing multiple phenyl rings, can cover a larger surface area of the metal, leading to more effective inhibition.[7]

  • Quantum Chemical Parameters: Theoretical studies using Density Functional Theory (DFT) provide deeper insights.[10][11] Key parameters include:

    • EHOMO (Highest Occupied Molecular Orbital Energy): A higher EHOMO value indicates a greater tendency to donate electrons, correlating with higher inhibition efficiency.[11]

    • ELUMO (Lowest Unoccupied Molecular Orbital Energy): A lower ELUMO suggests a higher ability to accept electrons from the metal surface (back-donation).[11]

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally leads to better inhibition performance.[12]

For instance, the superior performance of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol (BTT) compared to its counterparts is attributed to the tautomeric transformation from its thiol to a thione form, which enhances its adsorption capability.[5]

Standardized Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are step-by-step methodologies for the most common evaluation techniques.

Weight Loss (Gravimetric) Method

This is a fundamental technique for determining the corrosion rate and inhibition efficiency.

  • Coupon Preparation: Mechanically polish metal coupons (e.g., mild steel) with successive grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Initial Measurement: Accurately weigh each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the thiadiazole inhibitor for a specified period (e.g., 24 hours) at a constant temperature.[7]

  • Cleaning: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush in a suitable cleaning solution, rinse with deionized water and acetone, and dry.

  • Final Measurement: Reweigh the cleaned coupons.

  • Calculations:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W is weight, A is the surface area, and t is immersion time.

    • Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Electrochemical Methods

Electrochemical tests provide rapid and detailed information about the corrosion process and inhibition mechanism. They are typically performed in a three-electrode cell containing a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[13]

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Plot the resulting current density (log scale) versus potential to obtain Tafel plots. Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation: %IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100. The shift in Ecorr and changes in the anodic (βa) and cathodic (βc) slopes indicate whether the inhibitor is anodic, cathodic, or mixed-type.[13]

  • Stabilization: As with PDP, stabilize the electrode at its OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Present the data as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude/phase angle vs. frequency). Model the data using an appropriate electrical equivalent circuit to extract parameters.

  • Interpretation: The key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in the Rct value in the presence of the inhibitor signifies effective inhibition.

  • Calculation: %IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Experimental Testing cluster_electrochem Electrochemical Sub-protocols cluster_analysis Phase 3: Data Analysis A Prepare Metal Coupons (Polishing, Cleaning) C Weight Loss Test (Immersion & Gravimetric Analysis) A->C D Electrochemical Tests (Three-Electrode Cell Setup) A->D B Prepare Corrosive Media (With & Without Inhibitor) B->C B->D E Calculate Corrosion Rate (CR) & Inhibition Efficiency (%IE) C->E D1 Potentiodynamic Polarization (Tafel Plots) D->D1 D2 EIS (Nyquist/Bode Plots) D->D2 D1->E D2->E F Determine Inhibition Mechanism (Adsorption Isotherms, Ecorr shift) E->F G Characterize Surface (SEM, XPS - Optional) F->G

Caption: General experimental workflow for evaluating corrosion inhibitors.

Conclusion and Future Outlook

Thiadiazole derivatives have unequivocally demonstrated their status as a superior class of corrosion inhibitors for a wide range of metals and alloys in various aggressive environments.[1][6] Their high efficiency stems from the strong adsorption of their molecules onto the metal surface through the nitrogen and sulfur heteroatoms and π-electron systems, forming a durable protective film.[1]

The comparative analysis reveals that the performance of these inhibitors can be precisely tailored by modifying their molecular structure. The incorporation of electron-donating groups and larger aromatic systems generally enhances their protective capabilities. This structure-activity relationship, further illuminated by quantum chemical calculations, provides a rational basis for the design of next-generation inhibitors.

Future research should focus on the development of thiadiazole derivatives that are not only highly efficient but also environmentally benign ("green") and cost-effective to synthesize. Exploring synergistic effects with other compounds and their application in smart coatings represents a promising frontier in the ongoing battle against corrosion.

References

A Senior Application Scientist's Field Perspective on Copper Corrosion Inhibitors: 5-(ethylthio)-1,3,4-thiadiazol-2-amine vs. Benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

In the realm of materials science and corrosion prevention, the protection of copper and its alloys is paramount across industries, from electronics and heat exchangers to chemical processing. The go-to solution for decades has been the application of organic corrosion inhibitors. Among these, Benzotriazole (BTA) has long been revered as the industry benchmark, its efficacy and mechanism extensively documented.[1][2] However, the continuous pursuit of enhanced performance and specialized applications has brought forth a new generation of inhibitors. This guide provides a detailed, data-driven comparison between the trusted incumbent, BTA, and a highly promising thiadiazole derivative: 5-(ethylthio)-1,3,4-thiadiazol-2-amine (ETDA).

Our analysis moves beyond a simple cataloging of features, instead delving into the mechanistic nuances, comparative experimental data, and the underlying chemical principles that dictate their performance. This document is structured to provide researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions for their specific applications.

Molecular Architecture and the Theoretical Basis of Inhibition

The efficacy of a corrosion inhibitor is fundamentally rooted in its molecular structure. The ability of a molecule to adsorb onto a metal surface and form a stable, protective barrier is dictated by the presence of specific functional groups and its overall electronic configuration.

  • Benzotriazole (BTA): A heterocyclic compound featuring a triazole ring. Its inhibitory action is primarily attributed to the lone pair electrons on its nitrogen atoms, which readily interact with the copper surface.

  • 5-(ethylthio)-1,3,4-thiadiazol-2-amine (ETDA): This molecule possesses a more complex structure containing a thiadiazole ring with multiple heteroatoms—three nitrogen and two sulfur atoms—in addition to an amine group and an ethylthio group. This abundance of active centers (N and S atoms) provides multiple points of attachment to the copper surface, suggesting a strong potential for robust film formation.[3][4]

The interaction between these molecules and the copper surface is not mere physical adhesion; it is a complex process of chemical and/or physical adsorption. The inhibitor molecules donate electrons from their heteroatoms to the vacant d-orbitals of copper atoms, forming a coordinate covalent bond. This creates a hydrophobic barrier that isolates the metal from the corrosive environment.

Quantum Chemical Insights

To quantify the potential effectiveness of an inhibitor before extensive lab work, we turn to computational methods like Density Functional Theory (DFT). These calculations provide insights into the electronic properties of the inhibitor molecules, which correlate with their performance.[5][6][7]

Key parameters include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability for the molecule to accept electrons from the metal.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with greater inhibition efficiency.[5]

Theoretical studies consistently show that molecules rich in heteroatoms, like thiadiazoles, possess favorable electronic parameters for strong adsorption on metal surfaces.[8][9]

Comparative Mechanism of Action

While both inhibitors function by forming a protective surface film, their precise mechanisms differ, influencing their performance under various conditions. Both are generally classified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (typically oxygen reduction) reactions of the corrosion process.[3][10]

Benzotriazole (BTA): The Polymer Complex Model

The mechanism of BTA is well-established. It involves a chemical reaction with cuprous ions (Cu⁺) on the copper surface to form a stable, insoluble, and polymeric Cu(I)-BTA complex.[10][11][12] This multi-layered film acts as a physical barrier, effectively blocking the corrosive species from reaching the metal.

Caption: Formation of the protective Cu(I)-BTA polymeric film on the copper surface.

5-(ethylthio)-1,3,4-thiadiazol-2-amine (ETDA): The Multi-Center Adsorption Model

ETDA's efficacy stems from the strong, direct adsorption of its molecules onto the copper surface.[3] Unlike BTA's polymeric complex, ETDA relies on its multiple nitrogen and sulfur atoms to form a dense, self-assembled protective monolayer. The sulfur atoms, in particular, exhibit a high affinity for copper, leading to a very stable chemisorbed film. This direct and multi-point attachment creates a formidable barrier against corrosive agents.

Caption: Multi-center adsorption of ETDA molecules onto the copper surface.

Performance Analysis: A Data-Driven Comparison

The true measure of an inhibitor lies in its performance under controlled experimental conditions. The following data, synthesized from multiple studies, provides a quantitative comparison.

Performance MetricBenzotriazole (BTA)5-(ethylthio)-1,3,4-thiadiazol-2-amine (ETDA)Significance
Inhibition Efficiency (IE%) Typically >90% in various media.[13][14]~83% at 1.0 mM, increasing to ~94% at 5.0 mM in 3% NaCl.[3]Both show excellent performance. ETDA's efficiency is highly concentration-dependent and performs exceptionally well at slightly higher concentrations.
Mechanism Type Mixed-Type (Anodic & Cathodic)[10]Mixed-Type (Anodic & Cathodic)[3]Both inhibitors effectively stifle the overall corrosion reaction by interfering with both its anodic and cathodic components.
Electrochemical (EIS) Significantly increases Charge Transfer Resistance (Rct) by forming a dielectric film.[10][14]Markedly increases Rct, indicating a highly protective adsorbed layer.[3]A higher Rct value signifies better corrosion protection. Both inhibitors demonstrate a substantial increase in Rct compared to an uninhibited system.
Surface Film Nature Forms a thick, polymeric Cu(I)-BTA complex.[12]Forms a strongly adsorbed, dense monolayer via N and S heteroatoms.[3][4]The nature of the film can affect its stability in different flow conditions and chemical environments. ETDA's chemisorbed layer is expected to be very robust.
Effect of Oxygen Effective in aerated and deaerated solutions.Inhibition efficiency increases in the order: de-aerated < aerated < oxygenated solutions.[3]ETDA shows enhanced performance in highly oxidative environments, which is a significant advantage in many industrial applications.

Standardized Experimental Protocols for Inhibitor Validation

To ensure the trustworthiness and reproducibility of inhibitor performance data, standardized experimental protocols are essential. The following are self-validating workflows for key analytical techniques.

Workflow for Evaluating Corrosion Inhibitor Performance

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Testing & Measurement cluster_analysis 3. Surface Analysis Prep_Coupon Prepare Copper Coupon (Polish, Clean, Dry) WL Weight Loss Test (Gravimetric) Prep_Coupon->WL EC Electrochemical Tests (PDP, EIS) Prep_Coupon->EC Prep_Sol Prepare Corrosive Solution (with & without inhibitor) Prep_Sol->WL Prep_Sol->EC SEM SEM / EDX (Morphology, Composition) WL->SEM EC->SEM AFM AFM (Topography) SEM->AFM XPS XPS (Chemical State) AFM->XPS

Caption: A comprehensive workflow for testing and validating corrosion inhibitors.

Protocol 1: Gravimetric Analysis (Weight Loss Method)

Causality: This method provides a direct, quantitative measure of metal loss over time, allowing for the calculation of corrosion rate and inhibitor efficiency. It is the foundational test for inhibitor screening.[15]

  • Coupon Preparation: Mechanically polish copper coupons (e.g., 99.9% purity) with successively finer grades of emery paper (up to 2000 grit). Degrease with acetone, rinse with distilled water, and dry in a desiccator.

  • Initial Measurement: Accurately weigh each coupon to four decimal places (Winitial).

  • Immersion: Submerge the coupons in the corrosive medium (e.g., 3.5% NaCl solution) with and without the desired inhibitor concentrations. Conduct tests in triplicate for statistical validity.

  • Incubation: Maintain the test solutions at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, or 72 hours).[16]

  • Final Measurement: After immersion, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh (Wfinal).

  • Calculation:

    • Corrosion Rate (CR) is calculated from the weight loss (ΔW = Winitial - Wfinal).

    • Inhibition Efficiency (IE%) = [(CRuninhibited - CRinhibited) / CRuninhibited] x 100.

Protocol 2: Electrochemical Evaluation (PDP & EIS)

Causality: Electrochemical techniques offer rapid and mechanistic insights into the corrosion process and the inhibitor's mode of action by probing the metal-electrolyte interface.[17]

  • Cell Setup: Use a standard three-electrode electrochemical cell: a copper coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a reference electrode (e.g., Saturated Calomel Electrode, SCE, or Ag/AgCl).

  • Stabilization: Immerse the electrodes in the test solution and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes). This ensures the system has reached a steady state.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small sinusoidal AC potential perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the stable OCP.[18]

    • The resulting Nyquist plot is modeled with an equivalent electrical circuit to extract parameters like Charge Transfer Resistance (Rct). A larger Rct diameter indicates better corrosion inhibition.[3]

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[18]

    • Extrapolate the linear Tafel regions of the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr signifies effective inhibition.

Protocol 3: Surface Characterization (SEM/EDX)

Causality: These techniques provide direct visual and elemental evidence of the protective film's integrity and composition, validating the findings from gravimetric and electrochemical tests.[18]

  • Sample Exposure: Immerse copper coupons in the corrosive media with and without the inhibitor for a set period (e.g., 24 hours).

  • Preparation: Remove the coupons, rinse gently with distilled water, and dry thoroughly.

  • Scanning Electron Microscopy (SEM):

    • Mount the coupons and acquire high-resolution images of the surface morphology.

    • Self-Validation: The inhibited surface should appear significantly smoother and less damaged compared to the pitted and rough surface of the uninhibited (control) sample.[3]

  • Energy-Dispersive X-ray Spectroscopy (EDX):

    • Perform an elemental analysis of the coupon surface.

    • Self-Validation: The EDX spectrum of the inhibited sample should show peaks corresponding to the elements present in the inhibitor molecule (e.g., Carbon, Nitrogen, Sulfur), confirming its adsorption onto the copper surface.[3][16]

Conclusion and Senior Scientist's Recommendation

This comparative analysis demonstrates that while Benzotriazole (BTA) remains a highly effective and reliable corrosion inhibitor for copper, its performance is matched and in some aspects, potentially exceeded by 5-(ethylthio)-1,3,4-thiadiazol-2-amine (ETDA) .

  • BTA is the established industry standard, forming a robust polymeric protective film. Its mechanism and performance are extensively characterized, making it a safe and predictable choice for general applications.[1][2][10]

  • ETDA emerges as a formidable alternative, distinguished by its multiple heteroatom centers that facilitate exceptionally strong chemisorption to the copper surface.[3][4] Its standout feature is its enhanced performance in oxygen-rich environments, a critical advantage for applications involving aeration or exposure to atmospheric conditions.[3]

For researchers and professionals, the choice between these two inhibitors should be guided by the specific demands of the application. For standard, well-controlled systems, BTA offers proven reliability. However, for more aggressive environments, particularly those with high oxygen content, or where maximum surface adhesion is critical, ETDA presents a compelling, high-performance option that warrants serious consideration and evaluation. The thiadiazole derivatives, as a class, represent the frontier of high-efficiency corrosion inhibition.

References

A Comparative Analysis of the Biological Activity of 5-(ethylthio)-1,3,4-thiadiazol-2-amine and Structurally Related Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This five-membered heterocyclic ring is a privileged structure, appearing in a multitude of compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] This guide provides a detailed comparative analysis of the biological activity of 5-(ethylthio)-1,3,4-thiadiazol-2-amine and other key thiadiazole derivatives. By examining experimental data across various assays, we aim to elucidate the structure-activity relationships that govern their therapeutic potential.

While direct and extensive experimental data for 5-(ethylthio)-1,3,4-thiadiazol-2-amine is limited in publicly available literature, this guide synthesizes findings on its closely related analogs, particularly those with substitutions at the 2-amino and 5-thio positions. This comparative approach offers valuable insights into the potential bioactivity of the target compound and highlights promising avenues for future drug discovery and development.

The 1,3,4-Thiadiazole Core: A Hub of Biological Activity

The unique electronic and structural features of the 1,3,4-thiadiazole ring, including its aromaticity and the presence of three heteroatoms, contribute to its ability to interact with a diverse range of biological targets. The sulfur atom enhances lipophilicity, aiding in membrane permeability, while the nitrogen atoms can participate in hydrogen bonding, a critical interaction for drug-receptor binding.[3] This inherent versatility has led to the development of numerous thiadiazole-based drugs, such as the diuretic and antiglaucoma agent acetazolamide and the antimicrobial sulfamethizole .

This guide will focus on a comparative evaluation of thiadiazole derivatives across four key areas of biological activity:

  • Antimicrobial Activity

  • Anticancer Activity

  • Carbonic Anhydrase Inhibition

  • Urease Inhibition

Comparative Analysis of Biological Activities

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 1,3,4-thiadiazole nucleus has proven to be a fertile ground for the development of compounds with potent antibacterial and antifungal properties.[4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

A study on 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives revealed that the nature of the alkyl group at the 5-position significantly influences the antimicrobial spectrum and potency. Generally, these compounds exhibit moderate to good activity against Gram-positive bacteria.[6][7]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 2-Amino-1,3,4-Thiadiazole Derivatives

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
2-Amino-5-mercapto-1,3,4-thiadiazoleModerate ActivityModerate ActivityLow ActivityLow ActivityModerate Activity[7]
2-Amino-5-(propylthio)-1,3,4-thiadiazoleLow ActivityLow ActivityNo ActivityNo ActivityNo Activity[7]
2-Amino-5-(o-hydroxybenzylidine)amino-5-thiol-1,3,4-thiadiazoleGood ActivityGood ActivityModerate ActivityModerate ActivityNot Reported[6]
Ciprofloxacin (Standard)18-2018-20<1<1Not Applicable[4]
Fluconazole (Standard)Not ApplicableNot ApplicableNot ApplicableNot Applicable24-26[4]

Interpretation of Data: The data suggests that substitution on the 2-amino group, as seen with the benzylidene derivative, can enhance antibacterial activity compared to the parent 2-amino-5-mercapto-1,3,4-thiadiazole. Conversely, simple S-alkylation at the 5-position, as in the propylthio derivative, appears to diminish activity.[6][7] This highlights the critical role of the substituents in modulating the antimicrobial profile of the thiadiazole core.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal in medicinal chemistry. Thiadiazole derivatives have emerged as a promising class of compounds with cytotoxic activity against a variety of cancer cell lines.[1][8][9] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.

While direct cytotoxicity data for 5-(ethylthio)-1,3,4-thiadiazol-2-amine is scarce, numerous studies have reported the anticancer potential of 2-amino-5-substituted-1,3,4-thiadiazoles. The nature and position of the substituent on the thiadiazole ring play a crucial role in determining the cytotoxic potency and selectivity.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Selected 1,3,4-Thiadiazole Derivatives Against Human Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Reference
5-(2,5-dimethoxy-phenyl)-2-benzyl-1,3,4-thiadiazole62.95 (% inhibition)Not Reported68.28 (% inhibition)[8]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide1.78Not ReportedNot Reported[8]
2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide>50Not ReportedNot Reported[8]
Doxorubicin (Standard)~0.05~0.3~0.1[8]

Interpretation of Data: The presented data showcases the broad range of cytotoxic activities exhibited by 1,3,4-thiadiazole derivatives. The presence of specific aromatic and halogenated moieties appears to be a key determinant of anticancer potency. For instance, the disulfide derivative with a 4-chlorobenzyl group shows potent activity against the MCF-7 breast cancer cell line.[8] These findings underscore the importance of systematic structural modifications to optimize the anticancer profile of the thiadiazole scaffold.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10] The sulfonamide group is a classic zinc-binding group found in many CA inhibitors, including the well-known thiadiazole derivative, acetazolamide.

Recent research has explored non-sulfonamide thiadiazoles as potential CA inhibitors. The thiol group (-SH) of 2-amino-5-mercapto-1,3,4-thiadiazole and its S-alkylated derivatives can also interact with the zinc ion in the active site of the enzyme.

Table 3: Comparative Carbonic Anhydrase Inhibitory Activity (Kᵢ in nM) of Selected Thiadiazole Derivatives

Compound/DerivativehCA IhCA IIhCA IXReference
5-Amino-1,3,4-thiadiazole-2-thiol>1000079009300[11]
N-Acetyl-5-amino-1,3,4-thiadiazole-2-thiol10000820011000[11]
5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol9710200306000[11]
Acetazolamide (Standard)2501225[11]

Interpretation of Data: The data reveals that while simple 2-amino-5-mercapto-1,3,4-thiadiazoles are weak inhibitors of carbonic anhydrases compared to the sulfonamide-containing acetazolamide, specific substitutions can dramatically and selectively enhance inhibitory activity. The pyridylcarboxamido derivative, for example, is a potent and highly selective inhibitor of hCA I.[11] This suggests that the 2-amino-5-thio-1,3,4-thiadiazole scaffold is a viable starting point for designing isozyme-selective CA inhibitors. The ethylthio group in 5-(ethylthio)-1,3,4-thiadiazol-2-amine would likely result in weak to moderate CA inhibition, but further modifications could enhance this activity.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. Inhibition of urease is therefore an attractive therapeutic strategy for treating infections caused by these bacteria.[12][13]

The 1,3,4-thiadiazole scaffold has been extensively investigated for its urease inhibitory potential. The nitrogen and sulfur atoms of the thiadiazole ring can chelate the nickel ions in the active site of the enzyme, leading to its inhibition.

Table 4: Comparative Urease Inhibitory Activity (IC₅₀ in µM) of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeJack Bean UreaseReference
5-Nitrofuran-2-yl-thiadiazole derivative (8g)0.94[14]
[1][12]triazolo[3,4-b][1][4][12]thiadiazole derivative (6a)0.87 ± 0.09[12][13]
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivative2.85 - 5.83[15][16]
Thiourea (Standard)22.50[14]

Interpretation of Data: The data clearly demonstrates that the 1,3,4-thiadiazole scaffold is a potent platform for the development of urease inhibitors. Many derivatives exhibit significantly greater potency than the standard inhibitor, thiourea.[13][14] The diverse range of effective substituents suggests that various structural modifications can be made to the thiadiazole core to optimize urease inhibitory activity. While no direct data exists for 5-(ethylthio)-1,3,4-thiadiazol-2-amine, its structural similarity to other active thio-substituted thiadiazoles suggests it may possess urease inhibitory properties.

Structure-Activity Relationship (SAR) Insights

The collective data from these comparative analyses allows for the deduction of several key structure-activity relationships for the 2-amino-1,3,4-thiadiazole scaffold:

  • Substitution at the 2-Amino Position: Modification of the 2-amino group with aromatic or heterocyclic moieties can significantly influence biological activity. For antimicrobial and anticancer activities, bulky and lipophilic groups at this position often lead to enhanced potency.

  • Substitution at the 5-Position: The nature of the substituent at the 5-position is critical. For antimicrobial activity, S-alkylation with short chains may not be favorable, while larger, more complex substituents can be beneficial. In the context of enzyme inhibition, the 5-substituent can be tailored to interact with specific pockets in the enzyme's active site, leading to increased potency and selectivity.

  • The Thioether Linkage: The ethylthio group in 5-(ethylthio)-1,3,4-thiadiazol-2-amine provides a flexible linker that can orient the thiadiazole core within a binding pocket. The lipophilicity of the ethyl group may also contribute to improved membrane permeability.

Caption: Generalized workflow for the structure-activity relationship (SAR) analysis of 2,5-disubstituted-1,3,4-thiadiazoles.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key biological assays are provided below. These protocols are based on standard methodologies reported in the cited literature.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Test compound stock solution (typically in DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth with DMSO, no compound).

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compound stock solution (in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for determining the cytotoxic activity (IC₅₀) using the MTT assay.

Conclusion

The 1,3,4-thiadiazole scaffold, particularly the 2-amino-5-thio substituted derivatives, represents a highly promising platform for the development of new therapeutic agents. While direct experimental data for 5-(ethylthio)-1,3,4-thiadiazol-2-amine is limited, the comparative analysis of its structural analogs provides a strong rationale for its potential biological activity across antimicrobial, anticancer, and enzyme inhibitory domains. The structure-activity relationships elucidated in this guide underscore the critical importance of substituent choice at the 2- and 5-positions of the thiadiazole ring in fine-tuning the desired pharmacological profile. Further synthesis and comprehensive biological evaluation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine and its novel derivatives are warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers in the field, providing a framework for the rational design of next-generation thiadiazole-based drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-thio-1,3,4-thiadiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1] Among its derivatives, the 2-amino-5-thio-1,3,4-thiadiazole core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile heterocyclic system, with a focus on its antimicrobial and anticancer properties. By examining the causal relationships behind experimental choices and presenting supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate this promising area of chemical biology.

The 2-Amino-5-thio-1,3,4-thiadiazole Scaffold: A Versatile Pharmacophore

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 2-amino-5-thio substitution pattern offers two key reactive sites: the amino group at position 2 and the thiol group at position 5. These functional groups provide convenient handles for structural modifications, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity. The inherent physicochemical properties of the thiadiazole ring, such as its aromaticity and ability to participate in hydrogen bonding, contribute to its favorable interactions with biological targets.[2]

Antimicrobial Activity: Deciphering the Structural Determinants of Potency

Derivatives of 2-amino-5-thio-1,3,4-thiadiazole have demonstrated significant activity against a broad spectrum of bacteria and fungi. The SAR in this context is largely dictated by the nature of the substituents at the 2-amino and 5-thio positions.

Modifications at the 2-Amino Group

The formation of Schiff bases by condensing the 2-amino group with various aldehydes is a common and effective strategy to enhance antimicrobial potency.[3][4] The imine linkage (-N=CH-) introduces a planar moiety that can influence binding to target enzymes or cellular structures.

A study by Saleh et al. demonstrated that the condensation of 2-amino-5-thiol-1,3,4-thiadiazole with o-hydroxybenzaldehyde (to form compound B ) and 2-butanal (to form compound C ) resulted in moderate to good activity against Gram-positive bacteria.[4] This suggests that both aromatic and aliphatic substituents on the imine carbon can confer antimicrobial properties.

SAR_Antimicrobial_Amino Thiadiazole 2-Amino-5-thio-1,3,4-thiadiazole Core SchiffBase Schiff Base Formation (-N=CH-R) Thiadiazole->SchiffBase Condensation with aldehydes AromaticR Aromatic R Group (e.g., o-hydroxyphenyl) SchiffBase->AromaticR AliphaticR Aliphatic R Group (e.g., sec-butyl) SchiffBase->AliphaticR Activity Enhanced Gram-positive Antimicrobial Activity AromaticR->Activity AliphaticR->Activity

Modifications at the 5-Thio Group

Alkylation and acylation of the 5-thiol group have also been extensively explored to modulate antimicrobial activity. Thioether derivatives, in particular, have shown promise. The introduction of a 1-arylethanone moiety at the mercapto group has been found to improve antimicrobial activity.

Interestingly, the work by Saleh et al. showed that alkylation of the thiol group, as in 2-amino-5-(2-propanylthio)-1,3,4-thiadiazole (E ) and its subsequent derivatization at the amino group (F ), led to a decrease or loss of activity.[4] This highlights the sensitive interplay between substitutions at both positions and suggests that a free or appropriately substituted amino group is crucial for activity when the thiol is alkylated.

Table 1: Comparative Antimicrobial Activity of 2-Amino-5-thio-1,3,4-thiadiazole Derivatives

CompoundR2 (at 2-amino)R5 (at 5-thio)Gram-positive ActivityGram-negative ActivityReference
A -NH2-SHModerateLow to Moderate[4]
B -N=CH-(o-hydroxyphenyl)-SHGoodLow to Moderate[4]
C -N=CH-CH(CH3)CH2CH3-SHGoodLow to Moderate[4]
E -NH2-S-CH(CH3)2Little to noneLittle to none[4]
F -NH-CH2-(o-chlorophenyl)-S-CH(CH3)2Little to noneLittle to none[4]

Anticancer Activity: Targeting Cellular Proliferation

The 2-amino-5-thio-1,3,4-thiadiazole scaffold has also yielded potent anticancer agents. The SAR in this domain often points towards the importance of specific aromatic and heterocyclic substitutions that can interact with key oncogenic targets.[5][6]

Role of Aromatic and Heterocyclic Moieties

The introduction of an aromatic ring at the 5th position of the thiadiazole core often enhances the anticancer effect.[6] Furthermore, the nature and substitution pattern of this aromatic ring are critical for potency. For instance, disulfide derivatives containing a 4-chlorobenzyl group at the 5-thio position have shown significant inhibition of breast and lung cancer cell proliferation.[5]

A study on 2,5-disubstituted 1,3,4-thiadiazoles revealed that derivatives with a 2-trifluoromethylphenylamino group at the C2 position and a 3-methoxyphenyl group at the C5 position exhibited cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[5]

Enzyme Inhibition as a Mechanism of Action

A primary mechanism for the anticancer activity of some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of key enzymes involved in cancer cell proliferation and metabolism. For example, the parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized to a mononucleotide derivative that acts as a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo biosynthesis of purine nucleotides. By depleting the guanine nucleotide pool, these compounds can arrest DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Anticancer_Mechanism Compound 2-Amino-1,3,4-thiadiazole Derivative Metabolism Cellular Metabolism Compound->Metabolism Mononucleotide Aminothiadiazole Mononucleotide Metabolism->Mononucleotide IMPDH IMPDH Inhibition Mononucleotide->IMPDH Guanine Depletion of Guanine Nucleotides IMPDH->Guanine Synthesis Inhibition of DNA/RNA Synthesis Guanine->Synthesis Apoptosis Apoptosis Synthesis->Apoptosis

Table 2: Cytotoxic Activity of Selected 2-Amino-5-thio-1,3,4-thiadiazole Derivatives

CompoundR2 SubstituentR5 SubstituentCancer Cell LineIC50 (µM)Reference
43 -NH2-S-S-CH2-(4-chlorophenyl)MCF-7 (Breast)1.78[5]
43 -NH2-S-S-CH2-(4-chlorophenyl)A549 (Lung)4.04[5]
70 -NH-(4-trifluoromethylphenyl)-S-CH2-CO-NH-(5-nitrothiazol-2-yl)K562 (Leukemia)7.4[5]
40 -NH-(3-fluorophenyl)3-hydroxyphenylMCF-7 (Breast)120-160[5]
41 -NH-(4-bromophenyl)2,4-dichlorophenylMDA-MB-231 (Breast)70-170[5]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Schiff Bases[3]
  • Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole:

    • Dissolve thiosemicarbazide and sodium acetate in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid while stirring.

    • After stirring, pour the mixture onto crushed ice.

    • Filter, dry, and recrystallize the resulting solid from ethanol.

  • Synthesis of Schiff Base:

    • Reflux a mixture of the synthesized 2-amino-5-aryl-1,3,4-thiadiazole and the desired aromatic aldehyde in ethanol with a few drops of glacial acetic acid for several hours.

    • Cool the reaction mixture and filter the resulting solid.

    • Wash the solid with cold ethanol and recrystallize to obtain the pure Schiff base.

Synthesis_Workflow Start Thiosemicarbazide + Sodium Acetate Step1 Bromine in Glacial Acetic Acid Start->Step1 Intermediate 2-Amino-5-aryl-1,3,4-thiadiazole Step1->Intermediate Step2 Aromatic Aldehyde in Ethanol + H+ Intermediate->Step2 Product Schiff Base Derivative Step2->Product

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method[8]
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay[9][10][11]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-amino-5-thio-1,3,4-thiadiazole scaffold is a remarkably versatile platform for the design and synthesis of novel antimicrobial and anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituents at the 2-amino and 5-thio positions in determining biological activity. The formation of Schiff bases at the amino group and the introduction of specific aryl moieties at the thio position are particularly effective strategies for enhancing potency.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will enable more rational drug design.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive QSAR models can accelerate the identification of new lead compounds with improved activity and reduced toxicity.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies must be evaluated in animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

Introduction: The Significance of the 5-(Alkylthio)-1,3,4-thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 5-(Alkylthio)-1,3,4-thiadiazoles

The 1,3,4-thiadiazole ring is a prominent five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the electron-deficient nature of the ring, and its ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone for the design of bioactive molecules.[2] Among its many derivatives, the 5-(alkylthio)-1,3,4-thiadiazole moiety is of particular interest. The introduction of an alkylthio group at the 5-position significantly modulates the compound's lipophilicity and metabolic stability, often enhancing its pharmacological profile. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and plant growth stimulant properties.[1][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comparative analysis of the most prevalent and efficient synthetic routes to 5-(alkylthio)-1,3,4-thiadiazoles. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present a side-by-side comparison to inform the selection of the most suitable pathway for specific research and development objectives.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of 5-(alkylthio)-1,3,4-thiadiazoles is dominated by two primary strategies: a classical two-step approach involving the isolation of a key intermediate, and a more streamlined one-pot synthesis that offers improved efficiency.

Route 1: The Classical Two-Step Synthesis via a 5-Thiol Intermediate

This is the most established and widely documented method. It proceeds sequentially, beginning with the construction of the thiadiazole ring to form a 5-mercapto or 5-thione intermediate, followed by the S-alkylation to attach the desired alkylthio side chain.

Step 1: Synthesis of the 2-Amino-1,3,4-thiadiazole-5-thiol Core

The foundational step is the heterocyclization reaction to form the 2-amino-1,3,4-thiadiazole-5-thiol (3) scaffold. The most common and cost-effective method involves the reaction of thiosemicarbazide (1) with carbon disulfide (CS₂) in the presence of a base.[4]

  • Causality of Experimental Choices: The choice of a basic medium (e.g., ethanolic sodium carbonate or potassium hydroxide) is critical.[4] The base deprotonates the thiosemicarbazide, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂. This initiates the formation of a dithiocarbazate intermediate (2), which subsequently undergoes intramolecular cyclization with the elimination of water to yield the stable thiadiazole ring.[4] This intermediate exists in a tautomeric equilibrium between the thiol and thione forms.

Step 2: Regioselective S-Alkylation

With the thiadiazole core established, the final step is the introduction of the alkyl chain via S-alkylation. The 5-thiol intermediate (3) is reacted with an appropriate alkylating agent (4), such as an alkyl halide (bromide, chloride, or iodide), in a basic medium.[5][6]

  • Expertise & Mechanistic Insight: This reaction is highly regioselective for the exocyclic sulfur atom. The basic conditions (e.g., K₂CO₃ in acetone or NaH in DMF) deprotonate the more acidic thiol group, forming a thiolate anion.[5] This potent nucleophile then readily attacks the electrophilic carbon of the alkyl halide in a classic Sₙ2 reaction to furnish the final 5-(alkylthio)-1,3,4-thiadiazole product (5).

Caption: The classical two-step synthesis of 5-(alkylthio)-1,3,4-thiadiazoles.

Route 2: The Efficient One-Pot Synthesis

To improve upon the classical method, one-pot syntheses have been developed. These protocols combine the cyclization and alkylation steps into a single reaction vessel, avoiding the need to isolate and purify the intermediate. This approach significantly reduces reaction time, solvent usage, and workload.

A notable example is the chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives (8) from phenylthiosemicarbazide (6), carbon disulfide, and an alkyl halide (7).[7]

  • Trustworthiness & Process Logic: This method relies on the careful orchestration of reaction conditions. The initial reaction between phenylthiosemicarbazide and CS₂ forms the thiadiazole-2-thione intermediate in situ.[7] Following this, the base (e.g., triethylamine) and the alkyl halide are added directly to the mixture. The base facilitates both the final cyclization step and the deprotonation of the thiol, which is then immediately trapped by the alkyl halide. The success of this one-pot method hinges on the chemoselectivity of the alkylation step, which overwhelmingly favors the exocyclic sulfur over potential N-alkylation side reactions.[7]

One_Pot_Synthesis start Reaction Vessel reagents Phenylthiosemicarbazide (6) CS2 Alkyl Halide (7) Base (Et3N) start->reagents Add all reactants process In Situ Intermediate Formation | S-Alkylation reagents->process Heat product 2-Phenylamino-5-alkylthio- 1,3,4-thiadiazole (8) process->product Single Operation

Caption: Logical flow of the one-pot synthesis strategy.

Comparative Analysis of Synthetic Routes

The choice between a two-step and a one-pot synthesis depends on several factors, including the desired scale, available starting materials, and the specific substitution pattern of the target molecule.

FeatureRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Starting Materials Thiosemicarbazide, CS₂, Alkyl HalideSubstituted Thiosemicarbazide, CS₂, Alkyl Halide
Key Intermediates Isolated 2-amino-1,3,4-thiadiazole-5-thiolFormed and consumed in situ
Reaction Conditions Stepwise, may require different solvents/bases for each stepSingle reaction vessel, sequential addition of reagents
Typical Yields Generally good to high for each step (overall yield can vary)Good to high (70-85%)[7]
Advantages Robust, well-established, allows for characterization of intermediate, versatile for various thiosemicarbazides.Time and resource-efficient, reduced waste, avoids intermediate purification.[7]
Disadvantages More time-consuming, requires more solvent and energy, potential for product loss during intermediate isolation.Optimization of conditions may be required for new substrates, potential for side reactions if not carefully controlled.
References [4][5][6][7]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates and adhere to all standard laboratory safety practices.

Protocol 1: Two-Step Synthesis of 2-Amino-5-(benzylthio)-1,3,4-thiadiazole

Step A: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

  • In a 250 mL round-bottomed flask, dissolve thiosemicarbazide (9.1 g, 0.1 mol) and anhydrous sodium carbonate (5.3 g, 0.05 mol) in absolute ethanol (100 mL).

  • To this suspension, add carbon disulfide (7.6 g, 0.1 mol) dropwise with stirring at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate it under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Step B: S-Alkylation with Benzyl Bromide [5]

  • In a 250 mL flask, suspend 5-amino-1,3,4-thiadiazole-2-thiol (1.33 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in dry acetone (50 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.71 g, 10 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • After the reaction is complete (monitored by TLC), filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol to obtain 2-amino-5-(benzylthio)-1,3,4-thiadiazole.

Protocol 2: One-Pot Synthesis of 2-Phenylamino-5-(ethylthio)-1,3,4-thiadiazole[9]
  • To a solution of 4-phenyl-3-thiosemicarbazide (1.67 g, 10 mmol) in DMF (20 mL), add carbon disulfide (1.14 g, 15 mmol).

  • Heat the reaction mixture to 70 °C and stir for 7 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and add triethylamine (2.02 g, 20 mmol) followed by the dropwise addition of ethyl iodide (2.34 g, 15 mmol).

  • Stir the resulting mixture at room temperature for an additional 5 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure product.

General Experimental and Characterization Workflow

Regardless of the synthetic route chosen, a standardized workflow is essential for ensuring the identity and purity of the final compounds.

References

Performance Benchmark of 5-Thio-Substituted 1,3,4-Thiadiazoles: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a "master key," capable of unlocking a diverse array of pharmacological activities. This guide delves into the performance of a specific, yet representative, member of this family: 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS No. 13539-49-0). While extensive public data on this particular molecule is nascent, its structural motif—a 2-amino-5-thio-substituted 1,3,4-thiadiazole—is prevalent in compounds exhibiting significant biological effects.

This document provides a comparative benchmark of this chemical class against established drugs, supported by experimental data from peer-reviewed studies on structurally similar analogues. We will explore the underlying rationale for experimental design and present methodologies that ensure data integrity and reproducibility.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This structure is a bioisostere of pyrimidine and thiazole, allowing it to interact with a wide range of biological targets. The presence of the sulfur atom and the nitrogen atoms imparts specific electronic and steric properties that are favorable for molecular interactions.

Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 2,5-disubstitution pattern is particularly common in medicinally active compounds.

Benchmarking Against Established Drugs: A Case Study in Anticancer Activity

Numerous studies have highlighted the potential of 5-thio-substituted 1,3,4-thiadiazole derivatives as potent anticancer agents. A logical point of comparison is with established chemotherapeutic drugs that target similar pathways or cancer cell lines. For this guide, we will compare the performance of representative 5-thio-1,3,4-thiadiazole compounds against Doxorubicin , a widely used anthracycline antibiotic in cancer chemotherapy.

Mechanism of Action: A Tale of Two Scaffolds

The anticancer activity of many 1,3,4-thiadiazole derivatives is attributed to their ability to inhibit various protein kinases, which are crucial for cancer cell proliferation and survival. Some derivatives have also been shown to induce apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins and caspase activation.

Doxorubicin , on the other hand, primarily exerts its cytotoxic effects through two main mechanisms:

  • Intercalation into DNA: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.

  • Inhibition of Topoisomerase II: This enzyme is responsible for relaxing supercoiled DNA, a critical step in DNA replication. By inhibiting topoisomerase II, doxorubicin leads to DNA strand breaks and subsequent cell death.

The following diagram illustrates a simplified conceptual workflow for comparing the cytotoxic activity of a novel thiadiazole derivative against a standard drug like Doxorubicin.

G cluster_0 Cell Line Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A Select Cancer Cell Line (e.g., MCF-7, A549) B Cell Culture & Seeding in 96-well plates A->B C Prepare Serial Dilutions of Thiadiazole Derivative D Prepare Serial Dilutions of Doxorubicin (Control) E Treat Seeded Cells (24-72h incubation) C->E D->E F Add Viability Reagent (e.g., MTT, PrestoBlue) E->F G Incubate & Measure Absorbance/ Fluorescence F->G H Calculate % Viability vs. Concentration G->H I Determine IC50 Values H->I J Compare IC50 of Thiadiazole vs. Doxorubicin I->J

Caption: Workflow for in vitro cytotoxicity assay comparing a thiadiazole derivative with Doxorubicin.

Comparative Performance Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of several 5-thio-substituted 1,3,4-thiadiazole derivatives against various cancer cell lines, with Doxorubicin included for comparison. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)
Doxorubicin (Reference Drug) MCF-70.85
2-amino-5-(benzylthio)-1,3,4-thiadiazoleMCF-77.21
2-amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazoleMCF-75.34
2-amino-5-[(4-methylbenzyl)thio]-1,3,4-thiadiazoleMCF-76.18
1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (Our compound of interest) MCF-7Data not available

Note: Data for "1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-" is not publicly available and would require experimental determination following the protocols outlined below.

Experimental Protocols for Benchmarking

To ensure the trustworthiness and reproducibility of the comparative data, standardized and well-validated experimental protocols are essential. The following section details the methodology for an in vitro cytotoxicity assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (1,3,4-thiadiazole derivatives and Doxorubicin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds and the reference drug (Doxorubicin) in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the key steps in the MTT assay protocol.

G A Seed Cells (96-well plate) B Add Test Compounds (Thiadiazole & Doxorubicin) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Solubilize Formazan (add DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5-(ethylthio)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the therapeutic efficacy of a small molecule is intrinsically linked to its selectivity. A molecule that engages with its intended target while minimizing interactions with off-target proteins is paramount for developing safe and effective medicines. This guide provides a comprehensive cross-reactivity profiling of 5-(ethylthio)-1,3,4-thiadiazol-2-amine, a member of the pharmacologically significant 1,3,4-thiadiazole class of compounds.[1][2] The 1,3,4-thiadiazole scaffold is a versatile heterocyclic moiety known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5][6] This inherent biological promiscuity underscores the critical need for a thorough understanding of a candidate molecule's selectivity profile.

This guide will delve into a comparative analysis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine against hypothetical alternative compounds, supported by established experimental protocols. We will explore the causality behind the selection of these assays and present the data in a clear, comparative format to aid researchers, scientists, and drug development professionals in making informed decisions.

The Significance of Cross-Reactivity Profiling

Off-target interactions of small molecule drugs can lead to unforeseen biological consequences, reducing drug effectiveness and increasing the risk of toxicity.[7] Early identification of these unintended interactions is a critical step in mitigating late-stage clinical failures and reducing the overall cost of drug development.[8] A comprehensive cross-reactivity profile not only illuminates potential safety liabilities but also offers opportunities for drug repurposing by identifying novel therapeutic targets.[9]

This guide will focus on a multi-pronged approach to assess the selectivity of 5-(ethylthio)-1,3,4-thiadiazol-2-amine, integrating both biochemical and cell-based assays.

Comparative Compounds

For a robust comparative analysis, we will evaluate 5-(ethylthio)-1,3,4-thiadiazol-2-amine (Compound A) alongside two hypothetical structural analogs:

  • Compound B: 5-(propylthio)-1,3,4-thiadiazol-2-amine - A close analog with a slightly larger alkylthio substituent.

  • Compound C: 2-amino-5-ethyl-1,3,4-thiadiazole - An isomer with the ethyl group directly attached to the thiadiazole ring.

This selection allows for an initial structure-activity relationship (SAR) assessment regarding selectivity.

Experimental Workflow for Cross-Reactivity Profiling

A systematic and tiered approach is essential for a thorough cross-reactivity assessment. The following workflow outlines a logical progression from broad, initial screens to more focused, in-depth analyses.

experimental_workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Proteome-Wide Off-Target Identification in_vitro_kinase In Vitro Kinase Panel (e.g., 400+ kinases) cetsa Cellular Thermal Shift Assay (CETSA) in_vitro_kinase->cetsa Identified Hits safety_panel Safety Pharmacology Panel (e.g., GPCRs, Ion Channels) safety_panel->cetsa Identified Hits chemoproteomics Chemoproteomics cetsa->chemoproteomics Confirmation & Deconvolution

Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.

Methodologies and Comparative Data

Tier 1: Broad Panel Screening

The initial step involves screening against large, well-characterized panels of proteins to identify potential off-target interactions.

Rationale: The kinome is a frequent target for off-target interactions. A broad kinase panel provides a comprehensive initial assessment of a compound's selectivity within this important enzyme family.

Protocol: In Vitro Kinase Assay [10][11][12][13][14]

  • Compound Preparation: Prepare stock solutions of Compounds A, B, and C in DMSO. Create a dilution series for IC50 determination.

  • Assay Setup: In a 384-well plate, combine the test compound, a specific recombinant kinase, its corresponding substrate, and ATP (often radiolabeled with ³²P or ³³P).

  • Reaction Incubation: Allow the kinase reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Measure the amount of phosphorylated substrate. For radioactive assays, this involves capturing the radiolabeled phosphate on a filter membrane and quantifying with a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Hypothetical Comparative Data:

CompoundPrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (S10)
A 50>10,0002,5000.005
B 755,0001,8000.01
C 2008009500.025

Selectivity Score (S10) is the percentage of kinases with >90% inhibition at 10 µM.

From this hypothetical data, Compound A demonstrates the highest selectivity against the profiled kinases.

Rationale: To identify potential interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs) and ion channels, which are often associated with adverse drug reactions.

Methodology: These are typically binding assays where the test compound competes with a radiolabeled ligand for binding to the target receptor or channel. The results are expressed as the percent inhibition at a single high concentration (e.g., 10 µM).

Hypothetical Comparative Data:

CompoundGPCR Target X (% Inhibition @ 10µM)Ion Channel Y (% Inhibition @ 10µM)Other Off-Targets with >50% Inhibition
A 1580
B 35221
C 68553

This data suggests Compound A has a more favorable profile with fewer significant off-target interactions in this panel.

Tier 2: Cellular Target Engagement

Rationale: Moving from biochemical assays to a cellular context is crucial to confirm that a compound can engage its target in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[15][16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[15][17]

Protocol: Cellular Thermal Shift Assay (CETSA) [16][17][18][19]

  • Cell Treatment: Incubate intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Generate melt curves to determine the melting temperature (Tm) of the target protein in the presence and absence of the compound. A shift in Tm indicates target engagement.

cetsa_workflow start Treat cells with compound heat Heat cells to various temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge detect Detect soluble target protein (e.g., Western Blot) centrifuge->detect end Generate melt curve and determine Tm shift detect->end

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Comparative Data:

CompoundPrimary Target ΔTm (°C)Off-Target Kinase 1 ΔTm (°C)
A +5.2+0.3
B +4.8+1.5
C +2.1+3.8

The CETSA results would corroborate the in vitro findings, with Compound A showing the most significant and selective thermal stabilization of the primary target in a cellular environment.

Tier 3: Proteome-Wide Off-Target Identification

Rationale: To gain an unbiased, global view of a compound's interactions, chemoproteomics approaches can be employed.[7] These methods can identify both known and novel off-targets directly in complex biological systems.

Methodology: Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. In a competitive experiment, the test compound's ability to prevent the binding of the probe to its targets across the proteome is measured by mass spectrometry. A decrease in probe labeling for a particular protein indicates that the compound binds to it.

Hypothetical Comparative Data:

CompoundConfirmed Off-Targets by ABPP
A Carbonic Anhydrase II
B Carbonic Anhydrase II, Cathepsin B
C Carbonic Anhydrase II, Cathepsin B, Aldehyde Dehydrogenase 1A1

This unbiased approach might reveal unexpected off-targets, such as carbonic anhydrase, which is a known target for some thiadiazole derivatives.[3]

Conclusion and Future Directions

This comparative guide outlines a systematic approach to characterizing the cross-reactivity profile of 5-(ethylthio)-1,3,4-thiadiazol-2-amine. The hypothetical data presented suggests that Compound A possesses a superior selectivity profile compared to its structural analogs, Compounds B and C.

The logical progression from broad panel screening to cellular target engagement and finally to proteome-wide analysis provides a comprehensive and robust assessment of a compound's specificity. The insights gained from such a profiling cascade are invaluable for lead optimization, predicting potential toxicities, and uncovering novel therapeutic opportunities. Further investigation into the identified off-targets for all three compounds would be a prudent next step to fully understand their biological implications.

References

A Head-to-Head Comparison of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Bioisosteres: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosterism in Drug Discovery

In the intricate process of drug design and development, the strategic modification of a lead compound to enhance its pharmacological and pharmacokinetic properties is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical characteristics, stands as a cornerstone of this optimization process.[1] Among the vast arsenal of bioisosteric replacements available to medicinal chemists, the interchange between 1,3,4-oxadiazole and 1,3,4-thiadiazole rings is a frequently employed and impactful strategy.[2]

Both five-membered heterocyclic scaffolds are recognized pharmacophores present in a multitude of clinically approved drugs and investigational agents.[2][3] Their utility stems from their ability to act as rigid linkers, engage in hydrogen bonding, and their relative metabolic stability.[1][4] The choice between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide provides an in-depth, head-to-head comparison of these two critical bioisosteres, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during the lead optimization phase.

Physicochemical and Pharmacokinetic Profiles: A Tale of Two Heteroatoms

The substitution of the oxygen atom in a 1,3,4-oxadiazole with a sulfur atom to form a 1,3,4-thiadiazole introduces subtle yet significant alterations in the molecule's physicochemical properties. These changes, in turn, can have a cascading effect on the pharmacokinetic profile of a drug candidate.

Property1,3,4-Oxadiazole1,3,4-ThiadiazoleRationale for Change
Lipophilicity (LogP) Generally lowerExpected to be higherSulfur is less electronegative and more polarizable than oxygen, which can lead to an increase in lipophilicity.[5]
Aqueous Solubility Generally higherExpected to be lowerAn increase in lipophilicity often corresponds with a decrease in aqueous solubility.[5]
Metabolic Stability Can be susceptible to enzymatic cleavage.May exhibit altered metabolic pathways and potentially increased stability. The C-S bond is generally more stable to enzymatic hydrolysis than the C-O bond.[4][5]
Plasma Protein Binding VariableMay be alteredChanges in lipophilicity and the electronic distribution of the molecule can affect its binding to plasma proteins.[5]
Hydrogen Bonding The ring nitrogens and oxygen can act as hydrogen bond acceptors.The ring nitrogens and sulfur can act as hydrogen bond acceptors. The sulfur atom is a weaker hydrogen bond acceptor than oxygen.The difference in electronegativity between oxygen and sulfur impacts the strength of hydrogen bond interactions.

The mesoionic character of the 1,3,4-thiadiazole ring is also believed to facilitate the crossing of cellular membranes, potentially enhancing bioavailability.[6]

Synthetic Accessibility: A Shared Path to Diversity

A significant advantage of the 1,3,4-oxadiazole/thiadiazole bioisosteric pair is their synthetic accessibility, often from common intermediates. This allows for the facile generation of analog libraries for structure-activity relationship (SAR) studies. A common and efficient route to both scaffolds involves the use of thiosemicarbazide intermediates.[1][7]

Caption: Comparative synthesis of 1,3,4-thiadiazole and 1,3,4-oxadiazole from a common acylthiosemicarbazide intermediate.

Biological Activity: A Head-to-Head Showdown

Both 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties are integral components of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The choice of one bioisostere over the other can lead to significant differences in potency and selectivity.

Anticancer Activity: A Case Study

A compelling example of the impact of this bioisosteric replacement is seen in the development of novel anticancer agents. In a study by Serag and co-workers, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antiproliferative activity. The key role of the 1,3,4-thiadiazole scaffold was demonstrated by a drastic drop in activity when this heterocycle was replaced by its 1,3,4-oxadiazole isostere.[8]

Compound TypeTarget Cancer Cell LinesIC50 Values (µM)
1,3,4-Thiadiazole Derivatives Various human cancer cell lines1.62 - 10.21
1,3,4-Oxadiazole Isosteres Same cancer cell lines18.75 - 60.62

This data strongly suggests that for this particular chemical scaffold, the 1,3,4-thiadiazole moiety is crucial for potent anticancer activity, likely due to more favorable interactions with the biological target.

Antimicrobial Activity

Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have been extensively investigated as potential antimicrobial agents.[9][10] The sulfur atom in the thiadiazole ring can enhance lipophilicity, which may facilitate penetration through the bacterial cell wall. Conversely, the oxygen atom in the oxadiazole ring can form different hydrogen bonding networks with target enzymes. The ultimate antimicrobial potency is highly dependent on the specific substituents on the heterocyclic core and the target pathogen. For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa.[10] Similarly, a wide range of 1,3,4-thiadiazole derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.[6][9]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative 2,5-disubstituted 1,3,4-thiadiazole and its bioisosteric 1,3,4-oxadiazole, as well as standard protocols for evaluating their anticancer and antimicrobial activities.

Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

This protocol describes the synthesis from a thiosemicarbazide precursor.

  • Step 1: Synthesis of Benzoylthiosemicarbazide. To a solution of benzoyl chloride (1.40 g, 10 mmol) in a suitable solvent such as acetone (20 mL), add thiosemicarbazide (0.91 g, 10 mmol). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water. Filter the resulting precipitate, wash with cold water, and dry to obtain benzoylthiosemicarbazide.

  • Step 2: Cyclization to 2-Amino-5-phenyl-1,3,4-thiadiazole. To the benzoylthiosemicarbazide (1.95 g, 10 mmol), add concentrated sulfuric acid (10 mL) slowly while cooling in an ice bath. After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.

Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole

This protocol utilizes an oxidative cyclization approach from the same intermediate.

  • Step 1: Synthesis of Benzoylthiosemicarbazide. Follow Step 1 from the thiadiazole synthesis protocol.

  • Step 2: Oxidative Cyclization to 2-Amino-5-phenyl-1,3,4-oxadiazole. Suspend the benzoylthiosemicarbazide (1.95 g, 10 mmol) in ethanol (30 mL). Add a solution of iodine (2.54 g, 10 mmol) in 5% aqueous potassium iodide until a persistent iodine color is observed. Add a 10% aqueous sodium hydroxide solution dropwise with stirring until the iodine color disappears. Continue stirring for an additional 1-2 hours at room temperature. Filter the resulting solid, wash with cold water and a small amount of cold ethanol, and recrystallize from ethanol.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][11]

Caption: A typical workflow for an in vitro anticancer screening using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Further Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][12]

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Perspectives

The bioisosteric replacement of 1,3,4-oxadiazoles with 1,3,4-thiadiazoles is a powerful and versatile tool in the medicinal chemist's repertoire. The choice between these two heterocycles can significantly impact a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. As demonstrated, the 1,3,4-thiadiazole can, in certain contexts, offer superior potency, potentially due to enhanced lipophilicity and metabolic stability. However, this is not a universal rule, and the optimal choice is highly dependent on the specific molecular scaffold and the biological target.

The synthetic accessibility from common intermediates allows for a systematic and efficient exploration of this bioisosteric relationship during lead optimization. By employing robust and standardized biological assays, researchers can generate reliable and comparative data to guide their drug design efforts. Future work in this area will undoubtedly involve the continued exploration of this bioisosteric pair in diverse therapeutic areas, with a growing emphasis on understanding the nuanced structure-property relationships that govern their pharmacological effects.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these is 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS No. 25660-70-2), a heterocyclic compound belonging to the thiadiazole class.[1][2] Derivatives of 1,3,4-thiadiazole are of significant interest for their potential biological activities.[3][4] However, with innovation comes the responsibility of ensuring safety and environmental stewardship. The proper disposal of this compound is not merely a regulatory hurdle but a critical component of a robust laboratory safety culture.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Part 1: Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's properties and hazards is paramount. This initial assessment dictates the entire waste management lifecycle.

Chemical and Physical Properties

A summary of the known properties of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is essential for safe handling.

PropertyValueSource
CAS Number 25660-70-2[1]
Molecular Formula C₄H₇N₃S₂[1]
Molecular Weight 161.25 g/mol [1]
Physical Form Solid
Melting Point 135-137 °C
Incompatibilities Strong oxidizing agents, Acids[5]

Note: Hazard data is often inferred from structurally similar compounds. The Safety Data Sheet (SDS) for 2-Amino-5-ethyl-1,3,4-thiadiazole (a closely related analog) indicates it is a skin and eye irritant and may cause respiratory irritation.[6][7] Therefore, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- must be handled as a hazardous substance.

Regulatory Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[8][9][10]

  • Listed Waste : It may be classified as a U-Listed waste (toxic) if it is a discarded commercial chemical product.[12]

The Causality of Caution : Given the potential hazards, the most prudent and compliant approach is to manage all waste containing 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- as hazardous waste . This ensures the highest level of safety and regulatory compliance from the moment of generation—the "cradle-to-grave" principle of hazardous waste management.[9][13]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection by trained professionals. Adherence to this workflow is critical for ensuring personnel safety and environmental protection.

Workflow Diagram: Disposal of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

G Disposal Workflow for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- cluster_0 In-Lab Procedures cluster_1 Institutional Oversight A Step 1: Waste Segregation - Isolate solid vs. liquid waste. - Separate from incompatible chemicals (acids, oxidizers). B Step 2: Container Selection - Use chemically compatible, leak-proof container. - Ensure container is in good condition. A->B Containment C Step 3: Proper Labeling - Attach 'Hazardous Waste' tag. - Clearly write chemical name and hazards (Irritant). B->C Identification D Step 4: Accumulation - Store in designated Satellite Accumulation Area (SAA). - Keep container securely closed. C->D Safe Storage E Step 5: Request Pickup - Contact Environmental Health & Safety (EH&S) for disposal. D->E Compliance Trigger F Step 6: Final Disposal - EH&S transports waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). E->F Regulatory Hand-off

Caption: Disposal workflow from laboratory generation to final disposition.

Protocol Steps:
  • Waste Minimization (Pre-Generation)

    • Rationale : The most effective disposal method is to minimize waste generation at the source. This is a key requirement of federal and state regulations.[8]

    • Procedure :

      • Order only the quantity of chemical required for your research.[8]

      • Maintain a precise chemical inventory to avoid ordering duplicates.[8]

      • Whenever possible, substitute with less hazardous chemicals.[8]

  • Segregation at the Point of Generation

    • Rationale : Mixing incompatible waste streams can lead to dangerous chemical reactions.[14] Proper segregation is a cornerstone of laboratory safety.[12]

    • Procedure :

      • Solid vs. Liquid : Keep solid waste (e.g., contaminated filter paper, gloves, or surplus chemical) separate from liquid waste (e.g., solutions containing the compound).[15]

      • Chemical Incompatibility : Do not mix waste containing 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- with incompatible materials, particularly strong acids and strong oxidizing agents.[5][14]

  • Containerization

    • Rationale : The primary containment vessel is the first line of defense against spills and exposure. OSHA mandates that containers be chemically compatible and free from damage.[12]

    • Procedure :

      • Select a container made of a compatible material (high-density polyethylene or glass is often suitable) that will not react with the chemical.

      • Ensure the container is in excellent condition, with no cracks or leaks, and has a secure, leak-proof lid.[15]

      • Use a container appropriately sized for the volume of waste to avoid overfilling.[15]

      • Always place liquid waste containers in secondary containment (e.g., a spill tray) to mitigate potential leaks.[15]

  • Labeling

    • Rationale : Accurate labeling is a regulatory requirement and is crucial for communicating hazards to all laboratory personnel and waste handlers.[14]

    • Procedure :

      • As soon as the first drop of waste enters the container, affix your institution's official hazardous waste tag.

      • Clearly and legibly write the full chemical name: "1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- ". Do not use abbreviations.

      • Indicate the known hazards (e.g., "Irritant," "Handle with Caution").

      • Record the accumulation start date on the tag.

  • Accumulation and Storage

    • Rationale : Hazardous waste must be stored in a designated and controlled location to prevent accidental spills or unauthorized access.

    • Procedure :

      • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] This area should be under the control of the laboratory personnel.

      • Keep the waste container closed at all times, except when adding waste.[8]

      • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]

  • Arranging for Disposal

    • Rationale : Final disposal of hazardous waste is a highly regulated process that must be performed by trained professionals at a permitted facility.[11][16]

    • Procedure :

      • Once your waste container is full or you no longer need to accumulate that waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]

      • Provide all necessary information from the hazardous waste tag to the EH&S personnel.

      • Never dispose of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- down the drain or in the regular trash.[12] This is illegal and environmentally harmful.

Part 3: Emergency Procedures for Spills

Even with meticulous planning, accidents can occur. A clear, pre-defined spill response plan is essential.

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Isolate the Area : Cordon off the spill area to prevent cross-contamination.

  • Consult the SDS : If available, refer to the Safety Data Sheet for specific spill cleanup information. The SDS for a similar compound recommends ensuring adequate ventilation and using personal protective equipment.[6]

  • Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves before attempting any cleanup.

  • Cleanup :

    • For solid spills : Carefully sweep up the material and place it into a designated hazardous waste container.[6] Avoid creating dust.

    • For liquid spills : Use an appropriate chemical absorbent pad or spill kit to contain and absorb the spill.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent or soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.[11]

  • Report : Report the incident to your laboratory supervisor and EH&S department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Reactant of Route 2
Reactant of Route 2
1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.